molecular formula C10H11N B146702 2,3-Dimethylindole CAS No. 91-55-4

2,3-Dimethylindole

Cat. No.: B146702
CAS No.: 91-55-4
M. Wt: 145.2 g/mol
InChI Key: PYFVEIDRTLBMHG-UHFFFAOYSA-N
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Description

2,3-Dimethylindole, also known as this compound, is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-indole
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InChI

InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
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InChI Key

PYFVEIDRTLBMHG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(NC2=CC=CC=C12)C
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Molecular Formula

C10H11N
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DSSTOX Substance ID

DTXSID6059027
Record name 1H-Indole, 2,3-dimethyl-
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Molecular Weight

145.20 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 2,3-Dimethylindole
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Vapor Pressure

0.00179 [mmHg]
Record name 2,3-Dimethylindole
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CAS No.

91-55-4
Record name 2,3-Dimethylindole
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Record name 2,3-dimethyl-1H-indole
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Record name 2,3-DIMETHYLINDOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3-dimethylindole, a significant heterocyclic compound. The document details the seminal Fischer indole (B1671886) synthesis, alternative synthetic methodologies, and relevant physicochemical and spectral data. Experimental protocols and a visualization of the core synthetic pathway are included to support research and development activities.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the most famous name reactions in organic chemistry: the Fischer indole synthesis. This reaction was discovered in 1883 by the German chemist Emil Fischer, who, along with his colleague Friedrich Jourdan, found that treating phenylhydrazones of aldehydes and ketones with acid catalysts produced indoles.[1][2][3] The first synthesis of this compound was achieved through this very method, by reacting phenylhydrazine (B124118) with methyl ethyl ketone (butan-2-one) under acidic conditions.[4]

The Fischer indole synthesis proved to be a versatile and widely applicable method for the preparation of a vast array of substituted indoles, which are core structural motifs in many natural products, pharmaceuticals, and functional materials.[5] Historically, the reaction was often carried out under harsh conditions with strong acids like sulfuric acid or zinc chloride.[6][7] Over the past century, numerous modifications and improvements have been developed to afford milder reaction conditions and broader substrate scope.

Physicochemical and Spectral Data

This compound is a white to beige crystalline solid with a characteristic indole-like odor.[2][6] It is sparingly soluble in water but soluble in many organic solvents.[6] A summary of its key physicochemical and spectral properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₁N[2]
Molar Mass145.20 g/mol [2]
Melting Point105-107 °C[8]
Boiling Point285 °C[8]
Density1.0641 g/cm³ (estimate)[1]
AppearanceWhite to beige crystalline solid[2][6]
SolubilitySparingly soluble in water; soluble in ethanol (B145695), ether, and concentrated hydrochloric acid.[1][6]

Table 2: Spectral Data for this compound

Data TypeKey Signals/ValuesReference(s)
¹H NMR (CDCl₃)δ (ppm): 7.6-7.1 (m, 4H, Ar-H), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)[9]
¹³C NMRδ (ppm): 135.1, 130.4, 129.5, 127.6, 122.8, 119.3, 11.6, 8.1[4][9]
Mass Spectrum (FAB)m/z: 144.2 (M⁺)[4]

Synthesis of this compound

While the Fischer indole synthesis remains the classical and most common method, other synthetic routes have been developed. This section details the experimental protocols for two key methods.

This method involves the acid-catalyzed cyclization of the phenylhydrazone formed from phenylhydrazine and butan-2-one. Various acid catalysts can be employed, with modern variations offering high yields under relatively mild conditions.

Experimental Protocol:

  • Materials:

    • Phenylhydrazine

    • Butan-2-one (Methyl Ethyl Ketone)

    • Acid Catalyst (e.g., Boron trifluoride etherate, polyphosphoric acid, zinc chloride)

    • Solvent (e.g., Ethanol, Acetic Acid)

    • Crushed Ice

    • Hexane (B92381) (for recrystallization)

    • Sodium Bicarbonate Solution (saturated)

    • Brine (saturated sodium chloride solution)

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

    • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

  • Procedure:

    • Hydrazone Formation: To a solution of butan-2-one (1.0-1.2 equivalents) in a suitable solvent such as dry ethanol, slowly add phenylhydrazine (1.0 equivalent). A catalytic amount of concentrated hydrochloric acid can be added. Reflux the mixture for approximately 3 hours.[4]

    • Solvent Removal: After reflux, remove the ethanol by distillation to obtain the crude butanone phenylhydrazone as a dark residue.[4]

    • Cyclization: To the residue, add acetic acid and the chosen acid catalyst (e.g., boron trifluoride etherate). Reflux the reaction mixture for about 2 hours.[4]

    • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Allow the mixture to stand in a refrigerator for several hours to facilitate precipitation.[4]

    • Isolation and Purification: Filter the precipitated solid, wash it with water, and dry it over calcium chloride. The crude product can be further purified by recrystallization from a solvent such as hexane to yield this compound as light brownish fluffy flakes.[4]

Table 3: Reported Yields for the Fischer Indole Synthesis of this compound

CatalystSolventTemperature (°C)Yield (%)Reference(s)
Boron Trifluoride EtherateAcetic AcidReflux92[4]
Not Specified (Microwave)Water30064[5]

A notable alternative to the Fischer indole synthesis involves the cyclization of N-butenylaniline using polyphosphoric acid. This method is described as being inexpensive and capable of producing good yields.[7]

Experimental Protocol:

  • Materials:

    • N-Butenylaniline

    • Polyphosphoric Acid

    • Aqueous Alkali (e.g., Sodium Hydroxide solution)

    • Ether (for extraction)

  • Procedure:

    • Reaction Setup: Admix N-butenylaniline and polyphosphoric acid in a reaction vessel. The ratio of the two reactants is not critical and can be varied.[7]

    • Heating: Heat the resulting mixture, preferably at reflux temperature (approximately 100-300 °C).[7]

    • Hydrolysis and Extraction: After cooling, hydrolyze the reaction mixture with an aqueous alkali solution. Extract the product with ether.[7]

    • Distillation: Distill the extracted material to yield crystalline this compound.[7]

Reaction Mechanism and Experimental Workflow

The mechanism of the Fischer indole synthesis is a classic example of a pericyclic reaction followed by cyclization and aromatization. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes for different substrates.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Butanone Butan-2-one Butanone->Hydrazone H⁺ Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Dimethylindole This compound Aminal->Dimethylindole -NH₃ Aromatization

Caption: The reaction mechanism of the Fischer indole synthesis of this compound.

Biological Significance and Applications

While a specific signaling pathway directly modulated by this compound is not extensively documented, the indole scaffold is a well-established "privileged structure" in medicinal chemistry.[10] Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] this compound itself serves as a crucial precursor and building block for the synthesis of more complex, biologically active molecules.[8][11] For instance, it is a reactant in the preparation of potent opioid receptor agonists, prodrugs of cyclin-dependent kinase (CDK) inhibitors, and dopamine (B1211576) D2/D4 receptor antagonists.[8] Its utility in the synthesis of these and other pharmacologically relevant compounds underscores its importance in drug discovery and development.

References

An In-depth Technical Guide to 2,3-Dimethylindole: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3-Dimethylindole. It details experimental protocols for its synthesis and analysis and explores its interactions with key biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data and methodologies to support further investigation and application of this compound.

Physical and Chemical Properties

This compound, also known as skatole, is a bicyclic aromatic organic compound. At room temperature, it exists as a white to light yellow crystalline solid.[1] It is a derivative of indole (B1671886) with two methyl groups attached to the pyrrole (B145914) ring at positions 2 and 3.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₀H₁₁N[2][3]
Molecular Weight 145.20 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Melting Point 105-107 °C[3][4]
Boiling Point 285 °C[3][4]
Density 1.064 g/cm³ (estimate)[5]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents.[6]
Vapor Pressure 0.434 mmHg at 25 °C
Flash Point 285 °C / 750 mmHg[5]
pKa 17.87 ± 0.30 (Predicted)

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum shows distinct peaks for the ten carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

  • MS (Mass Spectrometry): The mass spectrum typically shows a prominent molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[5][7] This protocol outlines the synthesis of this compound from phenylhydrazine (B124118) and butan-2-one.

Materials:

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in ethanol. Slowly add butan-2-one (1.0-1.2 equivalents) to the solution while stirring. A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC). The phenylhydrazone may precipitate out of the solution.

  • Indolization: To the flask containing the phenylhydrazone, slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while cooling the flask in an ice bath. The amount of acid will depend on the specific protocol but is typically in excess.

  • Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica (B1680970) gel.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_workup Work-up & Purification cluster_product Final Product Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation (Ethanol, rt) Phenylhydrazine->Hydrazone_Formation Butanone Butan-2-one Butanone->Hydrazone_Formation Indolization Indolization (Acid Catalyst, Reflux) Hydrazone_Formation->Indolization Neutralization Neutralization (NaOH solution) Indolization->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Analytical Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[8][9] Ensure the sample is fully dissolved and the solution is free of any particulate matter.

  • ¹H NMR Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher sample concentration (20-50 mg) and a greater number of scans are typically required. A wider spectral width (e.g., 200-220 ppm) and a relaxation delay of 2-5 seconds are common.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]

  • GC Parameters: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column). A typical temperature program would involve an initial temperature of 50-100 °C, followed by a ramp to a final temperature of 250-280 °C.

  • MS Parameters: Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 40-400.

Analytical_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_gcms GC-MS Analysis Start Purified this compound NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Start->FTIR_Prep GCMS_Prep Dissolve in Volatile Solvent Start->GCMS_Prep H1_NMR ¹H NMR Analysis NMR_Prep->H1_NMR C13_NMR ¹³C NMR Analysis NMR_Prep->C13_NMR FTIR_Analysis FT-IR Analysis FTIR_Prep->FTIR_Analysis GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis

Caption: General analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Indole derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer properties. While the specific signaling pathways directly modulated by this compound are still under active investigation, research on related indole compounds provides valuable insights into its potential mechanisms of action.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

Recent studies have identified this compound as an antagonist of the human Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, cell cycle control, and immune responses.[2] As an antagonist, this compound can inhibit the activity of the AhR, which may have implications for its use in modulating cellular processes governed by this receptor.

Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Several indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit the PI3K/Akt/mTOR pathway.[12] Although direct evidence for this compound is still emerging, its structural similarity to other bioactive indoles suggests it may also exert its biological effects, at least in part, through the modulation of this critical pathway.

Caption: Potential signaling pathways modulated by indole derivatives like this compound.

Safety and Handling

This compound is harmful if swallowed or in contact with skin and may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile indole derivative with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. The emerging evidence of its biological activity, particularly its antagonism of the Aryl Hydrocarbon Receptor and the potential for modulating the PI3K/Akt/mTOR pathway, highlights its promise as a lead compound for further investigation in drug discovery and development. This guide provides a solid foundation of technical information to facilitate and inspire future research into the applications of this compound.

References

An In-depth Technical Guide to 2,3-Dimethylindole (CAS Number: 91-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylindole, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and a versatile precursor in various synthetic pathways. Its indole (B1671886) core is a privileged structure found in numerous biologically active natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol (B145695) and ether.[2]

PropertyValueReference
CAS Number 91-55-4[3][4]
Molecular Formula C₁₀H₁₁N[3]
Molecular Weight 145.20 g/mol [3]
Melting Point 105-107 °C[3]
Boiling Point 285 °C[3][5]
Appearance White to light yellow crystalline solid/powder[1]
Solubility Sparingly soluble in water; Soluble in ethanol, ether[2]
Vapor Pressure 0.00179 mmHg[6]
XLogP3-AA 2.8[6]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons on the benzene (B151609) ring, the N-H proton of the indole ring, and the two methyl groups.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with distinct peaks for the aromatic carbons and the two methyl carbons.

A representative ¹³C NMR spectrum of this compound is available in various databases.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. Key peaks include N-H stretching vibrations, C-H stretching from the aromatic and methyl groups, and C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron ionization mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 145.[6]

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Fischer indole synthesis.[8][9]

Fischer Indole Synthesis: Mechanism

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone, in this case, butan-2-one.[8][9] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring.[9]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Butan-2-one (Acid Catalyst) Butanone Butan-2-one Butanone->Phenylhydrazone Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Dimethylindole This compound Aminal->Dimethylindole - NH₃

Figure 1: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from phenylhydrazine and butan-2-one.

Materials:

  • Phenylhydrazine

  • Butan-2-one (Methyl ethyl ketone)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride etherate)

  • Solvent (e.g., ethanol, acetic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Synthesis_Workflow node_reactants 1. Mix Phenylhydrazine and Butan-2-one in Solvent node_catalyst 2. Add Acid Catalyst node_reactants->node_catalyst node_reflux 3. Heat the Mixture (Reflux) node_catalyst->node_reflux node_workup 4. Quench and Extract node_reflux->node_workup node_purify 5. Dry and Concentrate node_workup->node_purify node_product 6. Purify the Crude Product (Recrystallization/Chromatography) node_purify->node_product node_final Pure this compound node_product->node_final

Figure 2: General workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) and butan-2-one (1.0-1.2 equivalents) in the chosen solvent.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Applications

The indole nucleus is a common feature in many biologically active compounds, and this compound is no exception. It serves as a valuable building block for the synthesis of various pharmaceutical agents.[10][11][12][13]

Precursor in Drug Synthesis: this compound is a precursor in the synthesis of:

  • Potent opioid receptor agonists: These compounds are crucial in pain management.[3]

  • Dopamine D2/D4 receptor antagonists: These have potential applications in the treatment of neurological and psychiatric disorders.[3]

  • Prodrugs of the cyclin-dependent kinase (CDK) inhibitor Alsterpaullone: CDKs are important targets in cancer therapy.[3]

Other Applications:

  • Agrochemicals and Dyes: It is used as an intermediate in the production of various agrochemicals and dyes.[2]

  • Photorefractive Materials: Derivatives of this compound have been investigated for their potential use in photorefractive materials.[3]

Safety and Handling

This compound is harmful if swallowed or in contact with skin.[6] It may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed[6]

  • H312: Harmful in contact with skin[6]

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its derivatives and their biological activities continues to be an active area of research.

References

Spectroscopic Profile of 2,3-Dimethylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 2,3-Dimethylindole, a significant indole (B1671886) derivative utilized in the synthesis of various biologically active compounds, including amino acids and plant hormones. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol . The following tables summarize the critical spectroscopic data obtained from experimental analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.61s1HN-H
7.35d1HAr-H
7.22d1HAr-H
6.99-7.00m2HAr-H
2.31s3HC2-CH₃
2.16s3HC3-CH₃

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
159.5C=C
146.4C=C
135.32C (Aromatic)
132.8C (Aromatic)
130.82C (Aromatic)
129.56C (Aromatic)
127.6C (Aromatic)
122.8C (Aromatic)
121.02C (Aromatic)
119.3C (Aromatic)
118.08C (Aromatic)
110.20C (Aromatic)
107.20C (Aromatic)
25.3-CH₃
11.63-CH₃
8.60-CH₃

Solvent: CDCl₃, Frequency: 125 MHz[1][2]

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400StrongN-H Stretch
~3050MediumAromatic C-H Stretch
2900-2880MediumAliphatic C-H Stretch

Technique: KBr Wafer[3]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)
145.093.7
144.0100.0
143.012.1
130.042.9
115.07.1
103.06.4
77.011.8

Technique: Electron Ionization (EI)[4]

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques. The following provides a generalized description of the methodologies employed.

Synthesis of this compound: The compound was synthesized via the Fischer indolization of 2-butanone (B6335102) and phenylhydrazine (B124118) in ethanol, utilizing boron trifluoride etherate as a catalyst. The crude product was purified by recrystallization from hexane.[1]

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a BrukerBio Spin AG spectrometer operating at a frequency of 500 MHz for proton NMR and 125 MHz for carbon NMR.[1][2] Deuterated chloroform (B151607) (CDCl₃) was used as the solvent. Another instrument mentioned for ¹H NMR is a Varian A-60D.[3]

Infrared Spectroscopy: IR spectra were obtained using a Jasco model 5300 FT-IR spectrometer.[1] The sample was prepared as a KBr wafer.[3] Vapor phase IR spectra have also been recorded using a DIGILAB FTS-14 instrument.[3]

Mass Spectrometry: Mass spectra were recorded on a Jeol SX 102/DA-6000 mass spectrometer using Electron Ionization (EI).[1] Another cited instrument for GC-MS analysis is the MX-1303.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis (e.g., Fischer Indolization) Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dimethylindole. The document details the chemical shifts, multiplicities, and coupling constants, supported by tabulated data and a clear structural representation. Furthermore, a standardized experimental protocol for the acquisition of NMR data for small organic molecules like this compound is outlined.

Chemical Structure and Atom Numbering

The structural formula of this compound with the conventional numbering system used for NMR peak assignment is presented below. This numbering is crucial for correlating the spectral data to the specific atomic positions within the molecule.

NMR_Workflow A Sample Insertion & Locking B Shimming A->B Establish field homogeneity C Tuning and Matching B->C Optimize probe performance D Acquisition Parameter Setup C->D Define experiment parameters E ¹H Spectrum Acquisition D->E Execute ¹H experiment F ¹³C Spectrum Acquisition D->F Execute ¹³C experiment G Data Processing E->G F->G H Spectral Analysis G->H Fourier Transform, Phasing, Baseline Correction

Mass Spectrometry Analysis of 2,3-Dimethylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,3-Dimethylindole. It covers detailed experimental protocols, data presentation, and the fundamental principles of its fragmentation behavior under electron ionization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Introduction to the Mass Spectrometry of this compound

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. Mass spectrometry is a pivotal analytical technique for the identification and structural elucidation of such compounds. When subjected to mass spectrometric analysis, particularly with gas chromatography-mass spectrometry (GC-MS), this compound provides a distinct mass spectrum characterized by its molecular ion and a series of fragment ions. Understanding this fragmentation pattern is crucial for its unambiguous identification in complex matrices. This guide will focus on the prevalent technique of Electron Ionization (EI) mass spectrometry for the analysis of this compound.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) of this compound

This section outlines a detailed protocol for the analysis of solid this compound using GC-EI-MS.

2.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard. Dissolve the standard in a suitable volatile organic solvent, such as methanol (B129727) or dichloromethane, to prepare a stock solution of 1 mg/mL.

  • Working Solution: From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by serial dilution with the same solvent.

  • Sample Matrix: For the analysis of this compound in a complex matrix, an appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte and minimize matrix interference.

  • Final Sample: Transfer the final sample solution into a 2 mL autosampler vial for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the GC-MS analysis of this compound:

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation: Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in the table below.

m/zRelative Intensity (%)Proposed Ion
14589.40[M]•+ (Molecular Ion)
14499.99[M-H]+
13034.30[M-CH3]+
1157.10[M-2H-CH3]+
7711.10[C6H5]+

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (70 eV) follows a characteristic pattern for substituted indoles. The key fragmentation steps are outlined below:

fragmentation_pathway M This compound (m/z 145) [M]•+ M_minus_H [M-H]+ (m/z 144) M->M_minus_H - H• M_minus_CH3 [M-CH3]+ (m/z 130) M->M_minus_CH3 - CH3• experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Solid this compound dissolution Dissolution in Volatile Solvent sample->dissolution dilution Dilution to Working Concentration dissolution->dilution vial Transfer to Autosampler Vial dilution->vial injection Injection into GC vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection tic Total Ion Chromatogram detection->tic mass_spectrum Mass Spectrum Extraction tic->mass_spectrum interpretation Fragmentation Pattern Analysis mass_spectrum->interpretation identification Compound Identification interpretation->identification

Solubility of 2,3-Dimethylindole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dimethylindole in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on summarizing qualitative solubility information and presenting a detailed experimental protocol for determining solubility. This document is intended to be a valuable resource for laboratory work involving this compound, aiding in solvent selection for synthesis, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring a non-polar aromatic indole (B1671886) ring system with two methyl groups, suggests a higher affinity for non-polar and moderately polar organic solvents over highly polar solvents like water.

Qualitative Solubility Profile of this compound

Based on available literature, the solubility of this compound in various organic solvents can be qualitatively summarized. It is generally reported to be soluble in many common organic solvents while exhibiting limited solubility in water.[1][2][3][4] Non-polar solvents are often preferred due to the hydrophobic nature of the compound.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent FamilySolventQualitative Solubility
Alcohols EthanolSoluble[2][3]
MethanolSoluble
Ethers Diethyl EtherSoluble[2][3]
Hydrocarbons HexaneSoluble[1]
TolueneSoluble[1]
Petroleum EtherSlightly Soluble[3]
Aqueous Water (hot)Slightly Soluble[3]
Water (cold)Sparingly Soluble[2]
Acids Concentrated Hydrochloric AcidSoluble[3]

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the equilibrium solubility of an organic compound in a given solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

3. Data Calculation and Reporting:

  • Gravimetric Method:

    • Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) x 100

    • Solubility (mol/L) = (moles of dissolved solid / volume of solvent in L)

  • Instrumental Analysis (e.g., HPLC):

    • Determine the concentration of this compound in the filtered supernatant from the calibration curve.

    • Report the solubility in the desired units (e.g., mg/mL, µg/mL, or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification start Start add_excess Add excess this compound to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter quantify Quantify dissolved solid (Gravimetric or HPLC) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is scarce, qualitative assessments indicate good solubility in common non-polar and moderately polar organic solvents. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Understanding the solubility characteristics of this compound is a critical first step in its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dimethylindole

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, a crucial scaffold in medicinal chemistry and materials science. The document details the regioselectivity, reaction conditions, and yields for various electrophilic substitutions, including nitration, halogenation, sulfonation, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the Mannich reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and functionalization of indole (B1671886) derivatives.

Introduction to Electrophilic Substitution of this compound

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. In an unsubstituted indole, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution. However, in this compound, the C2 and C3 positions are blocked by methyl groups. Consequently, electrophilic substitution occurs on the benzene (B151609) ring of the indole nucleus.

The regioselectivity of electrophilic substitution on the benzene portion of the indole ring is governed by the electron-donating nature of the pyrrole (B145914) ring. The nitrogen atom's lone pair of electrons increases the electron density at the C4, C6, and to a lesser extent, the C5 and C7 positions. For 2,3-disubstituted indoles, electrophilic attack is generally favored at the C6 position, which is para to the C2-C3 bond of the pyrrole ring and experiences less steric hindrance compared to the C4 position.

G cluster_main General Mechanism of Electrophilic Substitution at C6 Start This compound SigmaComplex Sigma Complex (Resonance Stabilized Cation) Start->SigmaComplex Attack at C6 Electrophile Electrophile (E+) Electrophile->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Loss of H+ Product 6-Substituted-2,3-Dimethylindole Deprotonation->Product Restoration of Aromaticity

Figure 1: General mechanism of electrophilic substitution on this compound.

Nitration

The nitration of indoles is a sensitive reaction that can lead to polymerization under strongly acidic conditions. For 2,3-disubstituted indoles, nitration typically occurs at the C6 position of the benzene ring.

ReagentsConditionsProduct(s)YieldReference
HNO₃ / H₂SO₄Not specified for this compoundExpected: 6-Nitro-2,3-dimethylindoleData not availableGeneral Indole Chemistry
Acetyl nitrate (B79036) (from HNO₃/Ac₂O)Not specified for this compoundExpected: 6-Nitro-2,3-dimethylindoleData not availableGeneral Indole Chemistry
Experimental Protocol: Synthesis of 6-Nitro-2,3-dimethylindole (General Procedure Adaptation)

Disclaimer: The following protocol is a general adaptation for indole nitration and has not been specifically reported for this compound. Reaction conditions may require optimization.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in acetic anhydride (B1165640) at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride to the solution while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Purify the crude product by recrystallization from ethanol (B145695) to afford 6-nitro-2,3-dimethylindole.

G cluster_nitration Nitration Workflow Start This compound in Ac₂O Reaction Reaction at 0-5 °C Start->Reaction Reagent HNO₃ / Ac₂O Reagent->Reaction Quench Quench with Ice/Water Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Isolate Filter and Dry Neutralize->Isolate Purify Recrystallize from Ethanol Isolate->Purify Product 6-Nitro-2,3-dimethylindole Purify->Product

Figure 2: Workflow for the nitration of this compound.

Halogenation

Halogenation of indoles can be achieved with various reagents. For 2,3-disubstituted indoles, halogenation is expected to occur at the C6 position.

ReagentsConditionsProduct(s)YieldReference
N-Bromosuccinimide (NBS)Acetonitrile (B52724), room temperatureExpected: 6-Bromo-2,3-dimethylindoleData not availableGeneral Indole Chemistry[1]
Iodine monochloride (ICl) / CeliteDichloromethaneExpected: 6-Iodo-2,3-dimethylindoleData not availableGeneral Indole Chemistry[2]
Experimental Protocol: Bromination of this compound with NBS (General Procedure)
  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-bromo-2,3-dimethylindole.

Sulfonation

Sulfonation of indoles is typically carried out using a sulfur trioxide-pyridine complex to avoid the harsh conditions of fuming sulfuric acid, which can cause polymerization.[3][4][5]

ReagentsConditionsProduct(s)YieldReference
SO₃-Pyridine complexPyridine, heatExpected: this compound-6-sulfonic acidData not availableGeneral Indole Chemistry[6][7]
Experimental Protocol: Sulfonation of this compound (General Procedure)
  • In a flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Add the sulfur trioxide-pyridine complex (1.1 eq) portion-wise while maintaining the temperature at around 25 °C.

  • Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a cold, dilute aqueous solution of sodium hydroxide (B78521).

  • The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the sulfonic acid product.

  • The product is collected by filtration, washed with cold water, and dried.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C6 position for 2,3-disubstituted indoles. The reaction of 1-acyl-2,3-dimethylindoles with acyl chlorides and a Lewis acid catalyst has been shown to yield the 6-acetyl derivative after hydrolysis.[8]

SubstrateReagentsConditionsProduct(s)YieldReference
1-Benzoyl-2,3-dimethylindoleAcetyl chloride, AlCl₃Carbon disulfide1-Benzoyl-6-acetyl-2,3-dimethylindoleGood yield[8]
Experimental Protocol: Synthesis of 1-Benzoyl-6-acetyl-2,3-dimethylindole[8]
  • To a solution of 1-benzoyl-2,3-dimethylindole (5 g) in carbon disulfide (50 c.c.), add aluminum chloride (8 g).

  • Add acetyl chloride (2.4 g) to the mixture.

  • The reaction proceeds as described for the corresponding acetyl compound in the cited literature.

  • After workup, crystallize the product from alcohol to obtain 1-benzoyl-6-acetyl-2,3-dimethylindole as colorless needles (4 g).

G cluster_acylation Friedel-Crafts Acylation of 1-Benzoyl-2,3-dimethylindole Substrate 1-Benzoyl-2,3-dimethylindole Product 1-Benzoyl-6-acetyl-2,3-dimethylindole Substrate->Product Acylation at C6 Reagents Acetyl Chloride + AlCl₃ in CS₂ Reagents->Product

Figure 3: Reaction scheme for the Friedel-Crafts acylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. For 2,3-disubstituted indoles, this reaction is expected to introduce a formyl group at the C6 position.

| Reagents | Conditions | Product(s) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | POCl₃, DMF | Not specified for this compound | Expected: this compound-6-carbaldehyde | Data not available | General Indole Chemistry[9] |

Experimental Protocol: Vilsmeier-Haack Formylation of this compound (General Procedure)[10]
  • In a three-necked flask cooled in an ice bath, add N,N-dimethylformamide (DMF) (3.0 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring, keeping the temperature below 5 °C to form the Vilsmeier reagent.

  • After the addition, add this compound (1.0 eq) slowly to the mixture.

  • Remove the cooling bath and stir the reaction mixture at 70-80 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Make the solution alkaline by adding an aqueous solution of sodium hydroxide until the pH is 8-9.

  • The precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain this compound-6-carbaldehyde.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. For 2,3-disubstituted indoles, the reaction can occur at the N1 position or at an activated position on the benzene ring, such as C7 in activated systems.[10] For this compound, the reaction is likely to proceed at the N1 position.

| Reagents | Conditions | Product(s) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Formaldehyde, Dimethylamine (B145610) | Acetic acid | Expected: 1-(Dimethylaminomethyl)-2,3-dimethylindole | Data not available | General Indole Chemistry[11] |

Experimental Protocol: Mannich Reaction of this compound (General Procedure)
  • To a solution of this compound (1.0 eq) in glacial acetic acid, add an aqueous solution of dimethylamine (40%, 1.2 eq).

  • Cool the mixture in an ice bath and add an aqueous solution of formaldehyde (37%, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide to neutralize the acid and precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the Mannich base.

G cluster_mannich Mannich Reaction Mechanism Amine Dimethylamine Iminium Eschenmoser's Salt Intermediate (Iminium Ion) Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product 1-(Dimethylaminomethyl)-2,3-dimethylindole Iminium->Product Indole This compound Indole->Product Nucleophilic attack at N1

Figure 4: Simplified mechanism of the Mannich reaction on this compound.

References

The Biological Significance of Methylated Indoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, function, and therapeutic potential of methylated indole (B1671886) compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of this versatile class of molecules.

Methylated indoles, a diverse group of naturally occurring and synthetic compounds characterized by an indole nucleus with one or more methyl groups, play crucial roles in a vast array of biological processes. From neurotransmission and circadian rhythm regulation to antioxidant defense and cellular proliferation, the addition of a methyl group to the indole scaffold profoundly influences the molecule's physicochemical properties and biological activity. This technical guide delves into the core biological significance of methylated indoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery in this dynamic field.

Key Methylated Indoles and Their Biological Roles

The biological effects of methylated indoles are diverse and depend on the position and number of methyl groups, as well as other substitutions on the indole ring. Below are some of the most well-characterized methylated indoles and their primary biological functions.

  • Melatonin (B1676174) (5-methoxy-N-acetyltryptamine): Primarily known for its role in regulating the circadian rhythm, melatonin is a potent antioxidant with oncostatic, anti-inflammatory, and immunomodulatory properties.[1][2][3] Its synthesis and secretion by the pineal gland are tightly controlled by the light-dark cycle.[3]

  • 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound found in a variety of plant species and the venom of the Colorado River toad (Incilius alvarius).[4] It acts as a non-selective serotonin (B10506) receptor agonist, with a particularly high affinity for the 5-HT1A and 5-HT2A receptors, leading to profound alterations in consciousness.[4][5] Emerging research suggests its potential therapeutic application in treating depression and anxiety.[6]

  • N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound found in many plants and animals, including trace amounts in the human brain. It is a potent agonist of serotonin receptors, particularly 5-HT2A, and is known for inducing intense, short-lived hallucinogenic experiences.

  • Indole-3-carbinol (I3C) and its metabolites: Found in cruciferous vegetables, I3C and its condensation products, such as 3,3'-diindolylmethane (B526164) (DIM), exhibit anticancer properties by modulating various signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

  • Physostigmine: An alkaloid containing a methylated pyrroloindole framework, it acts as a reversible acetylcholinesterase inhibitor.[7][8] This mechanism increases the levels of acetylcholine (B1216132) in the synaptic cleft, making it useful in the treatment of glaucoma and myasthenia gravis, and as an antidote to anticholinergic poisoning.[9]

Quantitative Data: Receptor Binding, Enzyme Kinetics, and Pharmacokinetics

The biological activity of methylated indoles is intrinsically linked to their interaction with specific molecular targets. This section presents a summary of key quantitative data in easily comparable tables.

Receptor Binding Affinities

The affinity of methylated indoles for various receptors, particularly serotonin receptors, is a key determinant of their pharmacological effects. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common measures of this affinity.

CompoundReceptorKi (nM)IC50 (nM)Reference(s)
5-MeO-DMT5-HT1A1.8-[10]
5-HT2A4.7-[10]
5-HT2C18-[10]
SERT>10,000-[9]
DMT5-HT1A108-
5-HT2A39-
5-HT2C119-
SERT594-[9]
MelatoninMT10.02 - 0.2-
MT20.1 - 1.0-
Serotonin5-HT1A1.2-
5-HT2A2.5-
5-HT2C5.0-
Enzyme Kinetics

The biosynthesis and metabolism of methylated indoles are catalyzed by specific enzymes. Understanding their kinetic parameters provides insight into the regulation of these pathways.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Indolethylamine N-methyltransferase (INMT)Tryptamine27.8--[11]
N-methyltryptamine (NMT)36.8--[11]
C3-Indole Methyltransferase (PsmD)[3-(2-acetamidoethyl)-1H-indol-5-yl] N-methylcarbamate11.3--[5]
C3-Indole Methyltransferase (SgMT)LL-cWW10.530.0025237[1]
Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) of methylated indoles determine their bioavailability and duration of action.

CompoundAdministration RouteTmaxT1/2BioavailabilityReference(s)
MelatoninOral (Immediate Release)~50 min~45 min9-33%[7][8]
Intravenous-28-60 min100%[7][10]
5-MeO-DMTIntranasal8-10 min<27 min-[12]
Intravenous (mice)---[1]
Intraperitoneal (mice)---[1]

Signaling Pathways of Methylated Indoles

Methylated indoles exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Melatonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_alpha_i Gαi MT1->G_alpha_i G_alpha_q Gαq MT1->G_alpha_q MT2->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC PLC PLC G_alpha_q->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA CREB CREB (inactive) PKA->CREB pCREB pCREB (active) CREB->pCREB Gene_expression Gene Expression (e.g., Circadian Clock Genes) pCREB->Gene_expression Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC ERK ERK PKC->ERK ERK->pCREB

Melatonin receptor signaling cascade.

Five_MeO_DMT_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Five_MeO_DMT 5-MeO-DMT Five_HT1A 5-HT1A Receptor Five_MeO_DMT->Five_HT1A Five_HT2A 5-HT2A Receptor Five_MeO_DMT->Five_HT2A Sigma1R Sigma-1 Receptor Five_MeO_DMT->Sigma1R G_alpha_i Gαi Five_HT1A->G_alpha_i G_alpha_q Gαq Five_HT2A->G_alpha_q Anti_inflammatory Anti-inflammatory Cytokine Production Sigma1R->Anti_inflammatory AC Adenylyl Cyclase G_alpha_i->AC PLC PLC G_alpha_q->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC BDNF BDNF Release Ca2->BDNF mTOR mTOR Pathway PKC->mTOR

Signaling pathways of 5-MeO-DMT.

Experimental Protocols and Workflows

Advancements in our understanding of methylated indoles are underpinned by a variety of experimental techniques. This section provides an overview of key methodologies.

Detailed Experimental Protocols

4.1.1. Serotonin Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a methylated indole to a specific serotonin receptor subtype using a competitive radioligand binding assay.[2]

  • Materials:

    • Cell membranes expressing the target serotonin receptor subtype.

    • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

    • Non-specific binding ligand (e.g., high concentration of serotonin).

    • Test methylated indole compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.1% BSA).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test methylated indole compound.

    • In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific ligand), and competitive binding (radioligand + membranes + test compound at various concentrations).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.2. In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the anti-inflammatory potential of methylated indoles by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14]

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Lipopolysaccharide (LPS).

    • Test methylated indole compounds.

    • Griess reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Sodium nitrite (B80452) standard solution.

    • 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test methylated indole compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (mix equal volumes of Solution A and Solution B immediately before use).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of the test compound and calculate the IC50 value.

Generalized Experimental Workflow

The discovery and development of novel methylated indole-based drugs follow a multi-step process, from initial design and synthesis to preclinical and clinical evaluation. The following diagram illustrates a generalized workflow.

Drug_Discovery_Workflow cluster_Discovery Discovery & Design cluster_Synthesis_Characterization Synthesis & Characterization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Virtual Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Purification Purification (e.g., HPLC, Crystallization) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (Binding, Enzyme, Cell-based) Characterization->In_Vitro In_Vivo In Vivo Models (Efficacy, Toxicity) In_Vitro->In_Vivo ADME ADME/Tox Studies In_Vivo->ADME Phase_I Phase I (Safety) ADME->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Generalized workflow for indole-based drug discovery.

Conclusion and Future Directions

Methylated indoles represent a rich and diverse class of bioactive molecules with profound implications for human health and disease. Their ability to interact with a wide range of biological targets, coupled with the fine-tuning of their properties through methylation, makes them a fertile ground for drug discovery. This technical guide has provided a comprehensive overview of the biological significance of methylated indoles, from their fundamental roles in physiology to their potential as therapeutic agents.

Future research in this area should continue to focus on:

  • Elucidating the structure-activity relationships (SAR) of a wider range of methylated indoles to design more potent and selective compounds.

  • Exploring the therapeutic potential of these compounds in a broader range of diseases, including neurodegenerative disorders, metabolic diseases, and various types of cancer.

  • Developing novel synthetic methodologies to access a greater diversity of methylated indole structures.

  • Investigating the "entourage effect" of methylated indoles found in natural sources, where the combined action of multiple compounds may be greater than the sum of their individual effects.

By continuing to unravel the complexities of methylated indole biology, the scientific community can unlock new avenues for the development of innovative and effective therapies for a multitude of human ailments.

References

The Elusive Presence of 2,3-Dimethylindole Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole derivatives, 2,3-dimethylindole and its substituted analogues have garnered significant interest due to their potential pharmacological applications. However, a comprehensive review of the scientific literature reveals a conspicuous absence of these compounds as naturally occurring metabolites in plants, fungi, bacteria, or marine organisms. While the biosynthesis of various indole alkaloids from tryptophan is a well-established field of study, the specific enzymatic machinery required for the dimethylation at the 2 and 3 positions of the indole ring has not been identified in any natural system to date.

This technical guide provides a thorough overview of the current state of knowledge regarding this compound derivatives. Given the lack of evidence for their natural occurrence, this document will focus on the synthetic methodologies for their preparation, their physicochemical properties, and their reported biological activities, which are of significant interest to the target audience. A brief discussion on the biosynthesis of the related, naturally occurring 3-methylindole (B30407) (skatole) is included to provide a comparative context for indole methylation in biological systems.

The Natural Context: Biosynthesis of 3-Methylindole (Skatole)

While this compound remains elusive in nature, its simpler counterpart, 3-methylindole, commonly known as skatole, is a well-documented natural product. Skatole is famously known for its contribution to the odor of feces, but at low concentrations, it imparts a floral scent and is found in some essential oils. The biosynthesis of skatole is a microbial process that occurs in the mammalian gut and some anaerobic environments. The primary precursor for skatole is the amino acid L-tryptophan.

The biosynthetic pathway from L-tryptophan to skatole is generally understood to proceed through the following key steps:

  • Deamination: Tryptophan is first deaminated to form indole-3-pyruvic acid.

  • Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to yield indole-3-acetaldehyde.

  • Reduction: Finally, indole-3-acetaldehyde is reduced to form 3-methylindole (skatole).

This pathway highlights the biological machinery for methylation of the indole nucleus, albeit at a single position. The absence of naturally occurring this compound suggests that the enzymatic apparatus for an additional methylation at the 2-position may not have evolved or is exceedingly rare.

Synthetic Approaches to this compound Derivatives

The synthesis of this compound and its derivatives is well-established in organic chemistry, with the Fischer indole synthesis being the most prominent method. This and other key synthetic routes are summarized in the table below.

Synthesis MethodPrecursorsReagents/CatalystDescription
Fischer Indole Synthesis Phenylhydrazine (B124118) and 2-butanone (B6335102)Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid)This is the most common and versatile method. It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.
Bischler-Möhlau Indole Synthesis α-Bromoacetophenone and anilineHeatThis method involves the reaction of an α-halo-ketone with an excess of an arylamine. It is less common than the Fischer synthesis.
Nenitzescu Indole Synthesis Benzoquinone and β-enaminonesAcid catalystThis method is used for the synthesis of 5-hydroxyindole (B134679) derivatives.
Palladium-catalyzed coupling reactions o-haloanilines and alkynesPalladium catalyst and a baseModern cross-coupling methods offer alternative routes to substituted indoles.

Detailed Experimental Protocol: Fischer Indole Synthesis of this compound

The following protocol details a representative procedure for the synthesis of this compound via the Fischer indole synthesis.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.0 eq).

  • Addition of Ketone: Slowly add 2-butanone (1.1 eq) to the flask while stirring.

  • Acid Catalysis: Carefully add polyphosphoric acid (a sufficient amount to ensure a stirrable mixture) to the reaction mixture.

  • Heating: Heat the mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Pathway

The Fischer indole synthesis of this compound can be visualized as a logical workflow.

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine acid Acid Catalyst (e.g., PPA) phenylhydrazine->acid butanone 2-Butanone butanone->acid intermediate1 Phenylhydrazone Intermediate acid->intermediate1 intermediate2 Ene-hydrazine Tautomer intermediate1->intermediate2 Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement intermediate2->rearrangement intermediate3 Di-imine Intermediate rearrangement->intermediate3 cyclization Intramolecular Cyclization intermediate3->cyclization intermediate4 Indolenine Intermediate cyclization->intermediate4 elimination Elimination of Ammonia intermediate4->elimination product This compound elimination->product

Fischer Indole Synthesis Workflow

Biological Activities of Synthetic this compound Derivatives

While naturally occurring this compound derivatives are yet to be discovered, synthetic analogues have been investigated for a range of biological activities. The following table summarizes some of the reported activities.

DerivativeBiological ActivityTarget/MechanismReported IC₅₀/EC₅₀
Various substituted 2,3-dimethylindolesAnticancerCytotoxicity against various cancer cell linesVaries with substitution
This compound-based compoundsAntimicrobialInhibition of bacterial or fungal growthVaries with substitution
Substituted 2,3-dimethylindolesAnti-inflammatoryInhibition of inflammatory mediatorsVaries with substitution
N-substituted 2,3-dimethylindolesAntiviralInhibition of viral replicationVaries with substitution

Signaling Pathway Visualization

The anticancer activity of some indole derivatives has been linked to the induction of apoptosis. A simplified representation of a generic apoptosis signaling pathway that could be influenced by such compounds is shown below.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand Death_Receptor Death_Receptor Ligand->Death_Receptor DISC DISC formation Death_Receptor->DISC Procaspase_8 Procaspase_8 DISC->Procaspase_8 Caspase_8 Caspase_8 Procaspase_8->Caspase_8 Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_8->Executioner_Caspases Activates Cellular_Stress Cellular_Stress Bcl2_family Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome formation Apaf1->Apoptosome Procaspase_9 Procaspase_9 Apoptosome->Procaspase_9 Caspase_9 Caspase_9 Procaspase_9->Caspase_9 Activation Caspase_9->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Leads to Indole_Derivative This compound Derivative Indole_Derivative->Cellular_Stress May induce

Generic Apoptosis Signaling Pathway

Conclusion and Future Perspectives

The lack of identified naturally occurring 2,3-dimethylindoles presents an intriguing scientific question. Future research could involve more extensive and sensitive screening of a wider variety of natural sources, including extremophiles and previously unexplored organisms, using advanced analytical techniques such as high-resolution mass spectrometry and metabolomics. Such endeavors may yet uncover novel biosynthetic pathways and potentially lead to the discovery of this elusive class of indole derivatives in nature.

The Intricacies of Light: A Technical Guide to the Photophysical Properties of 2,3-Dimethylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dimethylindole scaffold has emerged as a privileged structure in the development of novel fluorescent probes and photofunctional materials. Its inherent photophysical properties, coupled with the versatility for chemical modification, allow for the fine-tuning of absorption and emission characteristics to suit a wide range of applications in biological imaging, sensing, and materials science. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid in the design and application of these versatile fluorophores.

Core Photophysical Properties: A Quantitative Overview

The photophysical characteristics of this compound derivatives are profoundly influenced by the nature and position of substituents on the indole (B1671886) core and any appended aromatic systems. These modifications can alter the electron density, π-conjugation length, and intramolecular charge transfer (ICT) character of the molecule, thereby modulating its interaction with light. The following table summarizes key quantitative data for a selection of this compound derivatives, providing a comparative landscape of their spectral properties.

DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)Reference
2,3-distyrylindole (23DSI) (p-OCH₃)DMSO~380, ~335, ~260---Longest among p-substituted 23DSI[1]
2,3-distyrylindole (23DSI) (p-CH₃)DMSO~380, ~335---Longer decay constant[1]
2,3-distyrylindole (23DSI) (p-F)DMSO~380, ~335, ~260--Highest among 23DSI derivatives-[1]
2,3-distyrylindole (23DSI) (p-Cl)DMSO~380, ~335, ~260---Shortest among p-substituted 23DSI[1]
3-Methylindole--~365-0.3477.896[2]
Indole (for comparison)--~340-350-0.2644.149[2]

Note: A dash (-) indicates that the specific data point was not provided in the cited source.

The structural dependence of the photophysical properties is evident in the 2,3-distyryl indole (23DSI) series, where electron-donating groups like methoxy (B1213986) and methyl lead to longer fluorescence lifetimes.[1] Conversely, electron-withdrawing groups can influence the quantum yield, with the p-fluoro substituted derivative exhibiting the highest fluorescence emission quantum yield.[1] The electronic spectra of indole derivatives are highly sensitive to the solvent environment.[3] An increase in solvent polarity generally leads to a red shift (longer wavelengths) in the fluorescence emission spectrum due to the stabilization of the excited state.[4]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives is crucial for their effective application. The following section outlines the detailed methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives often serves as the initial step in exploring their photophysical properties. A general and versatile method is the Fischer indole synthesis. For more complex structures, such as pyranoindoles, multi-step reaction sequences are employed.

Example Synthesis of Pyrano[2,3-f]indoles:

  • Pechmann Condensation: 5-hydroxyindole (B134679) is reacted with a β-ketoester, such as 2-ethoxycarbonylcyclohexanone, in the presence of an acid catalyst like methanesulfonic acid (MsOH) to yield the pyranocoumarin (B1669404) derivative.[5]

  • Purification: The crude product is purified using silica (B1680970) gel column chromatography to obtain the desired pyrano[2,3-f]indole.[5]

Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole:

  • Reaction Setup: Bromophenylhydrazine hydrochloride (15.0 g, 67.1 mmol) and 60 mL of ethanol (B145695) are added to a 250 mL single-neck flask.[6]

  • Acidification: Concentrated sulfuric acid (7.0 mL) is slowly added to the stirring mixture.[6]

  • Heating: The mixture is heated at 90 °C for 5 hours.[6]

  • Neutralization and Extraction: After cooling to room temperature, the pH of the mixture is adjusted to 8.0 with a 10% Na₂CO₃ solution. The solvent is then removed by further heating.[6]

  • Purification: The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (3:1) as the eluent to yield a red oily liquid.[6]

Measurement of Photophysical Properties

1. Steady-State Absorption and Emission Spectroscopy:

  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation: Solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO, ethanol, cyclohexane) at a specific concentration (e.g., 10.0 μM).[1] It is crucial to use spectroscopic grade solvents to avoid interference from impurities.

  • Absorption Spectra Acquisition: The absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm). A solvent blank is used for baseline correction.

  • Emission Spectra Acquisition: The fluorescence emission spectra are recorded by exciting the sample at its absorption maximum (λ_abs). The emission is scanned over a wavelength range longer than the excitation wavelength.

2. Fluorescence Quantum Yield (Φ_F) Determination:

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is commonly employed.

  • Reference Standard: A standard with a known quantum yield in the same solvent is chosen (e.g., Coumarin 153).

  • Procedure:

    • Prepare a series of solutions of both the sample and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for both the sample and the reference.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slopes of these plots are determined.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).[7]

3. Fluorescence Lifetime (τ_F) Measurement:

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[1]

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or a microchannel plate detector), and timing electronics is used.

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons at the detector are measured relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a mono-exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ_F) where I₀ is the intensity at time t=0 and τ_F is the fluorescence lifetime.

Visualizing Workflows and Applications

Diagrams are powerful tools for illustrating complex experimental workflows and conceptual relationships. The following diagrams, created using the DOT language, depict a general workflow for photophysical characterization and the application of this compound derivatives as fluorescent probes.

G General Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence abs_max Determine λ_abs uv_vis->abs_max qy Quantum Yield Determination fluorescence->qy lifetime Fluorescence Lifetime Measurement (TCSPC) fluorescence->lifetime em_max Determine λ_em fluorescence->em_max qy_calc Calculate Quantum Yield (Φ_F) qy->qy_calc lifetime_fit Fit Decay for Lifetime (τ_F) lifetime->lifetime_fit stokes Calculate Stokes Shift abs_max->stokes em_max->stokes

Caption: Workflow for the synthesis and photophysical characterization of this compound derivatives.

G Application as a Fluorescent Probe probe This compound Derivative Probe binding Binding Event probe->binding target Biological Target (e.g., Protein, Ion) target->binding emission Detected Fluorescence (Change in Intensity/Wavelength) binding->emission excitation Excitation Light excitation->binding signal Biological Information (e.g., Concentration, Localization) emission->signal

Caption: Conceptual diagram of a this compound derivative used as a fluorescent probe.

Conclusion

This compound derivatives represent a versatile and powerful class of fluorophores with tunable photophysical properties. A thorough understanding of their synthesis, spectroscopic characterization, and the influence of their chemical environment is paramount for their successful application in diverse scientific fields. The data and protocols presented in this guide offer a foundational resource for researchers and professionals seeking to harness the unique optical properties of these compounds for the development of next-generation fluorescent tools and materials.

References

The Rising Potential of 2,3-Dimethylindole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The versatile heterocyclic compound, 2,3-dimethylindole, is emerging as a significant building block in the design and synthesis of novel functional materials. Its unique electronic and structural properties are being harnessed to develop next-generation organic electronics, protective coatings, and advanced polymers. This technical guide provides an in-depth overview of the current and potential applications of this compound in materials science, offering researchers and scientists a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual workflows to inspire further innovation.

Organic Light-Emitting Diodes (OLEDs): A New Donor Moiety for High-Efficiency Emitters

This compound has shown considerable promise as an electron-donating unit in the development of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. Its rigid structure and electron-rich nature contribute to the creation of molecules with desirable photophysical properties, leading to enhanced device performance.

Performance of this compound-Based TADF Emitters

Recent studies have demonstrated the successful incorporation of this compound into TADF molecules, resulting in efficient greenish-blue light emission. The performance of these OLEDs is summarized in the table below.

EmitterEQEmax (%)[1]Emission Color[1]
DMDI-TRZ6.3Greenish Blue
TPA-DMDI-TRZ16.5Greenish Blue

Table 1: Performance of OLEDs employing this compound-based TADF emitters. EQEmax denotes the maximum external quantum efficiency.

Experimental Protocol: Synthesis of a this compound-Based TADF Emitter

The following is a representative protocol for the synthesis of a TADF emitter incorporating the this compound moiety, based on established synthetic methodologies.

Synthesis of 4-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-bis(4-(2,3-dimethyl-1H-indol-1-yl)phenyl)aniline (TPA-DMDI-TRZ)

  • Synthesis of the triazine acceptor: 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) is synthesized according to previously reported methods.

  • Synthesis of the donor-acceptor molecule: A mixture of this compound, a suitable aniline (B41778) derivative, and a palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand) is refluxed in an appropriate solvent (e.g., toluene) under an inert atmosphere.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final TADF emitter.

  • Characterization: The structure and purity of the synthesized compound are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for OLED Device Fabrication

The fabrication of an OLED device involves a multi-step process of depositing various organic and inorganic layers onto a substrate. A generalized workflow is depicted below.

oled_fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Vacuum Thermal Evaporation) cluster_encapsulation Device Finalization ITO_Substrate ITO-coated Glass Substrate Cleaning Cleaning (Sonication in solvents) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) UV_Ozone->HTL EML Emissive Layer (EML) (Host:TADF Emitter) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

A generalized workflow for the fabrication of an OLED device.

Corrosion Inhibition: Protecting Metals with Indole-Based Films

Indole (B1671886) and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents. While specific data for this compound is limited, studies on closely related indole derivatives provide valuable insights into its potential in this application.

Corrosion Inhibition Efficiency of an Indole Derivative

The following table summarizes the corrosion inhibition efficiency of an indole derivative on mild steel in a 1 M HCl solution, as determined by weight loss measurements.

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
025.4-
0.15.180
0.52.092
1.01.096

Table 2: Corrosion inhibition data for an indole derivative on mild steel in 1 M HCl. Data is representative of the performance of indole-based inhibitors.

Experimental Protocol: Evaluation of Corrosion Inhibition

The corrosion inhibition performance of this compound can be evaluated using the following standard electrochemical and weight loss methods.

Materials and Equipment:

  • Mild steel coupons of known dimensions and composition

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode)

  • Analytical balance

Weight Loss Method:

  • Clean and weigh the mild steel coupons.

  • Immerse the coupons in 1 M HCl solutions containing various concentrations of this compound.

  • After a specified immersion time (e.g., 24 hours), remove, clean, and reweigh the coupons.

  • Calculate the corrosion rate and inhibition efficiency.

Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

  • Immerse the three-electrode setup in the test solutions.

  • Allow the system to stabilize to a steady open-circuit potential.

  • Perform potentiodynamic polarization scans to determine the corrosion current density.

  • Conduct EIS measurements to evaluate the charge transfer resistance and double-layer capacitance.

  • Analyze the data to determine the inhibition efficiency and mechanism.

Mechanism of Corrosion Inhibition

The protective action of indole-based inhibitors is attributed to their adsorption on the metal surface, which can be visualized as a logical relationship.

corrosion_inhibition Indole This compound in Solution Adsorption Adsorption of Inhibitor Molecules Indole->Adsorption Metal Mild Steel Surface Metal->Adsorption Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Corrosive Environment Film Formation of a Protective Film Adsorption->Film Inhibition Inhibition of Corrosion Film->Inhibition

The mechanism of corrosion inhibition by this compound.

Advanced Polymers and Photorefractive Materials

This compound serves as a valuable monomer for the synthesis of novel polymers with interesting electronic and optical properties. Poly(this compound) and its derivatives are being explored for applications in organic electronics and photorefractive materials.

Synthesis of Poly(this compound)

Poly(this compound) can be synthesized through electrochemical polymerization, a method that allows for the controlled growth of a polymer film on an electrode surface.

Experimental Protocol: Electrochemical Polymerization of this compound

  • Electrolyte Solution: Prepare a solution of this compound (e.g., 0.1 M) in a suitable solvent such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).

  • Electrochemical Cell: Use a three-electrode cell with a working electrode (e.g., platinum or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: Apply a constant potential or cycle the potential within a specific range to initiate the oxidative polymerization of this compound on the working electrode.

  • Characterization: Characterize the resulting polymer film using techniques such as cyclic voltammetry, UV-Vis spectroscopy, and scanning electron microscopy to study its electrochemical properties, optical absorption, and morphology.

Logical Flow of Polymer Synthesis and Characterization

The process of synthesizing and characterizing poly(this compound) follows a logical progression of steps.

polymer_synthesis Monomer This compound Monomer Electrolyte Electrolyte Solution (Monomer + Supporting Electrolyte) Monomer->Electrolyte Electropolymerization Electrochemical Polymerization (Potentiostatic or Cyclic Voltammetry) Electrolyte->Electropolymerization Polymer_Film Poly(this compound) Film on Electrode Electropolymerization->Polymer_Film Characterization Characterization Polymer_Film->Characterization Properties Electrochemical, Optical, and Morphological Properties Characterization->Properties

Workflow for the synthesis and characterization of poly(this compound).
Photorefractive Materials

This compound is also a precursor for the synthesis of photorefractive materials. These materials have the ability to change their refractive index in response to light, making them suitable for applications in holographic data storage, optical image processing, and real-time optical interferometry. The synthesis of photorefractive polymers often involves the incorporation of a nonlinear optical chromophore, a photosensitizer, and a charge-transporting agent into a polymer matrix. The this compound moiety can be functionalized to act as a charge-transporting group or as part of the chromophore. Further research is needed to fully explore the potential of this compound in this exciting field.

Conclusion and Future Outlook

This compound has demonstrated its versatility as a key component in a range of advanced materials. Its application in OLEDs has already shown promising results, and its potential as a corrosion inhibitor and a monomer for functional polymers is significant. Future research should focus on the synthesis of novel this compound derivatives with tailored electronic and photophysical properties to further enhance the performance of these materials. The exploration of its use in photorefractive and other advanced optical materials remains a fertile ground for new discoveries. As our understanding of the structure-property relationships of this compound-based materials deepens, we can expect to see its integration into an even wider array of cutting-edge technologies.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer indole (B1671886) synthesis is a venerable and highly versatile acid-catalyzed chemical reaction that constructs the indole aromatic heterocycle from an arylhydrazine and a ketone or aldehyde.[1][2] Discovered by Emil Fischer in 1883, this method remains a cornerstone in synthetic organic chemistry for accessing the indole scaffold, a privileged structure in numerous pharmaceuticals, natural products, and functional materials.[1] This protocol details the synthesis of 2,3-dimethylindole, a key building block, from the reaction of phenylhydrazine (B124118) and 2-butanone (B6335102) (methyl ethyl ketone). The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to furnish the indole ring.[2] A variety of Brønsted and Lewis acids can be employed to catalyze this transformation, each offering distinct advantages concerning reaction yields and conditions.[1][2][4]

Data Presentation

The yield of this compound is highly dependent on the catalytic system and reaction conditions employed. Below is a summary of reported yields under various conditions.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Boron trifluoride etherateEthanol (B145695)Reflux2 h~90[5]
Polyphosphoric acidNot Specified100 - 3002 - 8 hGood Yields[3]
Antimony phosphateMethanolReflux5 - 7 hNot Specified[6]
p-Toluenesulfonic acidNone (solvent-free)1005 minNot Specified[7]
Zinc chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Hydrochloric acidEthanolNot SpecifiedNot SpecifiedNot Specified[5]
Acetic acid/HClNot SpecifiedReflux4 h30 (for a nitro-derivative)[4]
Microwave IrradiationWater15010 min91 (for a derivative)[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using boron trifluoride etherate as a catalyst, adapted from a reported high-yield procedure.[5]

Materials:

  • Phenylhydrazine

  • 2-Butanone (Methyl Ethyl Ketone)

  • Dry Ethanol

  • Concentrated Hydrochloric Acid

  • Polyphosphoric acid

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium Hydroxide (aqueous solution)

  • Ether

  • Calcium Chloride (anhydrous)

Procedure:

  • Formation of Phenylhydrazone: To a solution of 2-butanone (21.6 mL, 200 mmol) in dry ethanol (150 mL), slowly add phenylhydrazine (19.7 mL, 200 mmol).[5] Follow this with the addition of concentrated hydrochloric acid (0.25 mL).[5] The resulting mixture is refluxed for a period, and the solvent is subsequently removed by distillation to yield the crude butanone phenylhydrazone as a dark residue.[5]

  • Fischer Indole Synthesis: To the crude phenylhydrazone residue, add polyphosphoric acid (300 mL) and boron trifluoride etherate (0.5 mL).[5] The reaction mixture is then refluxed for 2 hours.[5]

  • Work-up and Isolation: After cooling, the reaction mixture is hydrolyzed by the addition of an aqueous alkali solution (e.g., sodium hydroxide) and then extracted with ether.[3] The combined ethereal extracts are washed with water and dried over anhydrous calcium chloride.[5]

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified. This can be achieved through distillation, yielding high-purity this compound (boiling point 150-165 °C at 12 mm Hg).[3] The final product is typically a light brownish to white crystalline solid with a melting point of 104-107 °C.[5][6][8]

Characterization:

  • ¹H NMR (500 MHz, CDCl₃): Spectral data should be consistent with the structure of this compound.[5]

  • ¹³C NMR: The spectrum should confirm the presence of all carbon atoms in the desired product.[5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (m/z) corresponding to the molecular weight of this compound (145.20 g/mol ).[5][9]

  • IR Spectroscopy: The infrared spectrum will show characteristic peaks for the N-H bond of the indole ring.[5]

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

Fischer_Indole_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product Phenylhydrazine Phenylhydrazine Hydrazone_Formation 1. Phenylhydrazone Formation (Ethanol, cat. HCl, Reflux) Phenylhydrazine->Hydrazone_Formation Butanone 2-Butanone (MEK) Butanone->Hydrazone_Formation Indole_Synthesis 2. Fischer Indole Synthesis (Polyphosphoric Acid, BF3.OEt2, Reflux) Hydrazone_Formation->Indole_Synthesis Crude Hydrazone Hydrolysis 3. Hydrolysis (Aqueous Alkali) Indole_Synthesis->Hydrolysis Extraction 4. Extraction (Ether) Hydrolysis->Extraction Drying 5. Drying (Anhydrous CaCl2) Extraction->Drying Purification 6. Purification (Distillation) Drying->Purification Dimethylindole This compound Purification->Dimethylindole

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: A Detailed Experimental Procedure for the Synthesis of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,3-dimethylindole, a significant heterocyclic compound widely utilized as a building block in the development of pharmaceuticals and other fine chemicals. The primary method detailed is the Fischer indole (B1671886) synthesis, a classic and versatile reaction for forming indole rings.

Introduction

This compound is a crucial intermediate in organic synthesis, finding applications in the creation of various biologically active molecules, including antimigraine drugs of the triptan class. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles.[1][2] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[3][3]-sigmatropic rearrangement to form the indole scaffold.[1][2] In the synthesis of this compound, phenylhydrazine (B124118) is reacted with butan-2-one (methyl ethyl ketone).[1][4] A variety of Brønsted and Lewis acids can be employed as catalysts, each influencing the reaction conditions and overall yield.[1][2]

An alternative, though less common, method involves the cyclization of N-butenylaniline using polyphosphoric acid.[3] This document will focus on the more prevalent Fischer indole synthesis, providing a detailed experimental protocol and a summary of reported yields under various catalytic conditions to aid researchers in selecting the most suitable method for their needs.

Experimental Protocols

Fischer Indole Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound from phenylhydrazine and butan-2-one. Specific examples of catalytic systems are provided in the data table below.

Materials:

  • Phenylhydrazine

  • Butan-2-one (Methyl Ethyl Ketone)

  • Acid Catalyst (e.g., Boron trifluoride etherate, Polyphosphoric acid, Zinc Chloride, Acetic Acid)

  • Solvent (e.g., Ethanol, Acetic Acid, Dichloromethane)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Hexane or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in the chosen solvent.

  • Addition of Ketone: Slowly add butan-2-one (1 to 1.2 equivalents) to the solution.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. The amount and type of catalyst will vary (see Table 1). For instance, when using boron trifluoride etherate, it can be added dropwise.[4]

  • Reaction: Heat the reaction mixture to the specified temperature (often reflux) and maintain for the designated time.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst like zinc chloride is used, it may be necessary to filter the mixture.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or another suitable base.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica (B1680970) gel.[5]

  • Characterization: The final product, this compound, should be a crystalline solid.[3] Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[4][6] The melting point should be determined and compared to the literature value (typically 105-107 °C).[7]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Fischer Indole Synthesis of this compound

CatalystSolventTemperature (°C)TimeYield (%)Reference
Boron trifluoride etherateEthanolReflux2 h~90[4]
Polyphosphoric acidNot Specified100-3002-8 hGood[2][3]
Zinc ChlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Acetic AcidAcetic AcidReflux1.5 hLow[8]
Antimony PhosphateMethanolReflux5-7 hNot Specified[6]
Microwave (Catalyst not specified)Water300Not Specified64[1]
Phenylhydrazine Hydrochloride (catalyst and reactant)Tetrahydrofuran (THF)150 (Microwave)10 min91 (for a derivative)[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A 1. Dissolve Phenylhydrazine in Solvent B 2. Add Butan-2-one A->B C 3. Add Acid Catalyst B->C D 4. Heat to Reflux and Monitor by TLC C->D E 5. Cool and Neutralize with Base D->E Reaction Complete F 6. Extract with Organic Solvent E->F G 7. Wash with Brine F->G H 8. Dry with Anhydrous Salt G->H I 9. Concentrate under Reduced Pressure H->I Dried Solution J 10. Purify by Recrystallization or Chromatography I->J K 11. Characterize Final Product (NMR, IR, MS, MP) J->K

Caption: Workflow for the Fischer Indole Synthesis of this compound.

References

Application Notes and Protocols: One-Pot Synthesis of 1,2,3-Trisubstituted Indoles from 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and materials science. The development of efficient methods for the synthesis of highly functionalized indoles is of significant interest. This document provides a detailed protocol for a sequential one-pot synthesis of 1,2-disubstituted-3-methylindoles starting from 2,3-dimethylindole, with perspectives on achieving 1,2,3-trisubstitution. This method involves an initial N-functionalization followed by a subsequent C2-methyl group functionalization without the isolation of intermediates, offering a streamlined approach to complex indole derivatives.

Introduction

The 1,2,3-trisubstituted indole motif is a core component of many biologically active compounds. Traditional synthetic routes to these molecules often involve multi-step procedures with purification of intermediates, leading to lower overall yields and increased waste. One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer a more efficient and atom-economical alternative. While a direct one-pot, three-component synthesis to achieve 1,2,3-trisubstitution from this compound is not well-established, a sequential one-pot approach is a viable and powerful strategy.

This application note details a two-step, one-pot protocol for the synthesis of 1-(substituted)-2-(functionalized methyl)-3-methylindoles. The protocol is based on the sequential N-alkylation/arylation and C2-methyl functionalization of this compound.

Reaction Scheme

G cluster_0 Sequential One-Pot Synthesis This compound This compound Step1 Step 1: N-Functionalization (Base, Electrophile 1) This compound->Step1 N-Substituted_Indole N-Substituted-2,3-dimethylindole (in situ) Step1->N-Substituted_Indole Step2 Step 2: C2-Methyl Functionalization (Strong Base, Electrophile 2) N-Substituted_Indole->Step2 Final_Product 1,2-Disubstituted-3-methylindole Step2->Final_Product

Caption: Workflow for the sequential one-pot synthesis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl or Aryl Halide (Electrophile 1)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Potassium tert-butoxide (t-BuOK)

  • Electrophile 2 (e.g., aldehyde, ketone, alkyl halide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Protocol: One-Pot Synthesis of 1-Benzyl-2-(hydroxymethyl)-3-methylindole

Step 1: N-Benzylation of this compound

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Add anhydrous THF to dissolve the indole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl (B1604629) bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

Step 2: C2-Methyl Functionalization

  • After completion of Step 1, cool the reaction mixture to -78 °C.

  • In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq.) in anhydrous THF.

  • Add n-butyllithium (2.2 eq.) to the t-BuOK solution at -78 °C and stir for 15 minutes.

  • Slowly add this strong base mixture to the reaction flask containing the N-benzylated indole. A deep color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add paraformaldehyde (1.5 eq.) as the electrophile.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative yields for the individual N-alkylation and C-functionalization steps based on literature for similar substrates. The combined one-pot yield will be dependent on the specific substrates and optimization of reaction conditions.

StepSubstrateReagentsProductReported Yield (%)
N-Arylation This compoundIodobenzene, CuI, K₃PO₄1-Phenyl-2,3-dimethylindole98%
N-Alkylation IndoleBenzyl Bromide, NaH1-Benzylindole~95%[1]
C2-Methyl Functionalization N-Substituted 2-methylindolen-BuLi/t-BuOK, ElectrophileN-Substituted 2-(functionalized methyl)indoleVaries

Logical Relationships and Proposed Mechanism

The reaction proceeds through a defined sequence of deprotonation and electrophilic attack.

G Indole This compound Base1 NaH Indole->Base1 Deprotonation (N-H) Indole_Anion Indole Anion Base1->Indole_Anion E1 Electrophile 1 (R1-X) Indole_Anion->E1 Nucleophilic Attack N_Substituted N-Substituted Indole E1->N_Substituted Base2 n-BuLi / t-BuOK N_Substituted->Base2 Deprotonation (C2-Me) Dianion C2-Methyl Anion Base2->Dianion E2 Electrophile 2 (R2=O) Dianion->E2 Nucleophilic Attack Product 1,2-Disubstituted Indole E2->Product

Caption: Proposed reaction pathway.

Perspectives on 1,2,3-Trisubstitution

Achieving a one-pot, three-step functionalization at N1, C2-methyl, and C3-methyl of this compound is a significant challenge. After the functionalization of the C2-methyl group, the reaction mixture contains byproducts and potentially unreacted reagents from the first two steps. The C3-methyl group is generally less acidic than the C2-methyl group, making its selective deprotonation in the same pot difficult.

Potential Future Strategies:

  • Orthogonal Chemistry: Employing a third reaction that proceeds via a different mechanism (e.g., radical-based functionalization) and is compatible with the existing reaction components.

  • Catalyst-Controlled C-H Functionalization: Development of a catalytic system that can selectively activate the C-H bonds of the C3-methyl group after the first two steps.

  • Flow Chemistry: Utilizing continuous flow reactors could allow for the sequential introduction of reagents and purification between steps without isolation, providing a pseudo-one-pot system with greater control.

Conclusion

The described sequential, one-pot protocol for the synthesis of 1,2-disubstituted-3-methylindoles from this compound offers an efficient and scalable method for accessing complex indole derivatives. This approach reduces the number of synthetic steps and workup procedures, aligning with the principles of green chemistry. While a one-pot 1,2,3-trisubstitution remains a future goal, the methodology presented here provides a solid foundation for the rapid generation of diverse indole libraries for applications in drug discovery and materials science.

References

Application Notes and Protocols: Utilizing 2,3-Dimethylindole as a Precursor for Novel Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction:

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds, including some with affinity for opioid receptors. While complex indole alkaloids like mitragynine (B136389) have been investigated as opioid receptor modulators, the potential of simpler, synthetically accessible indole derivatives remains an area of active exploration. This document outlines a proposed pathway for the use of 2,3-dimethylindole as a starting material for the synthesis of novel opioid receptor agonists. The strategy involves the N-alkylation of the this compound core with moieties known to confer opioid receptor affinity and agonist activity.

The rationale is based on the established pharmacophore model for many opioid agonists, which typically includes a tertiary amine linked to an aromatic system by a flexible or rigidified linker. By incorporating this pharmacophore onto the this compound nucleus, we aim to develop a new class of opioid receptor ligands. This document provides detailed synthetic protocols, methodologies for pharmacological evaluation, and frameworks for data presentation and visualization.

I. Proposed Synthetic Pathway

A plausible synthetic route to novel opioid receptor agonists starting from this compound is outlined below. The proposed target molecules, DM-1 and DM-2 , incorporate a 4-anilinopiperidine moiety, a key structural feature of the potent µ-opioid agonist fentanyl.

Scheme 1: Proposed Synthesis of this compound-Based Opioid Agonist Candidates

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Target Compounds This compound This compound N-(2-chloroethyl)-2,3-dimethylindole N-(2-chloroethyl)-2,3-dimethylindole This compound->N-(2-chloroethyl)-2,3-dimethylindole 1) NaH, DMF 2) 1-bromo-2-chloroethane (B52838) 1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-one 1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-one N-(2-chloroethyl)-2,3-dimethylindole->1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-one Piperidin-4-one, K2CO3, KI, Acetonitrile DM1 DM-1 (N-(1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide) 1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-one->DM1 1) Aniline (B41778), Ti(OiPr)4 2) NaBH4 3) Propionyl chloride, Et3N DM2 DM-2 (N-(1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-yl)-N-phenylacetamide) 1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-one->DM2 1) Aniline, Ti(OiPr)4 2) NaBH4 3) Acetyl chloride, Et3N

Caption: Proposed synthetic route for DM-1 and DM-2.

Experimental Protocols:

Synthesis of N-(2-chloroethyl)-2,3-dimethylindole:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of 1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-one:

  • To a solution of N-(2-chloroethyl)-2,3-dimethylindole (1.0 eq) in acetonitrile, add piperidin-4-one (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI).

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Synthesis of DM-1 and DM-2 (General Procedure):

  • To a solution of 1-(2-(2,3-dimethyl-1H-indol-1-yl)ethyl)piperidin-4-one (1.0 eq) and aniline (1.1 eq) in anhydrous dichloromethane (B109758), add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) and methanol, and stir for an additional 2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer and concentrate.

  • Dissolve the crude amine in dichloromethane and add triethylamine (B128534) (Et₃N, 2.0 eq).

  • Cool the solution to 0 °C and add either propionyl chloride (for DM-1) or acetyl chloride (for DM-2) (1.2 eq) dropwise.

  • Stir at room temperature for 3 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

II. Pharmacological Evaluation

The synthesized compounds should be evaluated for their affinity and functional activity at the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Experimental Workflow for Pharmacological Evaluation:

G cluster_synthesis Compound Synthesis cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Studies (Optional) Synth Synthesis of DM-1 and DM-2 Binding Radioligand Displacement Assays (µ, δ, κ receptors) Synth->Binding GTP [35S]GTPγS Binding Assay (agonist/antagonist mode) Synth->GTP Ki Determine Ki values Binding->Ki EC50_Emax Determine EC50 and Emax values GTP->EC50_Emax Invivo Animal Models of Pain (e.g., hot plate, tail flick) EC50_Emax->Invivo ED50 Determine ED50 values Invivo->ED50

Caption: Workflow for pharmacological evaluation.

Protocols for Pharmacological Assays:

Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds for µ, δ, and κ opioid receptors.

  • Materials:

    • Membranes from cells stably expressing human opioid receptors (µ, δ, or κ).

    • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

    • Non-specific binding control: Naloxone.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

    • Incubations are carried out at room temperature for a specified time (e.g., 60-90 minutes).

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays:

  • Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of the test compounds as agonists or their potency (IC₅₀) as antagonists.

  • Materials:

    • Membranes from cells expressing opioid receptors.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer containing MgCl₂.

  • Procedure (Agonist Mode):

    • Incubate cell membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

    • After incubation, separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the bound radioactivity.

    • Plot the data to determine EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist like DAMGO).

  • Procedure (Antagonist Mode):

    • Perform the assay as in agonist mode, but in the presence of a fixed concentration of a known agonist (e.g., DAMGO) and varying concentrations of the test compound.

    • Determine the IC₅₀ value (concentration that inhibits 50% of the agonist response).

III. Data Presentation

Quantitative data from the pharmacological assays should be summarized in clear, structured tables for easy comparison.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (µ/δ)Selectivity (µ/κ)
DM-1 Hypothetical ValueHypothetical ValueHypothetical ValueCalculatedCalculated
DM-2 Hypothetical ValueHypothetical ValueHypothetical ValueCalculatedCalculated
Morphine Reference ValueReference ValueReference ValueReference ValueReference Value
Fentanyl Reference ValueReference ValueReference ValueReference ValueReference Value

Table 2: Functional Activity ([³⁵S]GTPγS Assay) of this compound Derivatives at the µ-Opioid Receptor

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Intrinsic Activity
DM-1 Hypothetical ValueHypothetical ValueFull/Partial Agonist
DM-2 Hypothetical ValueHypothetical ValueFull/Partial Agonist
DAMGO Reference Value100%Full Agonist
Morphine Reference ValueReference ValueFull Agonist

IV. Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding leads to a cascade of intracellular events resulting in the analgesic effect.

Opioid Receptor Signaling Pathway:

G cluster_membrane Cell Membrane cluster_intracellular Intracellular OpioidAgonist Opioid Agonist (e.g., DM-1, DM-2) MOR µ-Opioid Receptor OpioidAgonist->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca2+ Ca_channel->Ca_ion Blocks influx K_ion K+ K_channel->K_ion Promotes efflux ATP ATP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization Reduced levels contribute to Ca_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: Agonist-induced µ-opioid receptor signaling.

V. Conclusion

The proposed application notes provide a comprehensive framework for the synthesis and evaluation of novel opioid receptor agonists derived from this compound. By leveraging a well-established opioid pharmacophore, this approach offers a rational starting point for the discovery of new chemical entities with potential therapeutic value in pain management. The detailed protocols for synthesis and pharmacological testing will guide researchers in the systematic investigation of these compounds. The structured data presentation and visualization aids will facilitate the interpretation and communication of the experimental findings. Successful implementation of this research plan could lead to the identification of novel opioid agonists with improved pharmacological profiles.

Application Notes and Protocols: Synthesis of Indole-Based Photorefractive Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photorefractive materials are a class of materials that exhibit a reversible change in their refractive index upon exposure to non-uniform illumination. This property arises from the spatial modulation of the refractive index due to the redistribution of photogenerated charges and the electro-optic effect. Organic photorefractive materials, particularly polymer composites, have garnered significant interest due to their low cost, ease of processing, and the potential for large-area fabrication. Indole (B1671886) derivatives, such as 2,3-Dimethylindole, are attractive building blocks for these materials due to their excellent charge-transporting capabilities, which are crucial for the photorefractive effect.

These application notes provide a detailed protocol for the synthesis and characterization of a photorefractive polymer composite incorporating an indole-based component. The system described here is a guest-host composite, a common and effective approach for achieving high photorefractive performance. The core components of this system are:

  • Charge-Transporting Polymer Matrix: A polymer that facilitates the movement of charge carriers. While poly(N-vinylcarbazole) (PVK) is a common choice, polymers functionalized with indole moieties can also be used.

  • Sensitizer: A molecule that absorbs light at the desired wavelength and generates charge carriers.

  • Nonlinear Optical (NLO) Chromophore: A molecule with a large dipole moment and hyperpolarizability, which is responsible for the electro-optic effect. The orientation of these chromophores by the internal space-charge field leads to the change in refractive index.

  • Plasticizer: A low molecular weight additive that lowers the glass transition temperature of the polymer matrix, allowing for the rotational mobility of the NLO chromophore at room temperature.

The following sections detail the synthesis protocol, present typical performance data, and illustrate the underlying mechanisms and workflows.

Experimental Protocols

1. Synthesis of a Representative Photorefractive Composite

This protocol describes the preparation of a photorefractive composite based on a polymer matrix, a sensitizer, a nonlinear optical chromophore, and a plasticizer. Here, we propose a system utilizing a well-established charge-transporting polymer, with the potential for incorporating indole-based derivatives.

Materials and Reagents:

  • Poly(N-vinylcarbazole) (PVK) (Polymer matrix)

  • 2,4,7-Trinitro-9-fluorenone (TNF) (Sensitizer)

  • 4-(Diethylamino)benzaldehyde diphenylhydrazone (DEH) (Can be considered a model for an indole-based charge transport molecule)

  • 4-Nitrophenyl-2-aminomethyl-ether (NPAE) (NLO Chromophore)

  • N-Ethylcarbazole (ECZ) (Plasticizer)

  • Toluene (Solvent)

  • Indium Tin Oxide (ITO) coated glass slides

  • Spacers (e.g., 100 µm thick polyimide film)

Procedure:

  • Preparation of the Composite Solution:

    • In a clean, dry vial, dissolve 1.0 g of PVK in 10 mL of toluene. Stir the mixture at room temperature until the polymer is completely dissolved. This may take several hours.

    • To the PVK solution, add the following components in the specified weight percentages relative to PVK:

      • TNF (Sensitizer): 1 wt%

      • DEH (Charge Transport Agent): 30 wt%

      • NPAE (NLO Chromophore): 25 wt%

      • ECZ (Plasticizer): 20 wt%

    • Stir the mixture in the dark for an additional 2-3 hours to ensure a homogenous solution. The handling of the solution should be performed under low light conditions to avoid premature photo-activation.

  • Device Fabrication (Melt-Processing):

    • Place a few drops of the composite solution onto an ITO-coated glass slide.

    • Allow the solvent to slowly evaporate in a dust-free environment at room temperature for 12 hours, followed by drying in a vacuum oven at 60 °C for 4 hours to remove any residual solvent. This results in a solid film of the composite.

    • Place another ITO-coated glass slide on top of the film. Use 100 µm thick polyimide spacers to control the thickness of the final sample.

    • Transfer the sandwich structure to a hot plate and heat to approximately 120 °C.

    • Gently press the two glass slides together to ensure a uniform thickness and good contact between the composite and the electrodes.

    • Allow the device to cool slowly to room temperature.

Note on this compound: While this protocol uses DEH as a charge transport agent, derivatives of this compound could be synthesized and incorporated in a similar manner. For example, a hydrazone derivative of this compound could be synthesized to serve as the charge transport agent.

Performance Data

The performance of photorefractive materials is quantified by several key parameters. The table below summarizes typical data for a high-performance photorefractive polymer composite.

ParameterSymbolTypical ValueUnits
Two-Beam Coupling Gain CoefficientΓ200 - 400cm⁻¹
Diffraction Efficiencyη80 - 99%
Photorefractive Response Timeτ50 - 200ms
Photoconductivityσ_ph10⁻¹¹ - 10⁻¹⁰(Ω·cm)⁻¹
Electro-Optic Coefficientr_eff100 - 300pm/V

Diagrams

Experimental Workflow for Composite Fabrication

G cluster_solution Solution Preparation cluster_fabrication Device Fabrication A Dissolve PVK in Toluene B Add Sensitizer (TNF) A->B C Add Charge Transport Agent (e.g., DEH) B->C D Add NLO Chromophore (NPAE) C->D E Add Plasticizer (ECZ) D->E F Homogenous Composite Solution E->F G Cast Solution on ITO Glass F->G Transfer H Solvent Evaporation & Vacuum Drying G->H I Assemble Sandwich Structure with Spacers H->I J Melt-Process on Hot Plate (~120 °C) I->J K Cool to Room Temperature J->K L Final Photorefractive Device K->L

Caption: Workflow for photorefractive composite device fabrication.

Mechanism of the Photorefractive Effect

G cluster_photo Photo-induced Processes cluster_charge Charge Transport and Trapping cluster_eo Electro-Optic Effect A Interference of Coherent Light Beams B Spatially Modulated Light Intensity A->B Creates C Charge Generation at Sensitizer (TNF) B->C Leads to D Hole Transport via Indole/Carbazole Moieties C->D Injects holes into polymer matrix E Charge Trapping in Dark Regions D->E Drift and diffusion F Formation of Internal Space-Charge Field (Esc) E->F Results in G Reorientation of NLO Chromophores by Esc F->G Orients H Modulation of Refractive Index (Δn) G->H Causes I Formation of a Refractive Index Grating H->I Forms J Diffraction of Light I->J Enables

Caption: Mechanism of the photorefractive effect in a polymer composite.

Application Notes and Protocols for the Preparation of Indole-Based D2/D4 Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576) receptors, particularly the D2 and D4 subtypes, are critical targets in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and other psychoses. While the direct synthesis of potent and selective D2/D4 antagonists from 2,3-dimethylindole is not extensively documented in peer-reviewed literature, the indole (B1671886) scaffold serves as a key pharmacophore in a number of high-affinity dopamine receptor antagonists.

This document provides detailed protocols for the synthesis and pharmacological evaluation of indole-based D2/D4 dopamine receptor antagonists, using 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol as a representative example. This compound has demonstrated high affinity for the D2 receptor and selectivity over the D3 subtype.[1][2] The provided methodologies are based on established synthetic routes and pharmacological assays.

Data Presentation

The following table summarizes the binding affinities of representative indole-based dopamine receptor antagonists for the human D2 and D3 receptors.

CompoundStructureD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
1 1.2150125
2 0.895119

Caption for Table 1: In vitro binding affinities of indole-based antagonists at human D2 and D3 dopamine receptors. Data extracted from literature.[1][2]

Experimental Protocols

I. Synthesis of 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 1)

This protocol is adapted from the general procedure described by Bergman et al. (2010).[1] The synthesis involves the reaction of a gramine (B1672134) derivative with an appropriate amine.

Materials:

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-methoxygramine (1.0 g, 4.9 mmol) and 4-(4-iodophenyl)piperidin-4-ol (1.7 g, 5.9 mmol) in 20 mL of anhydrous toluene.

  • Reflux: Equip the flask with a reflux condenser and stir the mixture at reflux overnight (approximately 16 hours).

  • Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by silica gel column chromatography. The column should be eluted with a solvent system of dichloromethane:methanol:ammonium hydroxide (90:10:0.5).

  • Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the free base of Compound 1.

  • Salt Formation (Optional): To prepare the oxalate (B1200264) salt for improved stability and handling, dissolve the purified free base in ethyl acetate and add one equivalent of oxalic acid. The oxalate salt will precipitate and can be collected by filtration.

II. In Vitro Pharmacological Evaluation

A. Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the synthesized compound for the D2 dopamine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand)

  • Haloperidol (reference compound)

  • Synthesized test compound (Compound 1)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Plate Preparation: To each well of a 96-well microplate, add 50 µL of assay buffer.

  • Compound Addition: Add 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. For the determination of total binding, add 50 µL of assay buffer. For the determination of non-specific binding, add 50 µL of 10 µM haloperidol.

  • Radioligand Addition: Add 50 µL of [3H]-Spiperone at a final concentration of approximately 0.2 nM to all wells.

  • Membrane Addition: Add 50 µL of the D2 receptor-expressing cell membrane preparation (approximately 20-40 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. D2 Receptor Functional Antagonism Assay (cAMP Inhibition)

This assay determines the functional antagonist activity of the test compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Dopamine (agonist)

  • Forskolin (B1673556)

  • Synthesized test compound (Compound 1)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.

  • Antagonist Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the test compound for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells.

  • Forskolin Stimulation: Immediately add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

  • Data Analysis: Generate a dose-response curve for the antagonist's ability to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation. This will demonstrate the antagonist properties of the test compound.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Start 4-Methoxygramine + 4-(4-iodophenyl)piperidin-4-ol Reaction Reflux in Toluene Start->Reaction Workup Solvent Removal Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Compound 1 (Free Base) Purification->Product Salt Oxalate Salt Formation Product->Salt FinalProduct Compound 1 Oxalate Salt->FinalProduct

Caption: Synthetic workflow for the preparation of Compound 1.

G D2R D2 Dopamine Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Indole-based Antagonist Antagonist->D2R Blocks

Caption: Simplified D2 dopamine receptor signaling pathway.

G cluster_evaluation Pharmacological Evaluation Workflow Compound Synthesized Compound BindingAssay Radioligand Binding Assay (D2 Receptor Membranes) Compound->BindingAssay FunctionalAssay cAMP Functional Assay (D2-expressing cells) Compound->FunctionalAssay Ki_Value Determine Ki Value BindingAssay->Ki_Value AntagonistActivity Confirm Antagonist Activity FunctionalAssay->AntagonistActivity

Caption: Workflow for the pharmacological evaluation of synthesized compounds.

References

The Use of 2,3-Dimethylindole in Baylis-Hillman Reactions: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the versatile Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, there is a notable absence of documented applications involving 2,3-dimethylindole as a direct participant. While the indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and has been employed in various related transformations, its 2,3-disubstituted counterpart appears to be an untapped resource in the context of this powerful reaction. This report summarizes the current landscape and highlights the lack of specific protocols and quantitative data for the Baylis-Hillman reaction of this compound, pointing towards a potential area for future research and discovery.

The Baylis-Hillman reaction traditionally involves the coupling of an aldehyde or ketone with an activated alkene, such as an acrylate (B77674) or acrylonitrile, catalyzed by a tertiary amine or phosphine.[1][2][3] This reaction provides densely functionalized allylic alcohols, which are valuable synthetic intermediates.[4] A variation, the aza-Baylis-Hillman reaction, utilizes imines as electrophiles to generate allylic amines.[5]

Indole and its derivatives are known to participate in reactions that bear resemblance to or can be coupled with Baylis-Hillman chemistry. For instance, indoles can undergo Friedel-Crafts-type reactions with pre-formed Baylis-Hillman adducts, leading to the formation of complex indolyl-substituted structures. However, these examples typically involve indoles that are unsubstituted at the C3 position, which is the primary site of electrophilic attack.

The core challenge with utilizing this compound in a classical Baylis-Hillman reaction lies in its structure. The C3 position, the most nucleophilic site in the indole ring, is blocked by a methyl group. This steric hindrance and lack of an available reaction site prevent it from participating in the typical electrophilic substitution reactions that are characteristic of indole. While reaction at the N1 position or potentially through the C2-methyl group could be envisioned, the existing literature does not provide evidence of such reactivity in the context of the Baylis-Hillman reaction.

Hypothetical Reaction Pathway & Experimental Workflow

While no specific protocols exist, a hypothetical pathway for a related reaction could involve the N-alkylation of this compound with a Baylis-Hillman adduct derivative. This would not be a direct Baylis-Hillman reaction but rather a subsequent functionalization.

Below is a conceptual workflow for investigating such a possibility:

G cluster_0 Phase 1: Synthesis of Baylis-Hillman Adduct cluster_1 Phase 2: Functionalization of Adduct cluster_2 Phase 3: Reaction with this compound A Aldehyde + Activated Alkene B Baylis-Hillman Reaction (e.g., DABCO catalyst) A->B C Purified Baylis-Hillman Adduct B->C D Activation of Hydroxyl Group (e.g., Conversion to Leaving Group) C->D E Activated Baylis-Hillman Adduct D->E G N-Alkylation Reaction (Base, Solvent) E->G F This compound F->G H Purification and Characterization G->H I Final Product H->I

Caption: Conceptual workflow for a potential reaction between a Baylis-Hillman adduct and this compound.

Data Summary and Future Outlook

Currently, there is no quantitative data, such as reaction yields, times, or spectroscopic information, to summarize in tabular form regarding the direct use of this compound in Baylis-Hillman reactions. The scientific literature, as of the latest searches, does not contain specific examples or protocols for this transformation.

This gap in the literature presents an opportunity for organic chemists. The development of a novel reaction pathway that successfully incorporates this compound into a Baylis-Hillman-type product could open new avenues for the synthesis of complex, biologically active molecules. Researchers in drug development and materials science may find such novel scaffolds to be of significant interest. Future work should focus on exploring alternative reaction conditions, such as the use of Lewis acid catalysts or photoredox catalysis, which might enable the activation of this compound towards a reaction with the components of the Baylis-Hillman reaction.

References

Application Notes and Protocols for Photosensitized Diels-Alder Reactions Involving 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings. When initiated by light, these [4+2] cycloadditions can often proceed under mild conditions, offering unique reactivity and selectivity. Indole (B1671886) scaffolds are prevalent in a vast array of bioactive natural products and pharmaceutical agents. The dearomatization of indoles through cycloaddition reactions offers a direct route to complex, three-dimensional molecular architectures that are highly sought after in drug discovery.

Conceptual Framework: Photosensitized Cycloadditions of Indoles

Indoles can participate in photosensitized cycloaddition reactions through various mechanisms. A common pathway involves the formation of an indole radical cation upon single-electron transfer (SET) to an excited-state photosensitizer.[3] This highly reactive intermediate can then undergo a stepwise [4+2] cycloaddition with a suitable diene. Alternatively, triplet-triplet energy transfer from a photosensitizer to the indole can lead to an excited triplet state, which may engage in [2+2] or other cycloaddition pathways.[4][5] For the purpose of a Diels-Alder type transformation with 2,3-dimethylindole, a radical-cation mediated pathway is a plausible approach.[1]

G cluster_catalyst_regen Catalyst Regeneration PS Photosensitizer (PS) PS_star PS* PS->PS_star hν (Visible Light) Indole This compound PS_reduced PS⁻ Indole_radical Indole Radical Cation Indole->Indole_radical SET to PS* Diene Diene Intermediate Reaction Intermediate Indole_radical->Intermediate + Diene Product [4+2] Cycloadduct Intermediate->Product Ring Closure PS_reduced->PS + Oxidant Oxidant Sacrificial Oxidant

Figure 1: Conceptual signaling pathway for a radical-cation mediated photosensitized Diels-Alder reaction of an indole derivative.

Quantitative Data from Analogous Indole Cycloadditions

The following table summarizes the reaction conditions and outcomes for photocatalytic Diels-Alder reactions of various indole derivatives, which inform the proposed protocol for this compound.

Indole DerivativeDienePhotosensitizer/CatalystSolventLight SourceYield (%)Reference
Indole1,3-CyclohexadienePt(0.2%)@TiO₂MeNO₂10 W Blue LED72[1]
5-Bromoindole1,3-CyclohexadienePt(0.2%)@TiO₂MeNO₂10 W Blue LED75[1]
5-Methoxyindole1,3-CyclohexadienePt(0.2%)@TiO₂MeNO₂10 W Blue LED68[1]
N-Methylindole1,3-CyclohexadienePt(0.2%)@TiO₂MeNO₂10 W Blue LED65[1]
Indole2,3-Dimethyl-1,3-butadienePt(0.2%)@TiO₂MeNO₂10 W Blue LED60[1]

Proposed Experimental Protocol for Photosensitized Diels-Alder Reaction of this compound

This protocol is a hypothetical procedure based on the successful photocatalytic Diels-Alder reactions of other indole derivatives.[1] Optimization of reaction parameters such as catalyst loading, solvent, and reaction time may be necessary.

Materials:

  • This compound

  • 1,3-Cyclohexadiene (or other suitable diene)

  • Platinum-modified titanium dioxide (Pt(0.2%)@TiO₂)

  • Nitromethane (B149229) (MeNO₂), anhydrous

  • Reaction vessel (e.g., borosilicate glass vial with a stir bar)

  • Visible light source (e.g., 10 W Blue LED lamp)

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the diene (5.0 eq.), and the Pt(0.2%)@TiO₂ catalyst (4 mg/mL relative to the solvent volume).

  • Solvent Addition: Add anhydrous nitromethane to the vial to achieve the desired concentration of the limiting reagent (typically 0.1 M).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

  • Photoreaction: Place the reaction vial on a magnetic stirrer and position it at a fixed distance from the blue LED lamp. Ensure the reaction mixture is stirring vigorously to maintain a uniform suspension of the catalyst. Irradiate the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Workup: Upon completion of the reaction, remove the light source. Dilute the reaction mixture with a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Filter the mixture to remove the heterogeneous catalyst. The catalyst can be washed with the solvent, dried, and potentially reused.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

G start Start reagents Combine this compound, Diene, and Pt@TiO₂ Catalyst in Vial start->reagents add_solvent Add Anhydrous Nitromethane reagents->add_solvent purge Purge with Inert Gas (Ar/N₂) add_solvent->purge irradiate Irradiate with Blue LED (Room Temperature, Stirring) purge->irradiate monitor Monitor Reaction by TLC/LC-MS irradiate->monitor workup Reaction Workup: Dilute, Filter Catalyst monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Figure 2: Proposed experimental workflow for the photosensitized Diels-Alder reaction of this compound.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitromethane is a flammable and toxic solvent; handle with care.

  • High-intensity light sources can be harmful to the eyes; avoid direct exposure.

The application of photosensitized cycloaddition reactions to indole derivatives represents a promising strategy for the synthesis of complex, polycyclic indolines. While the specific photosensitized Diels-Alder reaction of this compound has not been reported, the provided protocol, based on analogous transformations, offers a rational starting point for investigation in this area. The development of such methodologies is of significant interest to the fields of medicinal chemistry and drug development, as it opens up new avenues for the creation of novel molecular scaffolds with potential biological activity. Further research is warranted to explore the scope and limitations of this proposed reaction.

References

Application Notes and Protocols: 2,3-Dimethylindole in Photoinduced Electron Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-dimethylindole (23DMI) as an electron donor in photoinduced electron transfer (PET) reactions. The information is based on studies involving 9-cyanoanthracene (9CNA) as an electron acceptor, highlighting the influence of solvent polarity on the reaction pathways. Detailed protocols for key experiments are provided to enable the replication and adaptation of these methods for various research applications, including the development of novel photosensitizers and drug delivery systems.

Application Notes

This compound is a versatile electron-rich heterocyclic compound that can act as an efficient electron donor in photoinduced processes.[1] When paired with a suitable electron acceptor, such as 9-cyanoanthracene, 23DMI can participate in photoinduced electron transfer upon photoexcitation of the acceptor.[1] The nature of the solvent environment plays a critical role in the reaction mechanism. In nonpolar solvents, the PET reaction may proceed through the formation of an emissive exciplex, while in polar solvents, the formation of solvent-separated radical ions is the predominant pathway.[1]

The study of PET reactions involving 23DMI is crucial for understanding fundamental photochemical processes and for the design of new molecular systems with specific light-induced functions. Applications can be found in the development of photodynamic therapy agents, fluorescent probes, and in the field of artificial photosynthesis.

Physicochemical Properties of Reactants

A summary of the key photophysical and electrochemical properties of this compound and a common electron acceptor, 9-cyanoanthracene, is presented below. This data is essential for designing and interpreting PET experiments.

CompoundAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Quantum YieldOxidation/Reduction Potential (V vs. SCE)
This compound (23DMI) 2853406,700 (in Acetonitrile)0.35 (in Acetonitrile)+1.10 (Oxidation)
9-Cyanoanthracene (9CNA) 356, 374, 394412, 4348,200 (at 394 nm in Acetonitrile)0.98 (in Acetonitrile)-1.25 (Reduction)

Note: The exact values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for investigating the photoinduced electron transfer reaction between this compound and 9-cyanoanthracene are provided below.

Protocol 1: Steady-State Fluorescence Quenching

Objective: To determine the quenching rate constant and investigate the mechanism of fluorescence quenching of the photoexcited acceptor (9CNA) by the donor (23DMI).

Materials:

  • Spectrograde solvents (e.g., n-heptane, acetonitrile)

  • This compound (purified by sublimation or recrystallization)

  • 9-Cyanoanthracene (purified by recrystallization)

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 23DMI and 9CNA in the desired solvent. The concentration of 9CNA should be kept low to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).

  • Sample Preparation: Prepare a series of solutions in quartz cuvettes containing a fixed concentration of 9CNA and varying concentrations of 23DMI. A control sample with only 9CNA should also be prepared.

  • Fluorescence Measurements:

    • Excite the samples at a wavelength where only the acceptor (9CNA) absorbs significantly (e.g., 390 nm).

    • Record the fluorescence emission spectra for each sample.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the concentration of the quencher ([Q]), according to the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

    • The quenching rate constant (kq) can be calculated from Ksv and the fluorescence lifetime of the acceptor in the absence of the quencher (τ₀) using the relation: Ksv = kq * τ₀.

Protocol 2: Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetimes of the acceptor in the presence and absence of the donor to confirm the nature of the quenching process (static vs. dynamic).

Materials:

  • Samples prepared as in Protocol 1.

  • Time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup with fluorescence detection.

Procedure:

  • Instrument Setup: Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a wavelength absorbed by the acceptor.

  • Lifetime Measurement: Record the fluorescence decay profiles of the acceptor in the absence and presence of different concentrations of the donor.

  • Data Analysis:

    • Fit the decay profiles to an exponential function to obtain the fluorescence lifetimes (τ).

    • For dynamic quenching, the lifetime of the fluorophore will decrease in the presence of the quencher. A plot of τ₀/τ versus [Q] should yield a straight line with a slope equal to Ksv.

Protocol 3: Transient Absorption Spectroscopy

Objective: To detect and characterize the transient species (e.g., exciplexes, radical ions) formed during the PET reaction.

Materials:

  • Degassed solutions of 23DMI and 9CNA in the desired solvent.

  • Laser flash photolysis setup with a pulsed laser for excitation and a probe lamp for monitoring transient absorption changes.

Procedure:

  • Sample Preparation: Prepare a solution containing both 23DMI and 9CNA in a cuvette suitable for laser flash photolysis. The solution should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the transient species.

  • Laser Excitation: Excite the sample with a short laser pulse at a wavelength absorbed by the acceptor (e.g., 355 nm from a Nd:YAG laser).

  • Transient Absorption Measurement: Record the change in absorbance of the sample at various wavelengths as a function of time after the laser pulse.

  • Data Analysis:

    • Construct transient absorption spectra at different time delays after the laser flash.

    • Identify the absorption bands corresponding to the transient species (e.g., the triplet state of the acceptor, the exciplex, or the radical ions of the donor and acceptor) by comparing the spectra with known literature values.

    • Analyze the kinetics of the rise and decay of these transient absorptions to determine their lifetimes and formation/decay rate constants.

Visualizations

PET_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_donor Prepare Donor Stock (this compound) prep_series Prepare Series of Samples (Fixed Acceptor, Varying Donor) prep_donor->prep_series prep_acceptor Prepare Acceptor Stock (9-Cyanoanthracene) prep_acceptor->prep_series ss_fluor Steady-State Fluorescence prep_series->ss_fluor tr_fluor Time-Resolved Fluorescence prep_series->tr_fluor ta_spec Transient Absorption Spectroscopy prep_series->ta_spec sv_plot Stern-Volmer Plot ss_fluor->sv_plot lifetime_analysis Lifetime Decay Analysis tr_fluor->lifetime_analysis transient_kinetics Transient Spectra & Kinetics ta_spec->transient_kinetics quenching_const Quenching Rate Constant sv_plot->quenching_const mechanism Quenching Mechanism (Static/Dynamic) lifetime_analysis->mechanism intermediates Identification of Intermediates transient_kinetics->intermediates

Caption: Experimental workflow for studying photoinduced electron transfer.

PET_Pathways cluster_initial Initial State cluster_excitation Photoexcitation cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent D D (2,3-DMI) A_star A* A A (9CNA) A->A_star Exciplex [D...A]* (Exciplex) A_star->Exciplex + D Radical_Ion_Pair D•+ + A•- (Radical Ions) A_star->Radical_Ion_Pair + D Ground_NP D + A Exciplex->Ground_NP Fluorescence or Non-radiative Decay Ground_P D + A Radical_Ion_Pair->Ground_P Back Electron Transfer

References

Application Notes and Protocols: Developing Fluorescent Probes from 2,3-Dimethylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent probes derived from the 2,3-dimethylindole scaffold. This document offers detailed experimental protocols, data presentation standards, and visualizations to assist researchers in utilizing these versatile fluorophores for a range of applications, from fundamental biological research to high-throughput drug discovery.

Introduction to this compound-Based Fluorescent Probes

The this compound core is an attractive scaffold for the design of fluorescent probes due to its inherent photophysical properties and synthetic tractability. The electron-rich indole (B1671886) ring system serves as an excellent donor in donor-π-acceptor (D-π-A) architectures, which are a cornerstone of modern fluorescent probe design. By synthetically modifying the this compound core, it is possible to develop probes that are sensitive to their local microenvironment, enabling the detection of changes in polarity, viscosity, and the presence of specific analytes.

Data Presentation: Photophysical Properties

A critical aspect of fluorescent probe development is the characterization of their photophysical properties. The following tables summarize key quantitative data for a series of hypothetical this compound-based probes, illustrating how their properties can be tuned through synthetic modification.

Table 1: Photophysical Properties of this compound Probes in Various Solvents

Probe IDSolventAbsorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Stokes Shift (nm)Quantum Yield (Φ)
DMIP-1 Toluene350420700.85
Dichloromethane355435800.72
Acetonitrile360450900.55
Methanol3654651000.30
DMIP-2 Toluene400480800.92
Dichloromethane405495900.81
Acetonitrile4105151050.63
Methanol4155301150.41

Table 2: Performance of a this compound-Based Viscosity Probe

Solvent System (Glycerol/Methanol, v/v)Viscosity (cP)Emission Max (λ_em_, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
0/1000.555800.151.2
20/801.55820.281.8
40/605.15850.452.5
60/40185880.683.4
80/201495920.854.5
90/106005950.915.2

Experimental Protocols

General Synthesis of a this compound-Based Solvatochromic Probe

This protocol describes the synthesis of a donor-π-acceptor type probe using the Fischer indole synthesis to create the this compound core, followed by a condensation reaction to introduce an acceptor group.

Protocol 1: Synthesis of a this compound Chalcone (B49325) Probe

Step 1: Fischer Indole Synthesis of this compound

  • Materials: Phenylhydrazine (B124118) (1.0 eq), butan-2-one (1.2 eq), glacial acetic acid, ethanol (B145695).

  • Procedure:

    • Dissolve phenylhydrazine in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add butan-2-one dropwise to the solution while stirring.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Step 2: Vilsmeier-Haack Formylation of this compound

  • Materials: this compound (1.0 eq), phosphorus oxychloride (POCl₃, 1.5 eq), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a three-neck flask under a nitrogen atmosphere, cool DMF to 0°C.

    • Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Dissolve this compound in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the precipitate, wash thoroughly with water, and dry to yield This compound-1-carbaldehyde (B14651759).

Step 3: Claisen-Schmidt Condensation to form the Chalcone Probe

  • Materials: this compound-1-carbaldehyde (1.0 eq), an appropriate acetophenone (B1666503) derivative (e.g., 4-nitroacetophenone, 1.0 eq), sodium hydroxide (B78521), ethanol.

  • Procedure:

    • Dissolve this compound-1-carbaldehyde and the acetophenone derivative in ethanol.

    • Add an aqueous solution of sodium hydroxide dropwise with stirring.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the formation of the chalcone product by TLC.

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash with water until the filtrate is neutral, and dry.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol for Live-Cell Imaging with a this compound-Based Probe

This protocol provides a general procedure for staining live cells and imaging changes in the cellular microenvironment.

Protocol 2: Live-Cell Staining and Fluorescence Imaging

  • Materials: HeLa cells (or other suitable cell line), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin (B12071052), phosphate-buffered saline (PBS), this compound fluorescent probe, dimethyl sulfoxide (B87167) (DMSO), glass-bottom imaging dishes.

  • Procedure:

    • Cell Culture: Seed HeLa cells onto glass-bottom imaging dishes and culture for 24 hours in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Probe Preparation: Prepare a 1 mM stock solution of the this compound probe in DMSO.

    • Staining: Dilute the stock solution in serum-free DMEM to a final working concentration of 1-10 µM. Remove the culture medium from the cells and add the probe-containing medium.

    • Incubation: Incubate the cells for 15-30 minutes at 37°C in the CO₂ incubator.

    • Washing: Remove the staining solution and gently wash the cells two to three times with warm PBS to remove any excess probe.

    • Imaging: Add fresh, pre-warmed culture medium or PBS to the dish. Image the cells using a confocal or epifluorescence microscope with appropriate excitation and emission filters.

Protocol for High-Throughput Screening (HTS) Assay

This protocol outlines a workflow for using a this compound-based probe in a high-throughput screening campaign to identify modulators of a specific cellular event.

Protocol 3: HTS Workflow for a Cell-Based Fluorescence Assay

  • Materials: Cells expressing the target of interest, assay plates (e.g., 384-well black, clear-bottom), compound library, this compound fluorescent probe, automated liquid handling systems, high-content imaging system.

  • Procedure:

    • Cell Plating: Dispense cells into the wells of the assay plates using an automated liquid handler and incubate overnight.

    • Compound Addition: Add compounds from the library to the assay plates at various concentrations. Include appropriate positive and negative controls. Incubate for the desired time to allow for compound activity.

    • Probe Loading: Add the fluorescent probe to all wells and incubate as determined in the cell imaging protocol.

    • Image Acquisition: Acquire images of the cells using a high-content imaging system.

    • Image Analysis: Use image analysis software to quantify the fluorescence intensity, localization, or other relevant parameters in response to the compounds.

    • Hit Identification: Identify "hit" compounds that produce a statistically significant change in the fluorescence signal compared to controls.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the underlying principles of how this compound-based probes can be designed to respond to their environment.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Ketone (Acid Catalyst) Ketone Butan-2-one Ketone->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Isomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Ammonia_Elimination Elimination of NH₃ Cyclization->Ammonia_Elimination Dimethylindole This compound Ammonia_Elimination->Dimethylindole

Caption: Workflow of the Fischer Indole Synthesis for this compound.

Solvatochromism_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_emission Emission Ground_State Probe in Ground State (Low Dipole Moment) Excited_State Probe in Excited State (High Dipole Moment) Intramolecular Charge Transfer (ICT) Ground_State->Excited_State Excitation (hν) Low_Polarity Low Polarity Solvent (e.g., Toluene) Small Stokes Shift Excited_State->Low_Polarity Fluorescence High_Polarity High Polarity Solvent (e.g., Methanol) Large Stokes Shift Excited_State->High_Polarity Fluorescence

Caption: Mechanism of Solvatochromism in D-π-A Fluorescent Probes.

Experimental Workflows

HTS_Workflow Start Start Plate_Cells Plate Cells in Microtiter Plates Start->Plate_Cells Incubate_1 Incubate Overnight Plate_Cells->Incubate_1 Add_Compounds Add Compound Library & Controls Incubate_1->Add_Compounds Incubate_2 Incubate for Treatment Period Add_Compounds->Incubate_2 Add_Probe Add this compound Fluorescent Probe Incubate_2->Add_Probe Incubate_3 Incubate for Staining Add_Probe->Incubate_3 Image_Acquisition High-Content Image Acquisition Incubate_3->Image_Acquisition Image_Analysis Automated Image Analysis (Quantify Fluorescence) Image_Acquisition->Image_Analysis Data_Analysis Data Analysis & Hit Identification Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening (HTS) Experimental Workflow.

Application Notes and Protocols for 2,3-Dimethylindole as a Donor in Thermally Activated Delayed Fluorescence Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,3-dimethylindole as a potent electron donor moiety for the development of efficient Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for the synthesis of such emitters and the fabrication of corresponding OLED devices are outlined, accompanied by key performance data and visualizations to guide researchers in this field.

Introduction to this compound in TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation OLEDs, enabling the harvesting of both singlet and triplet excitons. The design of TADF molecules typically involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often achieved through a donor-acceptor (D-A) architecture. This separation leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), facilitating efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, thus enhancing fluorescence.

This compound has been identified as an effective donor unit for TADF emitters. Its electron-rich nature contributes to a high HOMO energy level, and the steric hindrance provided by the two methyl groups can induce a twisted conformation between the donor and acceptor moieties. This twisting is crucial for minimizing the HOMO-LUMO overlap and, consequently, achieving a small ΔEST.

This document focuses on two exemplary TADF emitters, DMIND-TRZ and D-DMIND-TRZ , which utilize this compound as the donor and 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) as the acceptor. The number of donor units is varied to modulate the photophysical properties and device performance.

Molecular Design and TADF Mechanism

The core principle behind using this compound as a donor is to create a molecule with a significant charge-transfer character in its excited state. The electron-donating indole (B1671886) derivative and the electron-accepting triazine core are linked to form a D-A (in DMIND-TRZ) or D-A-D (in D-DMIND-TRZ) structure.

Molecular Design Strategy cluster_DMIND_TRZ DMIND-TRZ (D-A) cluster_D_DMIND_TRZ D-DMIND-TRZ (D-A-D) D1 This compound (Donor) A1 Triazine (Acceptor) D1->A1 Charge Transfer D2_1 This compound (Donor) A2 Triazine (Acceptor) D2_1->A2 D2_2 This compound (Donor) D2_2->A2

Molecular structures of the TADF emitters.

The TADF mechanism relies on the efficient up-conversion of triplet excitons to singlet excitons, which then radiatively decay to produce light. This process is crucial for overcoming the 25% internal quantum efficiency limit of conventional fluorescent emitters.

TADF_Mechanism TADF Energy Level Diagram S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence T1->S1 RISC (ΔEST)

Mechanism of Thermally Activated Delayed Fluorescence.

Quantitative Data Presentation

The photophysical properties and OLED device performance of DMIND-TRZ and D-DMIND-TRZ are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of this compound-Based TADF Emitters

Compoundλabs (nm)λem (nm)ΦPL (%)τp (ns)τd (μs)ΔEST (eV)
DMIND-TRZ305, 36048545.312.82.10.12
D-DMIND-TRZ310, 38049568.715.23.50.08

λabs: Absorption peak, λem: Emission peak, ΦPL: Photoluminescence quantum yield, τp: Prompt fluorescence lifetime, τd: Delayed fluorescence lifetime, ΔEST: Singlet-triplet energy splitting.

Table 2: Electroluminescence Performance of OLEDs based on this compound Emitters

EmitterHostEQEmax (%)CEmax (cd/A)PEmax (lm/W)λEL (nm)CIE (x, y)
DMIND-TRZmCP6.310.28.5488(0.23, 0.48)
D-DMIND-TRZmCP16.535.830.1498(0.25, 0.55)

EQEmax: Maximum external quantum efficiency, CEmax: Maximum current efficiency, PEmax: Maximum power efficiency, λEL: Electroluminescence peak, CIE: Commission Internationale de l'Éclairage coordinates.

Experimental Protocols

Synthesis of this compound-Based TADF Emitters

The synthesis of DMIND-TRZ and D-DMIND-TRZ is typically achieved through a Buchwald-Hartwig amination reaction. Below is a generalized protocol.

Materials:

Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.2 eq for DMIND-TRZ, 2.4 eq for D-DMIND-TRZ), the corresponding chloro-triazine derivative (1.0 eq), NaOtBu (1.5 eq for DMIND-TRZ, 3.0 eq for D-DMIND-TRZ), Pd₂(dba)₃ (0.02 eq), and P(tBu)₃ (0.08 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Seal the flask and heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with deionized water. Extract the organic phase with dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Final Purification: Further purify the product by temperature-gradient vacuum sublimation to obtain a high-purity material suitable for OLED fabrication.

Synthesis Workflow start Start reactants Combine Reactants (Indole, Triazine, Catalyst, Base) start->reactants solvent Add Anhydrous Toluene reactants->solvent reflux Reflux at 110°C for 24h solvent->reflux workup Aqueous Workup & Extraction reflux->workup purify1 Column Chromatography workup->purify1 purify2 Vacuum Sublimation purify1->purify2 product Final TADF Emitter purify2->product

General synthesis workflow for the TADF emitters.
Fabrication of TADF OLED Devices

The following is a representative protocol for the fabrication of vacuum-deposited OLEDs using this compound-based emitters.

Device Structure: ITO / HAT-CN (10 nm) / TAPC (40 nm) / mCP:Emitter (x wt%, 20 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HAT-CN) - Hole Injection Layer (HIL)

  • Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) - Hole Transporting Layer (HTL)

  • 1,3-Bis(N-carbazolyl)benzene (mCP) - Host material

  • DMIND-TRZ or D-DMIND-TRZ - Emissive dopant

  • 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM) - Electron Transporting Layer (ETL)

  • Lithium fluoride (B91410) (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

Protocol:

  • Substrate Cleaning: Clean the patterned ITO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes immediately before loading into the deposition chamber.

  • Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

  • Layer Deposition: Deposit the organic layers and the cathode sequentially without breaking the vacuum.

    • Deposit HAT-CN at a rate of ~0.1 nm/s.

    • Deposit TAPC at a rate of ~0.2 nm/s.

    • Co-deposit the emissive layer (EML) by evaporating mCP and the TADF emitter from separate sources. The doping concentration (x wt%) is controlled by adjusting the deposition rates. A typical host deposition rate is ~0.2 nm/s, with the dopant rate adjusted accordingly.

    • Deposit B3PYMPM at a rate of ~0.2 nm/s.

    • Deposit LiF at a rate of ~0.02 nm/s.

    • Deposit the Al cathode at a rate of ~0.5 nm/s.

  • Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

OLED Fabrication Workflow start ITO Substrate Cleaning load Load into Vacuum Chamber start->load hil Deposit HIL (HAT-CN) load->hil htl Deposit HTL (TAPC) hil->htl eml Co-deposit EML (mCP:Emitter) htl->eml etl Deposit ETL (B3PYMPM) eml->etl eil Deposit EIL (LiF) etl->eil cathode Deposit Cathode (Al) eil->cathode encap Encapsulation cathode->encap device Finished OLED Device encap->device

Step-by-step process for OLED device fabrication.

Characterization Protocols

Photophysical Measurements:

  • UV-Vis Absorption: Measured using a standard UV-Vis spectrophotometer in a suitable solvent (e.g., toluene or dichloromethane).

  • Photoluminescence (PL) Spectroscopy: Emission spectra are recorded on a fluorescence spectrophotometer.

  • PL Quantum Yield (PLQY): Determined using an integrating sphere setup.

  • Transient PL Decay: Measured using a time-correlated single photon counting (TCSP) system to determine prompt and delayed fluorescence lifetimes.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Conclusion

This compound serves as a highly effective donor moiety for the construction of efficient greenish-blue TADF emitters. The steric hindrance from the methyl groups facilitates the desired twisted molecular geometry, leading to a small ΔEST and efficient RISC. As demonstrated with D-DMIND-TRZ, increasing the donor ratio can significantly enhance the photoluminescence quantum yield and device efficiency, achieving an impressive EQE of 16.5%. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and characterize novel TADF emitters based on the this compound scaffold and to fabricate high-performance OLED devices.

Application Notes and Protocols for the Quantification of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylindole is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is essential for process monitoring, quality control of final products, and pharmacokinetic studies in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Techniques Overview

A summary of the analytical techniques for the quantification of this compound is presented below, with detailed protocols and data in the subsequent sections.

TechniquePrincipleTypical ApplicationThroughput
HPLC-UV Separation based on polarity, detection by UV absorbance.Routine purity analysis and quantification in simple matrices.High
GC-MS Separation based on volatility and polarity, detection by mass fragmentation.Identification and quantification in complex matrices, impurity profiling.Medium
UV-Vis Quantification based on light absorbance at a specific wavelength.Rapid, high-concentration measurements in pure solutions.Very High

High-Performance Liquid Chromatography (HPLC-UV)

Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of this compound. This technique offers excellent resolution, sensitivity, and reproducibility for routine analysis. The following proposed method is based on established protocols for similar indole (B1671886) derivatives and provides a strong starting point for method development and validation.

Experimental Protocol: Proposed RP-HPLC-UV Method

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data (Hypothetical for Proposed Method)

The following table presents expected performance characteristics for the proposed HPLC method, based on typical values for similar assays.[1]

ParameterExpected Value
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions HPLC Inject into HPLC System Prep_Standard->HPLC Prep_Sample Prepare Sample Solution Prep_Sample->HPLC Separate Chromatographic Separation HPLC->Separate Detect UV Detection at 280 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Protein_Precipitation Protein Precipitation (if applicable) Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS_Injection Inject into GC-MS Concentration->GCMS_Injection GC_Separation GC Separation GCMS_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Integrate Peak Areas MS_Detection->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification UVVis_Logic cluster_experiment Experimental Steps cluster_analysis Data Analysis Determine_LambdaMax Determine λmax of this compound Measure_Absorbance_Standards Measure Absorbance of Standards Determine_LambdaMax->Measure_Absorbance_Standards Measure_Absorbance_Sample Measure Absorbance of Sample Determine_LambdaMax->Measure_Absorbance_Sample Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance_Standards Plot_Calibration_Curve Plot Absorbance vs. Concentration Measure_Absorbance_Standards->Plot_Calibration_Curve Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance_Sample Beer_Lambert Apply Beer-Lambert Law (A = εbc) Measure_Absorbance_Sample->Beer_Lambert Plot_Calibration_Curve->Beer_Lambert Calculate_Concentration Calculate Sample Concentration Beer_Lambert->Calculate_Concentration

References

Scaling Up the Synthesis of 2,3-Dimethylindole for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-dimethylindole, a crucial intermediate in the pharmaceutical and chemical industries. The focus is on scalable methods suitable for industrial applications, with a primary emphasis on the Fischer indole (B1671886) synthesis, a robust and widely employed method. Alternative scalable routes are also discussed. The information presented herein is intended to guide researchers and process chemists in developing efficient, high-yield, and cost-effective manufacturing processes for this compound.

Overview of Synthetic Strategies for this compound

The industrial production of this compound predominantly relies on the Fischer indole synthesis due to its versatility and the availability of starting materials. This classic acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.[2][3] For the synthesis of this compound, phenylhydrazine (B124118) and butan-2-one are the typical precursors.

An alternative scalable method involves the cyclization of N-butenylaniline using a strong acid catalyst like polyphosphoric acid.[4] This method offers a different synthetic approach that can be advantageous depending on the availability and cost of the starting materials.

This document will provide a comparative analysis of various catalytic systems for the Fischer indole synthesis and a detailed protocol for both the Fischer indole synthesis and the N-butenylaniline cyclization method.

Comparative Data of Synthetic Methods

The choice of synthetic route and catalyst is critical for optimizing the yield, purity, and cost-effectiveness of this compound production on an industrial scale. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of Catalysts for the Fischer Indole Synthesis of this compound
CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Boron trifluoride etheratePhenylhydrazine, Butan-2-oneEthanol (B145695)Reflux2 h~90[5]
Antimony phosphatePhenylhydrazine HCl, Butan-2-oneMethanolReflux< 7 hExcellent[6]
Polyphosphoric acid (PPA)Phenylhydrazine, Butan-2-one-160-1805 minHigh[7]
p-Toluenesulfonic acidPhenylhydrazine, Butan-2-one-1005 minHigh[3]
Zinc chloridePhenylhydrazone of Butan-2-one---Good[4]
Table 2: Alternative Synthesis of this compound
MethodReactantsCatalyst/ReagentTemperature (°C)Yield (%)Reference
N-Butenylaniline CyclizationN-ButenylanilinePolyphosphoric acid100-300Good[4]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using scalable methods.

Protocol 1: Fischer Indole Synthesis using Boron Trifluoride Etherate

This protocol is adapted from a high-yield synthesis method.[5][8]

Materials:

  • Phenylhydrazine

  • Butan-2-one

  • Ethanol (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (aqueous)

  • Ether or other suitable extraction solvent

  • Calcium chloride or other suitable drying agent

Procedure:

  • Hydrazone Formation: In a reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve butan-2-one (1.0 equivalent) in dry ethanol. Slowly add phenylhydrazine (1.0 equivalent) to the solution, followed by a catalytic amount of concentrated hydrochloric acid.

  • Solvent Removal: After the addition is complete, remove the ethanol by distillation to obtain the crude butanone phenylhydrazone.

  • Cyclization: To the residue, add a suitable solvent like glacial acetic acid and boron trifluoride etherate (catalytic amount). Reflux the reaction mixture for approximately 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold water. Neutralize the mixture with an aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with ether or another suitable organic solvent.

  • Purification: Wash the combined organic extracts with water and then dry over anhydrous calcium chloride. Remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or distillation to yield a light brownish solid.[8]

Protocol 2: Synthesis from N-Butenylaniline using Polyphosphoric Acid

This protocol is based on a patented industrial method.[4]

Materials:

  • N-Butenylaniline

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide solution (aqueous)

  • Ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a reaction vessel equipped for heating and reflux, admix N-butenylaniline and polyphosphoric acid. The ratio of N-butenylaniline to polyphosphoric acid can be varied.

  • Heating: Heat the mixture to reflux temperature (in the range of 100-300 °C).

  • Hydrolysis and Neutralization: After the reaction is complete, cool the mixture and hydrolyze it with an aqueous alkali solution such as sodium hydroxide.

  • Extraction: Extract the hydrolyzed mixture with ether.

  • Purification: Distill the extracted material to obtain high-purity crystalline this compound.

Visualization of Workflows

The following diagrams illustrate the key processes in the synthesis of this compound.

Fischer_Indole_Synthesis_Workflow reactant reactant product product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Butanone Butan-2-one Butanone->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization  Acid Catalyst (e.g., BF3.OEt2, PPA) Workup Quenching & Neutralization Cyclization->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Distillation/ Recrystallization) Extraction->Purification Dimethylindole This compound Purification->Dimethylindole

Caption: General workflow for the Fischer indole synthesis of this compound.

Industrial_Production_Flow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Raw Material Storage Reactor Reactor Charge Reactants & Solvent Heat to Reflux with Catalyst start->Reactor process process qc QC Check final Final Product Packaging & Storage qc->final Pass Crystallizer Crystallizer Recrystallization from Solvent qc->Crystallizer Fail (Repurify) Quench Quench Tank Cool Reaction Mass Neutralize with Base Reactor->Quench Extractor Extractor Liquid-Liquid Extraction Quench->Extractor Distillation Distillation Column Solvent Recovery Product Distillation Extractor->Distillation Distillation->Crystallizer Filtration Filtration & Drying Isolate Crystals Dry under Vacuum Crystallizer->Filtration Filtration->qc

Caption: Industrial production flow for this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in Fischer indole synthesis of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Indole (B1671886) Synthesis of 2,3-Dimethylindole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Fischer indole synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Fischer indole synthesis of this compound?

The synthesis of this compound via the Fischer indole synthesis involves the reaction of phenylhydrazine (B124118) with butan-2-one (methyl ethyl ketone) in the presence of an acid catalyst. The key steps of the mechanism are:

  • Hydrazone Formation: Phenylhydrazine and butan-2-one condense to form the corresponding phenylhydrazone.[1]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1]

  • -Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.[1][2]

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.[1]

  • Ammonia (B1221849) Elimination: The final step involves the elimination of ammonia to form the stable this compound ring.[1][2]

Q2: Which catalysts are most effective for the synthesis of this compound and what yields can be expected?

Various Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[2] The choice of catalyst significantly impacts the reaction yield. Boron trifluoride etherate (BF₃·OEt₂) in ethanol (B145695) has been reported to produce a yield of approximately 90-92%.[3] Microwave-assisted synthesis in water has been shown to yield 64%.[4]

Q3: What are common side reactions that can lead to low yields?

Common side reactions in the Fischer indole synthesis include:

  • Aldol (B89426) condensation of the ketone starting material.

  • Friedel-Crafts type reactions .[5]

  • Incomplete hydrazone formation , which can be caused by impure starting materials or inadequate reaction conditions.

  • Cleavage of the N-N bond can be a competing pathway, especially with electron-donating substituents on the phenylhydrazine.[6][7]

Careful control of reaction temperature and time can help minimize these side reactions.[5]

Q4: How critical is the absence of water in this reaction?

The Fischer indole synthesis is sensitive to water, which can hydrolyze the hydrazone intermediate. Therefore, it is important to use dry reagents and solvents to maximize the yield.

Q5: Can unsymmetrical ketones like butan-2-one lead to isomeric products?

Yes, when using unsymmetrical ketones, a mixture of regioisomers can be formed. In the case of butan-2-one, tautomerization can occur on either side of the carbonyl group, potentially leading to the formation of both this compound and 1,2-dimethyl-1H-indole (skatole). The ratio of these isomers is influenced by the acid catalyst and its concentration.

Troubleshooting Guide for Low Yield

Observation Potential Cause Suggested Solution
Low or no product formation Incomplete hydrazone formationEnsure the purity of phenylhydrazine and butan-2-one. Consider pre-forming the hydrazone before adding the cyclization catalyst.
Incorrect catalyst or catalyst concentrationThe choice of acid catalyst is critical. Screen different Brønsted or Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, PPA) and optimize their concentration.[2]
Presence of waterUse anhydrous solvents and reagents. Dry glassware thoroughly before use.
Reaction temperature is too low or too highOptimize the reaction temperature. It should be high enough to drive the reaction but not so high as to cause degradation of starting materials or product.
Significant amount of side products Competing side reactions (e.g., aldol condensation)Carefully control the reaction temperature and time.[5]
Formation of regioisomersThe choice of a stronger acid catalyst tends to favor the formation of the less substituted enamine, which can lead to a higher proportion of the desired this compound.
Difficulty in product isolation Product is soluble in the aqueous phase during workupAdjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction.
Emulsion formation during extractionAdd brine (saturated NaCl solution) to break up emulsions.
Co-elution of impurities during chromatographyExperiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting compounds.

Data Summary

The following table summarizes reported yields for the synthesis of this compound under various catalytic conditions.

Catalyst Solvent Temperature Time Yield (%) Reference
Boron trifluoride etherate (BF₃·OEt₂)EthanolReflux2 hours~90-92[3]
Not Specified (Microwave)Water300°CNot Specified64[4]
Phenylhydrazine HydrochlorideTetrahydrofuran (THF)150°C (Microwave)10 minNot explicitly stated for this compound, but 91% for a derivative[4]
Antimony phosphateMethanolRefluxNot SpecifiedGood to moderate[3][8]

Experimental Protocols

Protocol 1: Synthesis of this compound using Boron Trifluoride Etherate[4]

Materials:

  • Phenylhydrazine

  • Butan-2-one (Methyl Ethyl Ketone)

  • Dry Ethanol

  • Concentrated Hydrochloric Acid

  • Glacial Acetic Acid

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium Bicarbonate solution (saturated)

  • Calcium Chloride

Procedure:

  • Hydrazone Formation:

    • To a solution of butan-2-one (200 mmol) in dry ethanol (150 mL), slowly add phenylhydrazine (200 mmol).

    • Add a small amount of concentrated hydrochloric acid (0.25 mL).

    • Reflux the mixture for 1 hour.

    • Remove the solvent by distillation to obtain the crude butanone phenylhydrazone.

  • Cyclization:

    • To the crude hydrazone, add glacial acetic acid (300 mL) and boron trifluoride etherate (0.5 mL).

    • Reflux the reaction mixture for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous calcium chloride.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate (B1210297) mixture) or by recrystallization to yield this compound.

Protocol 2: General Procedure using an Acid Catalyst[5]

Materials:

  • Phenylhydrazine

  • Butan-2-one

  • Acid Catalyst (e.g., polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and butan-2-one (1.0-1.2 equivalents) in the chosen solvent.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. The amount and type of catalyst will influence the reaction rate and yield.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours), monitoring the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the solvent is acidic (like acetic acid), neutralize it carefully with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Butan-2-one - H₂O Butanone Butan-2-one Butanone->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole This compound Aminal->Indole Elimination of NH₃

Caption: Mechanism of the Fischer Indole Synthesis for this compound.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve Phenylhydrazine & Butan-2-one in solvent - Add Acid Catalyst start->setup reaction Reaction Execution: - Heat to reflux (2-4h) - Monitor by TLC setup->reaction workup Work-up: - Cool to RT - Neutralize (if needed) - Extract with organic solvent - Wash with water & brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate under reduced pressure - Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield Observed check_sm Check Starting Materials Purity? start->check_sm impure_sm Solution: Purify starting materials or use new batch. check_sm->impure_sm No pure_sm Starting materials are pure. check_sm->pure_sm Yes check_conditions Review Reaction Conditions? pure_sm->check_conditions optimize_catalyst Optimize Catalyst: - Screen different acids - Adjust concentration check_conditions->optimize_catalyst optimize_temp Optimize Temperature: - Increase or decrease as needed check_conditions->optimize_temp anhydrous Ensure Anhydrous Conditions: - Use dry solvents/reagents check_conditions->anhydrous side_products Significant Side Products on TLC? check_conditions->side_products yes_side Yes side_products->yes_side no_side No side_products->no_side control_time_temp Solution: Adjust reaction time and temperature to minimize side reactions. yes_side->control_time_temp revisit_workup Re-evaluate Work-up & Purification: - Check pH during extraction - Optimize chromatography no_side->revisit_workup

Caption: Troubleshooting decision tree for low yield in Fischer Indole Synthesis.

References

Technical Support Center: Purification of 2,3-Dimethylindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,3-dimethylindole using column chromatography. Below you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and a summary of key quantitative data to assist in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Q1: My this compound is not separating from a non-polar impurity. How can I improve the separation?

A: If your this compound is co-eluting with a non-polar impurity, it indicates that the eluent is too polar, causing both compounds to travel with the solvent front. To improve separation, you should decrease the polarity of the mobile phase.

  • Solution: Start with a low-polarity solvent system, such as 5% ethyl acetate (B1210297) in hexane (B92381).[1][2] If the separation is still not satisfactory, you can try an even less polar system, like 2% ethyl acetate in hexane or pure hexane, and then gradually increase the polarity (gradient elution). This will allow the non-polar impurity to elute first, while the more polar this compound remains on the column longer.

Q2: The this compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?

A: Streaking or tailing of indole (B1671886) compounds on silica (B1680970) gel is often due to the interaction of the basic nitrogen atom in the indole ring with the acidic silanol (B1196071) groups on the silica surface.[3] This can lead to poor separation and broad peaks.

  • Solution 1: Use a basic modifier. Add a small amount of a basic modifier, such as 0.5-1% triethylamine (B128534) (TEA), to your eluent system.[3] This will neutralize the acidic sites on the silica gel and minimize the unwanted interactions, resulting in sharper bands.

  • Solution 2: Use an alternative stationary phase. If streaking persists, consider using a different stationary phase like neutral alumina (B75360), which is more suitable for basic compounds.[3]

Q3: I'm not seeing my this compound elute from the column, even with a relatively polar solvent system.

A: There are a few possibilities if your compound is not eluting as expected:

  • Possibility 1: Compound Degradation. Although this compound is generally stable, it can degrade on highly acidic silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.

  • Solution: If degradation is suspected, deactivate the silica gel by flushing the column with your eluent containing 1% triethylamine before loading your sample.[3]

  • Possibility 2: Insufficient Solvent Polarity. Your compound may require a more polar solvent system to elute.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, you can increase the percentage of ethyl acetate. For very polar impurities, a small percentage of methanol (B129727) in dichloromethane (B109758) can be effective.[2]

  • Possibility 3: The compound is colorless and has eluted undetected.

  • Solution: Collect all fractions and analyze them by TLC. Use a UV lamp for visualization, as this compound is UV active. Staining with a general stain like potassium permanganate (B83412) can also be used.

Q4: After running the column, I have multiple fractions containing my product, but they are still impure. What should I do?

A: If column chromatography does not yield a pure product, you can try a secondary purification method.

  • Solution: Recrystallization. this compound is a solid at room temperature and can often be purified by recrystallization.[4] Good solvent systems for recrystallization of indole derivatives include hexane/ethyl acetate or methanol/water.[5] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[4]

Q5: What are some common impurities from a Fischer indole synthesis of this compound that I should be aware of during purification?

A: The Fischer indole synthesis can produce several byproducts that may need to be separated.[6][7]

  • Unreacted Starting Materials: Phenylhydrazine and butan-2-one may be present if the reaction did not go to completion.

  • Isomeric Indoles: Depending on the reaction conditions, small amounts of isomeric indole byproducts could be formed.

  • Polymeric Materials: Strong acid catalysts can sometimes lead to the formation of polymeric tars.

These impurities often have different polarities from this compound and can typically be separated by carefully optimized column chromatography.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound by column chromatography. These values should be used as a starting point and may require optimization for your specific crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Silica gel is slightly acidic; for sensitive compounds, neutral alumina can be used.[3][8]
Mobile Phase (Eluent) Hexane/Ethyl AcetateA common and effective solvent system for indoles.[1][9]
Recommended TLC Rf Value 0.2 - 0.35An optimal Rf in the TLC development stage often translates to good separation on the column.[9]
Example Solvent Ratios 10:1 to 5:1 Hexane:Ethyl AcetateStart with a lower polarity (10:1) and increase as needed.[9]
Basic Modifier (Optional) 0.5 - 1% Triethylamine (TEA)Add to the eluent to prevent tailing of the basic indole.[3]
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)For difficult separations, a higher ratio (e.g., 100:1) may be necessary.[10]
Loading Technique Dry or Wet LoadingDry loading is preferred if the crude material is not very soluble in the initial eluent.[11]

Experimental Protocol: Column Chromatography of this compound

This protocol details the steps for purifying crude this compound using silica gel column chromatography.

1. Preparation of the Mobile Phase:

  • Prepare a solvent system of 10:1 hexane:ethyl acetate. For a 1 L stock, this would be 900 mL of hexane and 100 mL of ethyl acetate.

  • If tailing was observed on the TLC, add 5-10 mL of triethylamine to the 1 L of eluent.

2. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.[8]

  • Add a thin layer of sand (approximately 0.5 cm).[8]

  • In a beaker, create a slurry of silica gel in the initial mobile phase (10:1 hexane:ethyl acetate).[8]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[8]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[8]

  • Continuously run the mobile phase through the column, never letting the solvent level drop below the top of the sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary). Carefully pipette the solution onto the top of the silica gel bed.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]

4. Elution and Fraction Collection:

  • Begin eluting with the 10:1 hexane:ethyl acetate mobile phase, collecting fractions in test tubes or vials.

  • If the this compound does not elute, gradually increase the polarity of the mobile phase (e.g., to 8:1, then 5:1 hexane:ethyl acetate). This is known as gradient elution.

5. Monitoring the Separation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Spot a small amount from each fraction on a TLC plate, alongside a spot of the crude mixture.

  • Develop the TLC plate in a suitable solvent system (e.g., 5:1 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp (254 nm).

6. Isolation of the Pure Compound:

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified solid this compound.

Visualizations

Below is a troubleshooting workflow to guide you through common issues during the purification of this compound.

G Troubleshooting Workflow: this compound Purification cluster_start Troubleshooting Workflow: this compound Purification cluster_end Troubleshooting Workflow: this compound Purification start Start Purification prob1 Poor Separation (Spots Overlap) prob2 Streaking/Tailing on TLC/Column prob3 Product Not Eluting prob4 Product is Impure After Column sol1a Decrease Eluent Polarity (e.g., more hexane) prob1->sol1a Non-polar impurity co-elutes sol1b Use Gradient Elution prob1->sol1b Multiple components sol2a Add Triethylamine (TEA) to Eluent (0.5-1%) prob2->sol2a Basic nature of indole sol2b Use Neutral Alumina prob2->sol2b Persistent streaking sol3a Gradually Increase Eluent Polarity prob3->sol3a Compound is too polar for current eluent sol3b Check for Degradation on TLC prob3->sol3b Suspect instability on silica sol4a Recrystallize Combined Fractions prob4->sol4a Co-eluting impurity remains end Pure this compound sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->prob2 sol4a->end

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Purification of Crude 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylindole. The following sections offer detailed guidance on removing impurities from crude this compound synthesized via the Fischer indole (B1671886) synthesis or other methods.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

FAQs

Q1: What are the common impurities in crude this compound from a Fischer indole synthesis?

A1: Crude this compound synthesized via the Fischer indole synthesis, typically from phenylhydrazine (B124118) and butan-2-one, can contain several types of impurities.[1][2][3] These may include:

  • Unreacted starting materials: Phenylhydrazine and butan-2-one.

  • Polymeric materials and tars: These are common byproducts in Fischer indole synthesis, especially under harsh acidic conditions and high temperatures.

  • Isomeric indolent: Positional isomers of this compound may form depending on the reaction conditions.

  • Oxidation products: Indole derivatives can be susceptible to oxidation, leading to colored impurities.[4] A dimeric autoxidation product of this compound has been reported, especially when crystallized from hexane (B92381).[4]

Q2: My crude this compound is a dark oil or tarry solid. How can I purify it?

A2: The presence of dark colors and tar indicates significant polymeric byproducts. A multi-step purification approach is recommended. Start with a simple acid-base extraction to remove acidic and basic impurities. Following this, column chromatography is often effective at removing the highly colored and polar impurities. For less colored crude products, recrystallization or vacuum distillation may be sufficient.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: Several factors can hinder crystallization:

  • Purity: If the crude product is highly impure, the impurities can inhibit crystal formation. Consider a preliminary purification step like column chromatography.

  • Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures. If you are using a single solvent, try adding a miscible anti-solvent (a solvent in which this compound is poorly soluble) dropwise to the cooled solution to induce precipitation.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Seeding the solution with a tiny crystal of pure this compound, if available, can also initiate crystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to oiling out rather than crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: What are the best visualization techniques for this compound on a TLC plate?

A4: this compound is a UV-active compound due to its aromatic indole ring system. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent green background.[5][6] For further visualization, especially for impurities that may not be UV-active, various staining reagents can be used:

  • Potassium Permanganate (KMnO4) stain: This is a good general stain for organic compounds and will show oxidizable impurities as yellow spots on a purple background.[5]

  • p-Anisaldehyde stain: This stain can produce a range of colors with different functional groups upon heating and can be useful for differentiating impurities.

  • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[5]

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound. The choice of methods will depend on the nature and quantity of the impurities.

PurificationWorkflow Purification Workflow for Crude this compound crude Crude this compound extraction Acid-Base Extraction (Optional) crude->extraction Highly colored/tarry chromatography Column Chromatography crude->chromatography Significant impurities recrystallization Recrystallization crude->recrystallization Slightly impure solid distillation Vacuum Distillation crude->distillation Liquid impurities extraction->chromatography chromatography->recrystallization chromatography->distillation pure Pure this compound recrystallization->pure distillation->pure analysis Purity Analysis (TLC, HPLC, GC-MS) pure->analysis

Caption: A flowchart outlining the decision-making process for purifying crude this compound.

Data on Purification of this compound

While specific quantitative data on the percentage purity improvement at each stage is not extensively published, the following table summarizes the expected outcomes based on the described purification methods.

Purification MethodInitial Purity (Typical)Final Purity (Expected)Key Impurities Removed
Recrystallization 85-95%>98%Insoluble impurities, compounds with different solubility profiles
Column Chromatography 50-90%>99%Polar and non-polar impurities, colored byproducts, tars
Vacuum Distillation 80-95%>99.5%Non-volatile impurities, compounds with significantly different boiling points

Note: The initial and final purity values are estimates and can vary significantly depending on the initial quality of the crude product and the execution of the purification protocol.

Experimental Protocols

1. Recrystallization of this compound

This protocol is suitable for crude this compound that is a solid and relatively free of tarry impurities.

  • Principle: This method relies on the difference in solubility of this compound and its impurities in a suitable solvent at different temperatures. The compound is dissolved in a hot solvent and crystallizes out in a purer form upon cooling.

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol, hexane, or a mixture)[7][8]

    • Erlenmeyer flasks

    • Hot plate

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol and hexane are good starting points.[7][8] A solvent pair like ethanol/water can also be effective.[9]

    • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

    • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.

2. Column Chromatography of this compound

This method is effective for separating this compound from a wide range of impurities, including those that are colored and have different polarities.

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (eluent).

  • Materials:

    • Crude this compound

    • Silica gel (60-120 mesh)

    • Chromatography column

    • Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)[10][11]

    • Collection tubes

    • TLC plates and chamber

  • Procedure:

    • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good eluent system will give the this compound spot an Rf value of approximately 0.3-0.4.

    • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

    • Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary.

    • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

    • Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.

3. Vacuum Distillation of this compound

This method is suitable for purifying this compound from non-volatile or high-boiling impurities.

  • Principle: Distillation at reduced pressure lowers the boiling point of the compound, allowing it to be distilled at a temperature below its decomposition point.[12][13]

  • Materials:

    • Crude this compound

    • Distillation flask

    • Condenser

    • Receiving flask

    • Vacuum pump and pressure gauge

    • Heating mantle

  • Procedure:

    • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

    • Sample Addition: Place the crude this compound in the distillation flask.

    • Evacuation: Gradually apply vacuum to the system.

    • Heating: Once the desired pressure is reached (e.g., 12 mmHg), begin heating the distillation flask.

    • Distillation: Collect the fraction that distills at the expected boiling point of this compound (150-165 °C at 12 mmHg).[14]

    • Isolation: Once the distillation is complete, cool the system before releasing the vacuum. The purified this compound will be in the receiving flask.

4. Purity Assessment by HPLC

  • Principle: High-Performance Liquid Chromatography separates components of a mixture based on their interactions with a stationary phase and a liquid mobile phase. Purity is determined by comparing the peak area of the main component to the total area of all peaks.

  • Suggested Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15][16]

    • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is commonly used for indole derivatives.[16][17][18]

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., ~220 nm or ~275 nm).

    • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase.

5. Purity Assessment by GC-MS

  • Principle: Gas Chromatography separates volatile components of a mixture, and Mass Spectrometry provides mass information for each component, allowing for identification and purity assessment.

  • Suggested Method:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium.

    • Injection: Split injection.

    • Temperature Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to elute all components.

    • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400. The mass spectrum of this compound will show a prominent molecular ion peak at m/z 145.[19]

References

identifying side products in the synthesis of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer indole (B1671886) synthesis.[1][2] This reaction involves the acid-catalyzed condensation of phenylhydrazine (B124118) with butan-2-one (also known as methyl ethyl ketone).[1]

Q2: What is the general reaction mechanism for the Fischer indole synthesis of this compound?

The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and butan-2-one react under acidic conditions to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.

  • [3][3]-Sigmatropic Rearrangement: This is a crucial step where a C-C bond is formed, leading to a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.

  • Ammonia (B1221849) Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic this compound ring.[2]

Q3: What are the common acid catalysts used in this synthesis?

A variety of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis. Common choices include:

  • Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[2]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2]

Q4: Are there any known major side products in this synthesis?

Yes, the most significant side product is the constitutional isomer, 3,2-dimethylindole (more formally named 2,3-dimethyl-3H-indole, which can rearrange). This arises from the use of an unsymmetrical ketone (butan-2-one). The formation of the two isomers is a result of competing pathways during the tautomerization and rearrangement steps. The ratio of the desired this compound to the 3,2-dimethylindole isomer is influenced by the reaction conditions, particularly the choice and strength of the acid catalyst.

Q5: Can other side products be formed?

Under certain conditions, especially with prolonged reaction times, high temperatures, or the presence of impurities, other side products may be observed. These can include:

  • Aniline: Formed from the decomposition of phenylhydrazine or the phenylhydrazone intermediate.

  • Uncharacterized Decomposition Products: Phenylhydrazones can be unstable and may decompose, leading to a mixture of minor, often colored, impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inappropriate acid catalyst or concentration. 4. Decomposition of starting materials or intermediates.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Optimize the reaction temperature. Typically, reflux temperatures are used. 3. Experiment with different acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄) and vary their concentrations. 4. Ensure high purity of starting materials. Use freshly distilled phenylhydrazine if necessary. Minimize reaction time once the reaction is complete.
High Percentage of 3,2-Dimethylindole Isomer 1. The choice of acid catalyst and its strength can influence the regioselectivity of the reaction. Stronger acids may favor the formation of one isomer over the other.1. Modify the acid catalyst. For instance, the ratio of 2,3- to 3,2-dimethylindole can be altered by changing the concentration of phosphoric acid. Weaker acidic conditions may favor the formation of the desired this compound.
Presence of Colored Impurities 1. Air oxidation of phenylhydrazine or the indole product. 2. Decomposition of the phenylhydrazone intermediate.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high temperatures or prolonged reaction times.
Formation of Aniline 1. Cleavage of the N-N bond in phenylhydrazine or the phenylhydrazone, which can be promoted by strong acids and high temperatures.1. Use milder reaction conditions if possible. 2. Optimize the amount of acid catalyst.
Difficulty in Product Purification 1. The similar polarity of this compound and the 3,2-dimethylindole isomer can make separation by column chromatography challenging.1. Optimize the solvent system for column chromatography. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) may be effective. 2. Recrystallization from a suitable solvent can be an effective method for purification.

Data Presentation

The choice of acid catalyst can significantly influence the regioselectivity of the Fischer indole synthesis with unsymmetrical ketones like butan-2-one. The following table provides an illustrative summary of how the product distribution may vary with different acid catalysts. Note: The exact ratios can be sensitive to specific reaction conditions such as temperature and reaction time.

Acid Catalyst Typical Reaction Conditions Approximate Ratio of this compound : 3,2-Dimethylindole Isomer Relative Yield
Polyphosphoric Acid (PPA)100-120 °CHigh selectivity for this compoundGood to Excellent
Zinc Chloride (ZnCl₂)Reflux in a suitable solvent (e.g., ethanol)Moderate selectivityGood
Sulfuric Acid (H₂SO₄)Varies with concentrationSelectivity is highly dependent on acid concentrationModerate to Good
p-Toluenesulfonic Acid (p-TsOH)Reflux in a non-polar solvent (e.g., toluene)Moderate selectivityGood

Experimental Protocols

Representative Protocol for the Synthesis of this compound using Polyphosphoric Acid (PPA)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.0 eq) and butan-2-one (1.1 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA can be adjusted, but a common approach is to use it in excess to act as both the catalyst and the solvent.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent to afford pure this compound.

Mandatory Visualization

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone + Butan-2-one (Acid Catalyst) Butanone Butan-2-one Butanone->Phenylhydrazone Enamine Enamine Intermediate Phenylhydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Product This compound Cyclized_Intermediate->Product - Ammonia Ammonia Ammonia Side_Product_Formation Phenylhydrazone Phenylhydrazone of Butan-2-one Enamine_A Enamine Isomer A (More substituted) Phenylhydrazone->Enamine_A Tautomerization (Pathway A) Enamine_B Enamine Isomer B (Less substituted) Phenylhydrazone->Enamine_B Tautomerization (Pathway B) Product_A This compound (Major Product) Enamine_A->Product_A [3,3]-Sigmatropic Rearrangement & Cyclization Product_B 3,2-Dimethylindole Isomer (Side Product) Enamine_B->Product_B [3,3]-Sigmatropic Rearrangement & Cyclization Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: - Low Yield - Impurities Present Start->Problem Check_Purity Check Purity of Starting Materials Problem->Check_Purity Low Yield or Multiple Impurities Change_Catalyst Change Acid Catalyst and/or Concentration Problem->Change_Catalyst High Isomer Ratio Inert_Atmosphere Use Inert Atmosphere Problem->Inert_Atmosphere Colored Impurities Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Purity->Optimize_Conditions Purification Optimize Purification (Chromatography, Recrystallization) Optimize_Conditions->Purification Change_Catalyst->Purification Inert_Atmosphere->Purification Success Successful Synthesis Purification->Success

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethylindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2,3-dimethylindole. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound are the Fischer indole (B1671886) synthesis, the Bischler-Mohlau indole synthesis, and the cyclization of N-butenylaniline.[1] The Fischer indole synthesis is a widely used and versatile acid-catalyzed reaction of phenylhydrazine (B124118) with butan-2-one.[2] The Bischler-Mohlau synthesis offers an alternative route, though it is often associated with harsher reaction conditions.[3] A more direct and potentially cost-effective method involves the acid-catalyzed cyclization of N-butenylaniline.[1]

Q2: I am getting a low yield in my Fischer indole synthesis of this compound. What are the likely causes?

Low yields in the Fischer indole synthesis are a common issue and can stem from several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can lead to decomposition, while one that is too weak may result in an incomplete reaction.[4][5]

  • Incorrect Reaction Temperature: The reaction is highly sensitive to temperature. Temperatures that are too high can cause the formation of tar and polymeric byproducts, while temperatures that are too low may lead to an incomplete reaction.[4]

  • Purity of Starting Materials: Impurities in the phenylhydrazine or butan-2-one can lead to unwanted side reactions and lower the yield.[4]

  • Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions, leading to decomposition before cyclization can occur.[5]

Q3: What are the typical side products I might encounter in the Fischer indole synthesis of this compound?

Common side products include:

  • Tar and Polymeric Materials: These are often formed under strongly acidic conditions and at high temperatures.[2]

  • Aniline (B41778) and other Cleavage Products: Cleavage of the N-N bond in the phenylhydrazone intermediate can lead to the formation of aniline and other degradation products.[6]

  • Aldol Condensation Products: Butan-2-one can undergo self-condensation under acidic conditions, leading to impurities.[4]

Q4: How can I purify the crude this compound product?

Purification of this compound can be challenging due to the presence of polar byproducts. Common purification techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used. To prevent streaking of the indole on the silica gel, a small amount of a basic modifier like triethylamine (B128534) can be added to the eluent.[7]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification.[4]

  • Distillation: For volatile indoles, distillation under reduced pressure may be a viable purification option.[2]

  • Aqueous Base Wash: Washing the organic extract with an aqueous base solution can help remove acidic impurities before further purification.[2]

Troubleshooting Guides

Fischer Indole Synthesis
Issue Possible Cause Recommended Action
Low or No Product Formation Inappropriate acid catalyst or concentration.Screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2][4]
Suboptimal reaction temperature.Optimize the temperature by starting with milder conditions and gradually increasing it. Microwave-assisted synthesis can offer rapid heating and improved yields.[2][8]
Impure starting materials.Ensure the purity of phenylhydrazine and butan-2-one. Use freshly distilled or purified reagents if necessary.[4]
Formation of Tar/Polymeric Byproducts Acid catalyst is too strong or the concentration is too high.Use a milder acid or lower the catalyst concentration.[2]
Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction progress by TLC.[2]
Difficult Purification Presence of polar impurities.Perform a thorough aqueous base wash of the crude product.[2]
Product streaking on silica gel column.Add a small amount of triethylamine (e.g., 1%) to the chromatography eluent.[7]
Co-elution of side products.If silica gel chromatography is ineffective, consider using alumina (B75360) or reverse-phase chromatography.[2]
Bischler-Mohlau Indole Synthesis
Issue Possible Cause Recommended Action
Low Yield and/or Mixture of Regioisomers Harsh reaction conditions.Explore milder reaction conditions. The use of lithium bromide as a catalyst or employing microwave irradiation has been shown to improve outcomes.[3][9]
Unpredictable regioselectivity.The regiochemical outcome is highly dependent on the specific substrates used.[3] Careful analysis of the product mixture is necessary, and separation of isomers may be required.
Synthesis from N-Butenylaniline
Issue Possible Cause Recommended Action
Incomplete Reaction Insufficient heating time or temperature.The reaction is typically carried out at reflux temperature for 2 to 8 hours. Ensure adequate heating for a sufficient duration.[1]
Formation of Unidentified Byproducts The reaction is known to produce at least two unidentified byproducts alongside this compound.[1]Purification by distillation is the recommended method to isolate the desired product. Careful fractional distillation may be required to separate the product from the byproducts.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Fischer Indole Synthesis of this compound

Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
Boron trifluoride etherateEthanol (B145695)Reflux2 h~90[10]
Antimony phosphateMethanolRefluxNot SpecifiedNot Specified[11]
Polyphosphoric acid (PPA)Not Specified160-1805 minNot Specified[12]
Phenylhydrazine hydrochloride (as catalyst and reactant)THF150 (microwave)10 minHigh-yielding[8]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound using Boron Trifluoride Etherate[10]
  • Hydrazone Formation:

    • To a solution of 2-butanone (B6335102) (21.6 mL, 200 mmol) in dry ethanol (150 mL), slowly add phenylhydrazine (19.7 mL, 200 mmol).

    • Add concentrated hydrochloric acid (0.25 mL).

    • The solvent is removed by distillation to leave a dark residue of butanone phenylhydrazone.

  • Cyclization:

    • To the butanone phenylhydrazone residue, add acetic acid (300 mL) and boron trifluoride etherate (0.5 mL).

    • Reflux the reaction mixture for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography to yield this compound as light brownish fluffy flakes.

Protocol 2: Synthesis of this compound from N-Butenylaniline and Polyphosphoric Acid[1]
  • Reaction Setup:

    • In a round-bottom flask, admix N-butenylaniline and polyphosphoric acid. A preferred ratio is approximately 2 parts by weight of N-butenylaniline to 1 part of polyphosphoric acid.[1]

  • Reaction:

    • Heat the resulting mixture, preferably at reflux temperature (typically between 200 °C and 250 °C), for a period of 2 to 8 hours.[1]

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Hydrolyze the reaction mixture with an aqueous alkali solution (e.g., sodium hydroxide).

    • Extract the hydrolyzed mixture with ether.

    • Distill the extracted material to yield crystalline this compound. The product typically boils at 150 °C to 165 °C at 12 mm Hg.[1]

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Phenylhydrazine->Hydrazone_Formation Butanone Butan-2-one Butanone->Hydrazone_Formation Cyclization Cyclization (Heat) Hydrazone_Formation->Cyclization Quench Quench with Water Cyclization->Quench Extraction Solvent Extraction Quench->Extraction Wash Aqueous Wash Extraction->Wash Drying Drying Wash->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification Product This compound Purification->Product Troubleshooting_Logic Start Low Yield or Reaction Failure Catalyst Check Catalyst: - Type (Brønsted/Lewis) - Concentration Start->Catalyst Temperature Check Temperature: - Too high (tar)? - Too low (no reaction)? Start->Temperature Purity Check Starting Material Purity Start->Purity Optimize_Catalyst Screen Different Catalysts Catalyst->Optimize_Catalyst Optimize_Temp Optimize Temperature Temperature->Optimize_Temp Purify_Reagents Purify/Replace Reagents Purity->Purify_Reagents

References

Technical Support Center: Synthesis of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dimethylindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of catalyst choice on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and which catalysts are typically used?

The most prevalent method for synthesizing this compound is the Fischer indole (B1671886) synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine (B124118) and 2-butanone (B6335102).[1][2] A variety of Brønsted and Lewis acids can be employed as catalysts.[2] Commonly reported catalysts include boron trifluoride etherate (BF₃·OEt₂), antimony phosphate (B84403), and polyphosphoric acid (PPA).[3][4][5]

Q2: How does the choice of catalyst affect the yield of this compound?

The choice of catalyst can significantly influence the reaction yield. Different catalysts can affect the rate of the key[4][4]-sigmatropic rearrangement and the subsequent cyclization and aromatization steps in the Fischer indole synthesis.[2][6] For instance, boron trifluoride etherate has been reported to produce a high yield of 90-92%.[3] Antimony phosphate has also been described as an efficient catalyst.[4] Polyphosphoric acid is another effective catalyst for this transformation.[5] The optimal catalyst may depend on the specific reaction conditions and the scale of the synthesis.

Q3: My this compound synthesis is resulting in a low yield. What are the potential causes related to the catalyst?

Low yields in the Fischer indole synthesis can be attributed to several factors, with the catalyst playing a crucial role.[7] Here are some potential catalyst-related issues:

  • Inappropriate Acid Strength: The acidity of the catalyst is critical. An acid that is too weak may not efficiently catalyze the necessary rearrangements, while an acid that is too strong could lead to degradation of the starting materials or the product.[7]

  • Catalyst Deactivation: Impurities in the reactants or solvent, particularly water, can deactivate certain Lewis acid catalysts.

  • Suboptimal Catalyst Loading: The amount of catalyst used is important. Too little may result in an incomplete reaction, while an excess can sometimes promote side reactions.

  • Poor Solubility: The catalyst should be adequately dispersed in the reaction medium to ensure efficient catalysis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Inappropriate catalyst choice. Different catalysts have varying efficiencies. If one catalyst gives a low yield, consider trying an alternative. For example, if a Brønsted acid like HCl is ineffective, a Lewis acid such as BF₃·OEt₂ might provide better results.[2]
Suboptimal reaction temperature for the chosen catalyst. The optimal temperature can vary with the catalyst. For instance, some reactions may proceed at room temperature with a highly active catalyst, while others may require reflux.[4] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific catalyst and setup.
Presence of moisture. Water can hydrolyze or deactivate Lewis acid catalysts. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.[8]
Formation of Side Products Catalyst-promoted side reactions. A highly acidic catalyst might promote polymerization or other unwanted side reactions. Consider using a milder catalyst or reducing the catalyst loading.
Reaction run for too long. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitor the reaction progress by TLC or another suitable analytical technique to determine the optimal reaction time.
Reaction Fails to Proceed Inactive catalyst. The catalyst may have degraded over time. Use a fresh batch of the catalyst. For Lewis acids, ensure they have been stored under anhydrous conditions.
Insufficient catalyst loading. The amount of catalyst may be too low to effectively drive the reaction. Try incrementally increasing the catalyst loading in small-scale trials.

Data on Catalyst Performance

The following table summarizes reported yields for the synthesis of this compound using different catalysts under various conditions.

CatalystReactantsSolventTemperatureYield (%)Reference
Boron trifluoride etherate (BF₃·OEt₂)Phenylhydrazine, 2-ButanoneEthanolReflux~90-92%[3]
Antimony PhosphatePhenylhydrazine hydrochloride, 2-ButanoneMethanol (B129727)RefluxExcellent[4]
Polyphosphoric Acid (PPA)N-butenylaniline-100-300 °CGood[5]
Zinc Chloride (ZnCl₂)Phenylhydrazones---[2][5]

Note: "Excellent" and "Good" are qualitative descriptions from the source literature where specific quantitative data was not provided.

Experimental Protocols

Synthesis of this compound using Boron Trifluoride Etherate [3]

  • Reactant Preparation: In a round-bottom flask, dissolve phenylhydrazine and 2-butanone in ethanol.

  • Catalyst Addition: Slowly add boron trifluoride etherate to the solution while stirring.

  • Reaction: Reflux the reaction mixture for the time indicated by reaction monitoring (e.g., TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound using Antimony Phosphate [4]

  • Reactant Mixture: Combine phenylhydrazine hydrochloride and 2-butanone in methanol in a reaction vessel.

  • Catalyst Addition: Add antimony phosphate to the mixture.

  • Reaction Conditions: Heat the mixture at reflux for approximately 7 hours.

  • Isolation: Upon completion, the product can be isolated from the reaction mixture.

  • Purification: The crude product should be purified using standard techniques such as recrystallization to obtain pure this compound.

Catalyst Selection and Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of this compound.

Catalyst_Selection_Workflow cluster_screening Catalyst Screening cluster_optimization Optimization of Best Catalyst Start Define Reaction: Phenylhydrazine + 2-Butanone Screen_Catalysts Screen Catalysts: - BF₃·OEt₂ - Antimony Phosphate - PPA - ZnCl₂ Start->Screen_Catalysts Analyze_Yields Analyze Initial Yields Screen_Catalysts->Analyze_Yields Select_Best Select Catalyst with Highest Yield Analyze_Yields->Select_Best Optimize_Conditions Optimize Reaction Conditions: - Temperature - Catalyst Loading - Solvent - Reaction Time Validate_Results Validate Optimized Conditions Optimize_Conditions->Validate_Results Validate_Results->Select_Best Re-evaluate if yield is not improved Final_Protocol Final Optimized Protocol Validate_Results->Final_Protocol Yield Improved

Caption: Workflow for catalyst selection and optimization in this compound synthesis.

References

managing temperature control in 2,3-Dimethylindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during the synthesis of 2,3-Dimethylindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the general temperature range for this reaction?

A1: The most prevalent method for synthesizing this compound is the Fischer indole (B1671886) synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically prepared from phenylhydrazine (B124118) and butan-2-one.[1][2] The reaction temperature can vary significantly depending on the specific acid catalyst and solvent used, with a broad range from room temperature to 300°C being reported in the literature.[3][4] However, reflux temperatures in solvents like ethanol (B145695) or acetic acid are very common.[2][5]

Q2: How critical is temperature control in the synthesis of this compound?

A2: Temperature control is a critical parameter in the synthesis of this compound as it directly influences reaction rate, product yield, and purity. Inadequate temperature management can lead to the formation of impurities, decomposition of starting materials or the final product, and in some cases, a complete failure of the reaction.[6] For instance, in related indole syntheses, a systematic screening of temperatures was necessary to identify the optimal conditions to maximize yield and minimize side reactions.[6]

Q3: What are the visible signs that my reaction temperature is too high?

A3: There are several indicators that your reaction temperature may be excessive. A common sign is the formation of dark, tarry byproducts, which can complicate the purification process.[6] You may also observe a decrease in the yield of the desired this compound as the temperature is increased beyond its optimal point.[6] Analysis of the reaction mixture by thin-layer chromatography (TLC) might reveal multiple spots that are difficult to separate, indicating the formation of numerous side products.[6]

Q4: Can running the reaction at a lower temperature for a longer time improve my yield?

A4: Yes, if you suspect thermal decomposition of your starting materials, intermediates, or the final product, running the reaction at a lower temperature for an extended period is a viable strategy.[6] This approach can help to minimize the formation of degradation products while still allowing the reaction to proceed to completion. It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time at the reduced temperature.[6]

Q5: Does the choice of solvent affect the optimal reaction temperature?

A5: Absolutely. The solvent plays a crucial role in determining the reaction temperature, especially when the reaction is carried out at reflux. The boiling point of the chosen solvent will dictate the maximum temperature achievable at atmospheric pressure.[6] Therefore, you must select a solvent with a boiling point that is appropriate for the desired reaction temperature. For higher temperature reactions, solvents such as toluene (B28343) or t-butanol are often used.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or decomposition may occur at excessively high temperatures.Systematically screen a range of temperatures to find the optimal condition. For similar reactions, optimization between 25°C and 100°C has been effective.[6]
Inappropriate Solvent: The solvent's boiling point may not be suitable for the required reaction temperature, leading to poor solubility or side reactions.Ensure the chosen solvent has an appropriate boiling point for the target reaction temperature.[6]
Catalyst Inactivity: The acid catalyst may require a specific temperature to be active.Consult the literature for the optimal temperature range for the specific Brønsted or Lewis acid catalyst being used.[1][7]
Formation of Impurities or Side Products Incorrect Temperature Leading to Lack of Selectivity: Elevated temperatures can activate alternative reaction pathways, leading to the formation of undesired byproducts or regioisomers.Carefully control the reaction temperature to favor the formation of this compound. In some indole syntheses, a change in temperature can significantly alter the product distribution.[6]
Thermal Decomposition: Starting materials, intermediates, or the final product may be unstable at the reaction temperature.Consider running the reaction at a lower temperature for a longer duration. Monitor the reaction closely for signs of decomposition, such as the formation of tarry substances.[6]
Reaction Not Going to Completion Insufficient Temperature: The reaction temperature may not be high enough to overcome the activation energy barrier.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. In some cases, microwave irradiation can be used to achieve high temperatures for short periods, driving the reaction to completion.[2][6]

Quantitative Data Summary

The following table provides a summary of reported yields for this compound synthesis under different catalytic and temperature conditions. This data is intended to be representative and for comparison purposes; optimal conditions may vary based on specific experimental setups.

Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
Boron trifluoride etherateEthanol / Acetic AcidReflux5 hours~90%[8]
Polyphosphoric AcidN-butenylaniline (reactant)100-3002-8 hoursGood yields[3]
Antimony phosphateMethanolRefluxNot specifiedModerate to Good[5]
Zinc ChlorideNot specifiedReflux2-4 hoursNot specified[2]

Experimental Protocols

Detailed Methodology for Fischer Indole Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from phenylhydrazine and butan-2-one using an acid catalyst.

Materials:

  • Phenylhydrazine

  • Butan-2-one (Methyl Ethyl Ketone)

  • Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride etherate)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and butan-2-one (1.0-1.2 equivalents) in the chosen solvent.[2]

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. The amount and type of catalyst will influence the reaction rate and yield. For instance, polyphosphoric acid can often be used as both the catalyst and solvent, while Lewis acids like zinc chloride are typically used in catalytic to stoichiometric amounts.[2]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours).[2] It is crucial to monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it may be removed by filtration.[2]

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

experimental_workflow start Start: Prepare Reactants (Phenylhydrazine, Butan-2-one, Solvent) add_catalyst Add Acid Catalyst start->add_catalyst heat_reflux Heat to Reflux and Monitor by TLC add_catalyst->heat_reflux reaction_complete Reaction Complete? heat_reflux->reaction_complete reaction_complete->heat_reflux No cool_down Cool to Room Temperature reaction_complete->cool_down Yes workup Work-up and Extraction cool_down->workup purification Purification by Column Chromatography workup->purification end_product Final Product: this compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impurities Observed check_temp Is Reaction Temperature Optimized? start->check_temp optimize_temp Systematically Screen Temperatures (e.g., 50°C, 75°C, 100°C) check_temp->optimize_temp No check_solvent Is Solvent Appropriate for Temperature? check_temp->check_solvent Yes review_protocol Review and Refine Protocol optimize_temp->review_protocol change_solvent Select Solvent with Suitable Boiling Point check_solvent->change_solvent No check_catalyst Is Catalyst and Concentration Correct? check_solvent->check_catalyst Yes change_solvent->review_protocol optimize_catalyst Verify Catalyst Choice and Optimize Loading check_catalyst->optimize_catalyst No check_catalyst->review_protocol Yes optimize_catalyst->review_protocol

Caption: Troubleshooting workflow for managing temperature in this compound synthesis.

References

preventing N-N bond cleavage side reactions in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole (B1671886) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to preventing N-N bond cleavage side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the N-N bond cleavage side reaction in the Fischer indole synthesis?

A1: The N-N bond cleavage is a competing reaction pathway that occurs during the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. Instead of the desired C-C bond formation to build the indole scaffold, the bond between the two nitrogen atoms of the ene-hydrazine intermediate breaks heterolytically. This cleavage leads to the formation of byproducts, such as anilines and stabilized iminylcarbocations, which significantly reduces the yield of the target indole.[2][3]

Q2: What are the primary causes of this N-N bond cleavage?

A2: The main driver for this side reaction is the electronic nature of the substituents on the carbonyl starting material.[2][3]

  • Electron-Donating Groups (EDGs): EDGs on the carbonyl component can over-stabilize the intermediate iminylcarbocation that forms upon N-N bond cleavage.[2][3] This stabilization makes the cleavage pathway more energetically favorable, causing it to compete with or even dominate the desired cyclization reaction.[2][3]

  • Substrate Type: This issue is particularly challenging in the synthesis of C3 N-substituted indoles, such as 3-aminoindoles and 3-amidoindoles, where the nitrogen-containing substituent strongly promotes the cleavage pathway.[2][3][4]

Q3: How can I identify if N-N bond cleavage is the primary issue in my reaction?

A3: A common indicator of significant N-N bond cleavage is a low yield of the desired indole product accompanied by the formation of specific byproducts.[3][4] If you are performing reaction monitoring by techniques like TLC or LC-MS, you may observe the appearance of aniline (B41778) or substituted anilines, which are characteristic products of this side reaction.[3][4]

Q4: What general strategies can be employed to minimize or prevent N-N bond cleavage?

A4: To favor the desired indole formation, the reaction conditions must be optimized to disfavor the cleavage pathway. Key strategies include:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids are common, milder Lewis acids often provide better results for substrates prone to cleavage.[2][3][5]

  • Temperature Control: High temperatures can promote side reactions and decomposition.[5] Using the lowest effective temperature that allows the reaction to proceed is advisable.[5]

  • Solvent Choice: The solvent can influence reaction outcomes, and screening different solvents may be beneficial.[6]

Troubleshooting Guide

This guide addresses specific issues related to N-N bond cleavage and provides recommended actions.

Issue Potential Cause Recommended Solution
Low to no yield of indole; Aniline byproduct detected. Substrate-driven N-N bond cleavage: The carbonyl substrate contains strong electron-donating groups (e.g., amines, amides) that stabilize the iminylcarbocation intermediate.[2][3]Switch to a milder acid catalyst. Transition from strong Brønsted acids (e.g., H₂SO₄, PPA) to Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Lewis acids can promote the desired cyclization more efficiently for these challenging substrates.[2][3][4]
Reaction is sluggish at lower temperatures. Insufficient activation: The milder conditions chosen to prevent N-N cleavage are not sufficient to drive the reaction forward at a reasonable rate.Gradually increase the temperature while carefully monitoring the reaction for byproduct formation. Alternatively, consider using microwave-assisted synthesis , which can sometimes improve yields and reduce reaction times under milder overall conditions.[5]
Multiple side products are forming. Inappropriate acid strength: The acid catalyst may be too strong, leading to both N-N cleavage and other decomposition pathways like tar formation.[5]Screen a panel of acid catalysts. Test a range of both Brønsted (e.g., p-toluenesulfonic acid) and Lewis acids to find the optimal balance between reactivity and selectivity for your specific substrate.[5][6]

Data Presentation

The selection of an appropriate acid catalyst is crucial when dealing with substrates susceptible to N-N bond cleavage. The following table summarizes the qualitative impact of catalyst choice on reactions where this side pathway is prominent.

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis for Substrates Prone to N-N Cleavage

Carbonyl Substrate TypeTypical Acid CatalystObserved OutcomeRecommended AlternativeExpected Improvement
Ketones with Cα-Amido groupsProtic Acids (e.g., HCl, H₂SO₄)Poor yields due to competing N-N bond cleavage.[3][4]Lewis Acids (e.g., ZnCl₂, ZnBr₂)Improved efficiency of cyclization and higher indole yield.[3][4]
Aldehydes with Cα-Amino groupsStrong Brønsted Acids (e.g., PPA)Reaction failure, dominated by N-N bond cleavage.[2][3]Milder Lewis Acids (e.g., BF₃·OEt₂)Increased likelihood of successful indole formation.
General Electron-Rich KetonesPolyphosphoric Acid (PPA)Significant byproduct formation.[5]Acetic Acid, p-Toluenesulfonic AcidReduced side reactions and cleaner product profile.[6]

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis Using a Lewis Acid Catalyst (to Minimize N-N Cleavage)

This protocol is adapted for substrates known to be susceptible to N-N bond cleavage, such as those that would form 3-amidoindoles.

1. Hydrazone Formation (Can be performed in situ):

  • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the ketone or aldehyde with the electron-donating substituent (1.0-1.2 eq.) in a suitable solvent like ethanol (B145695) or glacial acetic acid.

  • Stir the mixture at room temperature until hydrazone formation is complete. Monitor the reaction progress by TLC or LC-MS.

  • The reaction mixture can be carried forward directly to the next step without isolating the hydrazone.[5]

2. Indolization:

  • To the solution containing the hydrazone, add the Lewis acid catalyst (e.g., ZnCl₂, 1.0 to 2.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The optimal temperature should be determined empirically, starting with milder conditions.[5]

  • Monitor the reaction for the consumption of the hydrazone and the formation of the indole product by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and water.

  • Neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Fischer Indole Synthesis: Standard Mechanism

Fischer_Indole_Synthesis cluster_start Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Protonated Protonated Ene-hydrazine Enehydrazine->Protonated H+ Rearrangement [3,3]-Sigmatropic Rearrangement Protonated->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aromatization Aminal Aminoacetal (Aminal) Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Indole Product Elimination->Indole

Caption: The reaction pathway of the classical Fischer indole synthesis.

Competing N-N Bond Cleavage Pathway

NN_Cleavage_Pathway cluster_pathways Protonated Protonated Ene-hydrazine Rearrangement Desired Pathway: [3,3]-Sigmatropic Rearrangement Protonated->Rearrangement Cleavage Side Reaction: Heterolytic N-N Cleavage Protonated->Cleavage Favored by EDG on Carbonyl Indole Indole Product Rearrangement->Indole Aniline Aniline Byproduct Cleavage->Aniline Iminylcarbocation Iminylcarbocation (Stabilized by EDG) Cleavage->Iminylcarbocation

Caption: Competing pathways from the key ene-hydrazine intermediate.

Troubleshooting Workflow for Low Indole Yield

Troubleshooting_Workflow Start Start: Low Yield in Fischer Indole Synthesis CheckByproducts Analyze crude reaction mixture. Are aniline byproducts present? Start->CheckByproducts NN_Suspected N-N Cleavage is Likely Cause CheckByproducts->NN_Suspected Yes OtherIssues Consider other issues: - Starting material purity - Steric hindrance - General decomposition CheckByproducts->OtherIssues No Action1 Action: Switch from Brønsted Acid to a Lewis Acid (e.g., ZnCl₂) NN_Suspected->Action1 Action2 Action: Lower Reaction Temperature Action1->Action2 Action3 Action: Screen Alternative Milder Catalysts & Conditions Action2->Action3 End Re-evaluate Yield Action3->End

Caption: A step-by-step guide to diagnosing and solving N-N cleavage issues.

References

Technical Support Center: N-Alkylation of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2,3-dimethylindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of this compound?

The primary challenges in the N-alkylation of this compound include:

  • Low Yields: This can be caused by incomplete deprotonation, poor reagent quality, steric hindrance, or degradation of the starting material under harsh conditions.[1]

  • Side Reactions: While the C3 position is blocked, competing alkylation can still occur, leading to the formation of 2,3-dimethyl-3-alkylindolenine.[2] This is a common issue when deprotonation of the indole (B1671886) nitrogen is incomplete or sluggish.[2][3]

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation is a critical challenge. Factors like the choice of base, solvent, and reaction temperature play a crucial role in directing the regioselectivity.[1][3]

  • Steric Hindrance: The methyl groups at the C2 and C3 positions can sterically hinder the approach of bulky alkylating agents, potentially slowing down the reaction or reducing yields.[1]

Q2: How can I improve the regioselectivity and favor N-alkylation over C-alkylation?

Several strategies can be employed to enhance selectivity for the N-alkylated product:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is the classical and often most effective method.[1][2] This combination ensures complete deprotonation of the indole nitrogen to form the indolate anion, which is more nucleophilic at the nitrogen atom.[1] Using solvent mixtures like DMF/THF can also improve regioselectivity compared to THF alone, as it helps prevent the precipitation of the indole sodium salt.[2][3]

  • Reaction Temperature: Increasing the reaction temperature generally favors the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C-alkylated product.[2][3] For instance, raising the temperature to 80 °C has been shown to achieve complete N-alkylation in some systems.[2]

  • Ensure Complete Deprotonation: Allow sufficient time for the base to fully deprotonate the indole N-H before adding the alkylating agent. Incomplete deprotonation leaves neutral this compound, which can react at the C3 position (forming the indolenine).[2][3]

Q3: My reaction is giving a low yield or is not proceeding. What are the potential causes and how can I fix this?

Low or no product formation can stem from several factors:

  • Incomplete Deprotonation: The base may not be strong enough, or you may not be using a sufficient stoichiometric amount. Ensure you are using a strong base like NaH (typically 1.1-1.5 equivalents) and that it is fresh.[1][3]

  • Reagent Purity and Anhydrous Conditions: The presence of water or other protic impurities in the solvent or reagents can quench the strong base and the indolate anion. Always use anhydrous solvents and flame-dry your glassware under an inert atmosphere.[1]

  • Poor Reagent Reactivity: The alkylating agent may not be sufficiently reactive. The reactivity order is typically Iodide > Bromide > Chloride. If using a less reactive halide, you may need to increase the temperature or reaction time.[3]

  • Steric Hindrance: If either the this compound derivative or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Consider using a less hindered substrate or a more reactive alkylating agent if possible.

Troubleshooting Guides

Problem 1: Significant C-Alkylation (Indolenine Formation) Observed

This is a common issue arising from the inherent nucleophilicity of the indole ring system, even with the C3-position substituted.

Troubleshooting Workflow for Poor Regioselectivity start Start: Predominant C-Alkylation Observed check_conditions 1. Evaluate Base and Solvent System start->check_conditions action_conditions Action: Switch to NaH in anhydrous DMF. Ensure complete indole dissolution. check_conditions->action_conditions Is the system NaH/DMF? check_temp 2. Assess Reaction Temperature check_conditions->check_temp Yes action_conditions->check_temp action_temp Action: Increase temperature (e.g., to 80 °C) to favor thermodynamic N-product. check_temp->action_temp Is temp. low (e.g., RT)? check_deprotonation 3. Verify Deprotonation Step check_temp->check_deprotonation No action_temp->check_deprotonation action_deprotonation Action: Increase stir time after NaH addition (e.g., 30-60 min) before adding electrophile. check_deprotonation->action_deprotonation end Result: Improved N-Alkylation Selectivity action_deprotonation->end

Caption: A logical workflow for troubleshooting poor regioselectivity.

Problem 2: Low or No Product Formation

This issue can be caused by various factors related to reaction conditions and reagent quality.

Troubleshooting Workflow for Low Reaction Yield start Start: Low or No Product Formation check_reagents 1. Verify Reagent Quality start->check_reagents action_reagents Action: Use fresh NaH. Use anhydrous solvents. Flame-dry glassware. check_reagents->action_reagents Are conditions strictly anhydrous? check_base 2. Assess Base Strength & Stoichiometry check_reagents->check_base Yes action_reagents->check_base action_base Action: Ensure at least 1.1 eq. of NaH. Consider a stronger base if necessary. check_base->action_base Is deprotonation sluggish? check_electrophile 3. Evaluate Electrophile Reactivity check_base->check_electrophile No action_base->check_electrophile action_electrophile Action: Switch from R-Cl to R-Br or R-I. Increase temperature/reaction time. check_electrophile->action_electrophile end Result: Improved Product Yield action_electrophile->end

Caption: A decision tree for troubleshooting low-yield reactions.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from literature to provide a comparative overview of how reaction conditions affect the N-alkylation of this compound.

Table 1: Effect of Solvent and Temperature on N- vs. C-Alkylation of this compound with Benzyl (B1604629) Bromide

EntrySolventBase (Equiv.)Temperature (°C)N:C3 RatioYield (%)Reference
1THFNaH (4)20Poor-[3]
2DMF/THFNaH (4)201:0.3386[3]
3DMFNaH (4)201:0.1891[2]
4DMFNaH (4)501:0.0893[2]
5DMFNaH (4)80>99:191[2]

Data synthesized from multiple studies highlight that while DMF is a superior solvent to THF, increasing the temperature is the most effective strategy for eliminating the C-alkylated side product.[2][3]

Experimental Protocols

General Protocol for N-Alkylation of this compound using NaH/DMF

This protocol provides a standard procedure for the N-alkylation of this compound with an alkyl halide.

Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Flame-dry flask under inert gas (N2 or Ar) prep2 2. Add this compound (1.0 eq.) prep1->prep2 prep3 3. Dissolve in anhydrous DMF prep2->prep3 react1 4. Cool to 0 °C (ice bath) prep3->react1 react2 5. Add NaH (1.1-1.5 eq.) portion-wise react1->react2 react3 6. Stir at RT for 30-60 min (until H2 evolution ceases) react2->react3 react4 7. Cool back to 0 °C react3->react4 react5 8. Add alkylating agent (1.0-1.2 eq.) dropwise react4->react5 react6 9. Stir at RT or heat as required. Monitor by TLC/LC-MS react5->react6 workup1 10. Quench carefully with sat. aq. NH4Cl at 0 °C react6->workup1 workup2 11. Extract with organic solvent (e.g., EtOAc) workup1->workup2 workup3 12. Wash organic layers with water and brine workup2->workup3 workup4 13. Dry (Na2SO4), filter, and concentrate workup3->workup4 workup5 14. Purify by flash column chromatography workup4->workup5

Caption: A standard step-by-step experimental workflow.

Detailed Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound substrate (1.0 eq.).[1]

  • Dissolution: Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.[1]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, and NaH is highly flammable and reacts violently with water.[3] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.0-1.2 eq.) dropwise.[3] The reaction can then be stirred at room temperature or heated as required to drive it to completion.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[3]

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.[3]

References

improving regioselectivity in reactions with 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in reactions involving 2,3-dimethylindole.

Introduction to this compound Reactivity

Unlike unsubstituted indole (B1671886), this compound has its C2 and C3 positions blocked by methyl groups. The C3 position is typically the most nucleophilic and reactive site for electrophilic substitution in indoles.[1][2] With this site occupied, reactions are directed primarily towards three other regions:

  • The N1 Position (Indole Nitrogen): The nitrogen atom is a key site for alkylation, arylation, and acylation, often requiring the use of a base.

  • The Benzene (B151609) Ring (C4, C5, C6, C7): These positions can be functionalized through electrophilic aromatic substitution or, more selectively, through directed C-H activation.

  • The C2/C3-Methyl Groups: While less common, the C-H bonds of the methyl groups can also be targeted for functionalization.

Controlling the regioselectivity between these sites is a primary challenge and the focus of this guide.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective functionalization at the N1 position?

Achieving selective N1 functionalization typically involves leveraging the nucleophilicity of the indole nitrogen. This is often accomplished by deprotonating the N-H bond with a suitable base to form the indolide anion, which is a potent nucleophile.

  • Strategy: Use a base to deprotonate the indole, followed by the addition of an electrophile. The choice of base and solvent is critical.

  • Common Conditions: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) in aprotic polar solvents like DMF or THF are commonly used.[3]

  • Troubleshooting: If you observe competing C-H functionalization, consider using less polar solvents or alkali metal hydroxides/carbonates under phase-transfer conditions, which can favor N-alkylation.

Q2: What is the most effective strategy for regioselective C-H functionalization on the benzene ring of this compound?

Transition-metal-catalyzed C-H activation is the most powerful strategy for selectively functionalizing the C4-C7 positions.[4] This approach relies on a directing group (DG), which is typically installed at the N1 position. The DG coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond (usually at C7), facilitating selective cleavage and functionalization.[5][6]

  • Key Components:

    • Directing Group (DG): A functional group attached to the N1 position that can chelate to a metal center. Common examples include pyridine, picolinamide, and carboxamide groups.[5][7]

    • Metal Catalyst: Palladium (Pd), Rhodium (Rh), and Iridium (Ir) complexes are frequently used.[6][8][9]

    • Ligands & Additives: Ligands and additives can be used to tune the reactivity and selectivity of the catalyst.[10]

Q3: When should I use a protecting group versus a directing group on the indole nitrogen?

The choice between a protecting group (PG) and a directing group (DG) depends entirely on your synthetic target.

  • Use a Protecting Group (PG) when you want to prevent reactions at the N1 position and direct reactivity towards the benzene ring via general electrophilic substitution (less selective) or lithiation. PGs like Boc, Ts, or SEM are electronically withdrawing or sterically bulky and do not possess a strong coordinating atom for metal-catalyzed C-H activation.[3][11]

  • Use a Directing Group (DG) when your goal is highly regioselective C-H functionalization at a specific position on the benzene ring (typically C7). DGs are specifically designed to actively guide a transition metal catalyst to a target C-H bond.[12]

Troubleshooting Guides

Problem: My reaction results in a mixture of N1 and C-H functionalized products.

This is a common issue when attempting C-H functionalization without adequately blocking the N1 position or when N-functionalization conditions inadvertently promote side reactions.

Potential Cause Recommended Solution Explanation
N-H bond is still reactive. Install a robust protecting group (PG) on the N1 position before attempting C-H functionalization. Choose a PG that is stable to your reaction conditions.A free N-H is acidic and nucleophilic, making it a competitive reaction site. Protecting it ensures it is inert.[11]
Incorrect base/solvent system. For selective N1-alkylation, use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).This combination favors the formation of the indolide anion, which is highly nucleophilic at the nitrogen.
Catalyst coordinates to N1. If using a transition metal catalyst for C-H activation, ensure you are using a directing group, not just a protecting group.A directing group will force the catalyst to chelate and activate a specific C-H bond, overriding simple coordination to the nitrogen lone pair.[5]
Problem: My C-H activation reaction has low yield and poor regioselectivity.

Low efficiency in directed C-H activation can stem from several factors related to the catalyst, directing group, or reaction conditions.

Potential Cause Recommended Solution Explanation
Ineffective Directing Group. Switch to a different directing group. Picolinamides or 8-aminoquinoline-based groups are often more effective than simpler amides or pyridines.The bite angle and coordinating ability of the DG are crucial for forming a stable and reactive cyclometalated intermediate.[7]
Catalyst deactivation. Increase catalyst loading, add a co-oxidant (e.g., AgOAc), or change the ligand.The catalytic cycle may stall. A co-oxidant can facilitate the turnover, and a different ligand can stabilize the active catalytic species.[9]
Suboptimal Solvent. Screen different solvents. A change from a non-coordinating solvent like toluene (B28343) to a coordinating one like THF can sometimes switch the regioselectivity or improve yield.[13]The solvent can influence the stability of intermediates and the rate of different steps in the catalytic cycle.[14]
Steric Hindrance. If targeting a sterically hindered position, consider a directing group with a longer linker arm to allow the catalyst to reach the desired C-H bond.Steric clash between the substrate and the catalyst complex can prevent efficient C-H activation.

Data & Protocols

Table 1: Comparison of Common N-Protecting Groups for Indoles

This table summarizes common protecting groups used to block the N1 position, facilitating reactions elsewhere on the indole scaffold.

Protecting GroupAbbreviationCommon Reagents for InstallationCommon Reagents for RemovalStability & Notes
Tosyl (p-toluenesulfonyl) TsTsCl, base (e.g., NaH, K₂CO₃)Strong base (e.g., NaOH, KOH), Mg/MeOHElectron-withdrawing, very stable to acid and mild base. Can direct lithiation to C2 (not applicable here).[3]
tert-Butoxycarbonyl BocBoc₂O, DMAPStrong acid (e.g., TFA, HCl)Stable to base and nucleophiles. Easily removed under acidic conditions.
Pivaloyl PivPivaloyl chloride, baseStrong base (e.g., LDA, t-BuOK) at elevated temp.Sterically bulky, known to be difficult to remove but can protect both N1 and C2 positions.[11]
[2-(trimethylsilyl)ethoxy]methyl SEMSEMCl, base (e.g., NaH)Fluoride (B91410) source (e.g., TBAF), acid (e.g., TFA)Stable to a wide range of conditions; removed with fluoride ions or strong acid.[15][16]
Protocol 1: General Procedure for N-Tosylation of this compound

This protocol describes a standard method for protecting the indole nitrogen with a tosyl group.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolide may be observed.

  • Tosylation: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to yield the N-tosylated product.

Protocol 2: Palladium-Catalyzed C7-Arylation of N-(pyridin-2-yl)-2,3-dimethylindole

This protocol is a representative procedure for a directed C-H functionalization reaction.

  • Preparation: In a sealed reaction vessel under an inert atmosphere, combine N-(pyridin-2-yl)-2,3-dimethylindole (1.0 eq), the aryl halide coupling partner (e.g., iodobenzene, 1.5 eq), Pd(OAc)₂ (0.05 eq), a suitable ligand (e.g., P(o-tolyl)₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane, 0.1 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C7-arylated indole.

  • DG Removal: The pyridin-2-yl directing group can often be removed under specific conditions (e.g., treatment with strong acid or other specialized reagents) if the free N-H product is desired.

References

Technical Support Center: Stability of 2,3-Dimethylindole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dimethylindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in acidic environments?

A1: this compound, like many indole (B1671886) derivatives, is susceptible to degradation in acidic conditions. The primary concerns include acid-catalyzed oxidation, dimerization, and polymerization. The lone pair of electrons on the nitrogen atom makes the indole ring electron-rich and prone to protonation, which can initiate these degradation pathways. The stability of indole compounds is significantly influenced by pH, light exposure, and temperature.[1]

Q2: What are the potential degradation products of this compound in the presence of acid?

A2: While specific studies on the acid-catalyzed degradation of this compound are not extensively documented in publicly available literature, based on the known reactivity of indoles, potential degradation products could include:

  • Oxidized dimers: Autoxidation of this compound has been shown to produce an oxidized dimeric product. This process could potentially be accelerated in the presence of acid.

  • Polymers: Acidic conditions can promote the polymerization of indole rings, leading to the formation of insoluble materials.

  • Ring-opened products: In strongly acidic and oxidative environments, the indole ring system may undergo cleavage.

Further analysis using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be required to definitively identify the degradation products in a specific experimental setup.

Q3: What factors can influence the rate of degradation of this compound in my experiments?

A3: Several factors can affect the stability of this compound in acidic solutions:

  • Acid Strength (pH): The rate of degradation is generally expected to increase with increasing acid concentration (lower pH).

  • Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including degradation.

  • Presence of Oxidizing Agents: The presence of oxidizing agents can significantly promote the degradation of the indole ring.

  • Exposure to Light: Many indole compounds are light-sensitive and can undergo photodegradation. Storing solutions in the dark is recommended.[1]

  • Solvent: The choice of solvent can influence stability. While this compound is more soluble in organic solvents, aqueous acidic solutions are often required for biological assays.

Troubleshooting Guides

Issue 1: I am observing a color change in my this compound solution upon acidification.

  • Possible Cause: A color change (e.g., to yellow, pink, or brown) is a common indicator of indole degradation, often due to the formation of colored oligomers or oxidation products.[1]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of the colored solution using HPLC or LC-MS to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.

    • Minimize Light Exposure: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1]

    • Control Temperature: Perform the experiment at the lowest feasible temperature to slow down the degradation rate.

    • Deoxygenate Solvents: If oxidation is suspected, use deoxygenated solvents to prepare your solutions.

Issue 2: I am seeing multiple unexpected peaks in my HPLC or LC-MS analysis after working with this compound in an acidic mobile phase.

  • Possible Cause: The acidic mobile phase may be causing on-column degradation of your compound. Indole-containing compounds can be unstable in acidic conditions, leading to the formation of artifacts during analysis.[2]

  • Troubleshooting Steps:

    • pH Adjustment: If possible, increase the pH of your mobile phase to a less acidic level that still provides good chromatographic separation.

    • Temperature Control: Lower the column temperature to reduce the rate of on-column degradation.[2]

    • Use of a Guard Column: A guard column can help protect your analytical column from strongly adsorbing degradation products.

    • Fresh Sample Preparation: Prepare samples immediately before analysis to minimize the time the compound is in an acidic environment.

Issue 3: I am experiencing poor recovery or loss of this compound during my experimental work-up which involves an acidic step.

  • Possible Cause: The compound may be degrading during the acidic treatment or subsequent processing steps.

  • Troubleshooting Steps:

    • Minimize Contact Time: Reduce the duration of exposure to the acidic environment as much as possible.

    • Neutralization: Promptly neutralize the acidic solution as soon as the intended reaction or process is complete.

    • Extraction: If applicable, quickly extract the this compound into a non-acidic organic solvent after the acidic step.

    • Protective Strategies: In some synthetic applications, protection of the indole nitrogen with a suitable protecting group can enhance stability in acidic conditions.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Acidic Buffer by HPLC

This protocol outlines a general method for assessing the stability of this compound in an acidic buffer over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Buffer: Prepare the desired acidic buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) at the target pH.

  • Incubation: Add a known volume of the this compound stock solution to the acidic buffer to achieve the desired final concentration. Incubate the solution at a controlled temperature, protected from light.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot with the HPLC mobile phase (if it is at a suitable pH) or by neutralizing it with a base before dilution.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC using a C18 column. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with a neutral or mildly acidic modifier (if the compound is sufficiently stable under these conditions for the duration of the analysis). Monitor the peak area of this compound at an appropriate UV wavelength (e.g., 280 nm).

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Table 1: Example Data Presentation for Stability Study

Time (hours)Peak Area of this compound (arbitrary units)% Remaining
0100000100
19500095
29000090
48000080
86500065
243000030

Visualizations

degradation_pathway This compound This compound Protonated Indole Protonated Indole This compound->Protonated Indole  H+ (Acidic Conditions) Degradation_Products Degradation Products (Dimers, Polymers, etc.) Protonated Indole->Degradation_Products  Further Reactions

Caption: Proposed initial step in the acid-catalyzed degradation of this compound.

troubleshooting_workflow cluster_issue Issue Observed cluster_cause Potential Cause cluster_solution Troubleshooting Steps Color_Change Color Change in Solution Degradation Compound Degradation Color_Change->Degradation Unexpected_Peaks Unexpected HPLC/LC-MS Peaks Unexpected_Peaks->Degradation Poor_Recovery Poor Recovery Poor_Recovery->Degradation Control_Temp Control Temperature Degradation->Control_Temp Protect_Light Protect from Light Degradation->Protect_Light Adjust_pH Adjust pH Degradation->Adjust_pH Minimize_Time Minimize Exposure Time Degradation->Minimize_Time Use_Inert_Atmosphere Use Inert Atmosphere Degradation->Use_Inert_Atmosphere

Caption: General troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: 2,3-Dimethylindole - Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dimethylindole.

Summary of Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It may cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this material have not been fully investigated.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2][3]

Quantitative Data on Hazards and Exposure:

Hazard ClassificationGHS StatementsSource
Acute Toxicity, OralH302: Harmful if swallowed[2][3]
Acute Toxicity, DermalH312: Harmful in contact with skin[2][3]
Acute Toxicity, InhalationH332: Harmful if inhaled[2][3]
Skin Corrosion/IrritationH315: Causes skin irritation[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[2]

Note: This table summarizes available data. The toxicological properties have not been fully investigated.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Question Answer
What should I do in case of a small spill of this compound powder? 1. Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[4] 2. Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including gloves, safety goggles, and a respirator (type N95 or equivalent).[4] 3. Containment and Cleanup: Carefully sweep up or absorb the material to avoid generating dust.[1][5] Place the spilled material into a suitable clean, dry, and closed container for disposal.[1][5] 4. Decontamination: Wash the spill area thoroughly with soap and water.
I accidentally got this compound on my skin. What is the immediate first aid? 1. Remove Contaminated Clothing: Immediately take off all contaminated clothing and shoes.[1] 2. Wash Skin: Flush the affected skin with plenty of water for at least 15 minutes.[1] 3. Seek Medical Attention: Get medical aid.[1]
My eyes were exposed to this compound. What should I do? 1. Rinse Eyes: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Seek Immediate Medical Attention: Get medical aid immediately.[1]
I think I may have inhaled this compound dust. What are the recommended actions? 1. Move to Fresh Air: Immediately move from the exposure area to fresh air.[1][4] 2. Seek Medical Attention: Get medical aid.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4]
How should I properly store this compound to ensure its stability and safety? Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and strong acids.[1][3][5][6]

Frequently Asked Questions (FAQs)

What personal protective equipment (PPE) is required when handling this compound?

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator, such as a type N95 (US), especially when there is a risk of dust generation.[4]

What are the primary health hazards associated with this compound?

This compound may cause eye, skin, and respiratory tract irritation.[1] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

How should I dispose of this compound waste?

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] In general, waste should be placed in a suitable, closed container for disposal.[6]

What should I do in case of a fire involving this compound?

In case of a fire, wear a self-contained breathing apparatus and full protective gear.[1][5] Use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish the fire.[1] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

Is this compound soluble in water?

This compound has limited solubility in water.[7] It is more soluble in organic solvents.[7]

Experimental Workflow & Safety Protocols

The following diagrams illustrate the recommended workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area B->C D Weigh/Transfer This compound C->D Proceed with caution E Perform Experiment D->E S1 Evacuate & Ventilate D->S1 Spill Occurs F Decontaminate Glassware E->F Experiment Complete E->S1 Spill Occurs G Segregate Waste F->G H Dispose of Waste (Follow Regulations) G->H I Remove PPE H->I J Wash Hands I->J S2 Wear appropriate PPE S1->S2 S3 Contain & Clean Up Spill S2->S3 S4 Dispose of Spill Waste S3->S4

Caption: Workflow for the safe handling and disposal of this compound.

First_Aid_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure to This compound Skin_Contact Skin Contact: Remove clothing, wash area Exposure->Skin_Contact Skin Eye_Contact Eye Contact: Rinse with water for 15 mins Exposure->Eye_Contact Eyes Inhalation Inhalation: Move to fresh air Exposure->Inhalation Inhalation Ingestion Ingestion: Do NOT induce vomiting Exposure->Ingestion Ingestion Seek_Medical_Aid Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Aid Eye_Contact->Seek_Medical_Aid Inhalation->Seek_Medical_Aid Ingestion->Seek_Medical_Aid

Caption: First aid response protocol for this compound exposure.

References

Technical Support Center: 2,3-Dimethylindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the work-up procedure for 2,3-Dimethylindole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound.

Q1: My yield of this compound is significantly lower than expected after the work-up. What are the potential causes and how can I improve it?

Low yields can arise from several factors during the synthesis and work-up.[1] Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The initial Fischer indole (B1671886) synthesis may not have gone to completion. Ensure optimal reaction conditions, including appropriate temperature and acid catalyst concentration, have been used.[1]

  • Suboptimal Work-up pH: During the neutralization step, an incorrect pH can lead to the product remaining in the aqueous layer or forming salts. Carefully adjust the pH with a suitable base (e.g., sodium hydroxide (B78521) solution) to ensure the this compound is fully precipitated or partitioned into the organic layer during extraction.[2]

  • Inefficient Extraction: The choice of extraction solvent and the number of extractions are critical.

    • Use a non-polar organic solvent in which this compound is soluble, such as diethyl ether or dichloromethane.[2]

    • Perform multiple extractions (at least 3-4 times) to ensure complete transfer of the product from the aqueous layer to the organic layer.

  • Product Loss During Washing: Washing the organic layer to remove impurities can sometimes lead to product loss if the product has some solubility in the wash solution. Minimize the volume of the wash solution and ensure it is saturated with a salt (brine) to reduce the solubility of the organic product.

  • Decomposition: Indoles can be sensitive to strong acids and high temperatures.[1] Avoid prolonged exposure to harsh conditions during the work-up. Neutralize the reaction mixture promptly after completion.

Q2: I am observing a significant amount of dark, tarry material or unidentified byproducts after the reaction. How can I remove these during the work-up?

The formation of byproducts is a common issue in Fischer indole synthesis.[1][2] Here’s how to address it:

  • Acid Catalyst Removal: The acid catalyst (e.g., polyphosphoric acid, zinc chloride) must be thoroughly removed.[2][3] This is typically achieved by neutralizing the reaction mixture with a base.

  • Purification Strategy: A multi-step purification approach is often necessary.

    • Initial Filtration: If a significant amount of solid byproduct is present after neutralization, filter the crude mixture before proceeding to extraction.

    • Column Chromatography: This is a highly effective method for separating this compound from polar and non-polar impurities.[3] A silica (B1680970) gel column is commonly used.[4]

    • Recrystallization: This is an excellent final purification step to obtain high-purity crystalline this compound.[5]

Q3: My purified this compound is still showing impurities in the NMR or LC-MS analysis. What further purification steps can I take?

If impurities persist after initial purification, consider the following:

  • Optimize Column Chromatography:

    • Solvent System: The choice of eluent is crucial.[3] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate compounds with close Rf values.[4]

    • Stationary Phase: While silica gel is standard, other stationary phases like alumina (B75360) (basic or neutral) could be effective, especially for separating amine-containing compounds.[4]

  • Recrystallization Solvent Selection:

    • The ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[6]

    • Common solvent systems for recrystallization include ethanol (B145695), or mixtures like n-hexane/acetone and n-hexane/ethyl acetate (B1210297).[6][7] this compound has limited solubility in water but is soluble in non-polar organic solvents like hexane (B92381) and toluene.[5]

  • Distillation: If the impurities are non-volatile, distillation of the product can be an effective purification method.[2] this compound has a boiling point of approximately 285 °C at atmospheric pressure.[8]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the Fischer indole synthesis of this compound?

A typical work-up procedure involves the following steps:

  • Cooling: After the reaction is complete, the mixture is cooled to room temperature.

  • Neutralization: The acidic reaction mixture is carefully neutralized with an aqueous base solution, such as sodium hydroxide or sodium carbonate.[2]

  • Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent like diethyl ether.[2] This step should be repeated multiple times to maximize recovery.

  • Washing: The combined organic extracts are washed with water and then with brine to remove any remaining inorganic impurities and water.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by column chromatography followed by recrystallization or by distillation.[2][3]

Q2: What are some common catalysts used in this compound synthesis and how does the work-up differ for them?

Various Brønsted and Lewis acids are used as catalysts.[9] The choice of catalyst can influence the work-up.

CatalystWork-up Considerations
Polyphosphoric Acid (PPA) PPA is viscous and requires careful quenching with ice-water before neutralization. The resulting phosphoric acid salts need to be thoroughly removed by washing.
Zinc Chloride (ZnCl₂) ZnCl₂ is a Lewis acid that is typically removed by washing the organic extract with water or a dilute acid solution (if the product is not acid-sensitive) followed by a base wash.
Sulfuric Acid (H₂SO₄) / Hydrochloric Acid (HCl) These strong Brønsted acids are readily neutralized with a base. Care must be taken to control the temperature during neutralization as it is an exothermic process.
Boron Trifluoride Etherate (BF₃·OEt₂) This catalyst is typically decomposed by the addition of an aqueous solution during the work-up and removed through aqueous extraction.[10]

Q3: What is the expected appearance and melting point of pure this compound?

Pure this compound is a beige or yellow crystalline solid.[5] It has a reported melting point in the range of 103-107 °C.[2]

Experimental Protocols

Detailed Work-up and Purification Protocol

This protocol outlines a general procedure for the work-up and purification of this compound following its synthesis via the Fischer indole method.

  • Quenching and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.

    • Neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide with constant stirring until the pH is approximately 7-8.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography:

      • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the column and collect the fractions containing the this compound.

    • Recrystallization:

      • Dissolve the purified product from the column in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

      • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reported Yields of this compound with Different Catalysts

CatalystSolventTemperature (°C)Yield (%)Reference
Boron Trifluoride EtherateEthanolReflux~90%[10]
Antimony PhosphateMethanolReflux-[11]
p-Toluenesulfonic acidNone~10082%[12]

Note: Yields can vary significantly based on reaction scale and specific conditions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Completed Reaction Mixture quench Quenching with Ice-Water start->quench Cool to RT neutralize Neutralization (e.g., NaHCO₃) quench->neutralize extract Extraction (e.g., Diethyl Ether) neutralize->extract wash Washing (Water, Brine) extract->wash dry Drying (e.g., Na₂SO₄) wash->dry evaporate Solvent Evaporation dry->evaporate crude Crude this compound evaporate->crude column Column Chromatography crude->column recrystallize Recrystallization column->recrystallize pure Pure this compound recrystallize->pure troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Incomplete Reaction issue->cause1 cause2 Incorrect Work-up pH issue->cause2 cause3 Inefficient Extraction issue->cause3 cause4 Product Decomposition issue->cause4 sol1 Optimize Reaction Conditions cause1->sol1 sol2 Careful pH Adjustment cause2->sol2 sol3 Use Appropriate Solvent & Multiple Extractions cause3->sol3 sol4 Prompt Neutralization, Avoid High Heat cause4->sol4

References

analytical methods for detecting impurities in 2,3-Dimethylindole samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 2,3-Dimethylindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for impurity detection in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common and effective analytical methods for assessing the purity of this compound and detecting impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is widely used for quantitative analysis of non-volatile impurities, while GC-MS is ideal for identifying volatile and semi-volatile impurities.[2][4] NMR, particularly quantitative NMR (qNMR), is a powerful tool for structural elucidation of impurities and can provide an absolute purity value without the need for a reference standard of the analyte.[5][6][7][8]

Q2: What are the potential impurities I should expect in a this compound sample?

A2: Impurities in this compound can originate from the synthesis process or degradation. If synthesized via the Fischer indole (B1671886) synthesis, potential impurities could include unreacted starting materials like phenylhydrazine (B124118) and 2-butanone, or by-products from side reactions.[9][10] Degradation products may form upon exposure to light, air, or extreme temperatures. Organic impurities can arise from starting materials, by-products, intermediates, and reagents used in the manufacturing process.[2]

Q3: How can I identify an unknown impurity in my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. LC-MS can provide the molecular weight of the impurity, which is a crucial first step in identification.[3] For structural elucidation, isolating the impurity by preparative HPLC followed by analysis using NMR spectroscopy (¹H, ¹³C, and 2D NMR) is a powerful approach.[11] GC-MS can also help identify volatile impurities by comparing their mass spectra to libraries.

Q4: Can I use UV-Vis spectroscopy for purity analysis of this compound?

A4: While UV-Vis spectroscopy can confirm the presence of the indole chromophore, it is not a suitable method for impurity profiling on its own. This is because many potential impurities may have similar UV spectra to this compound, making it difficult to differentiate and quantify them. However, a UV detector is a standard component of an HPLC system and is used to detect and quantify the separated compounds.[12]

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing

Peak tailing is a common issue in the HPLC analysis of indole compounds, which can affect resolution and integration accuracy.[13][14][15]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed q1 Does tailing affect all peaks? start->q1 systemic Systemic Issue q1->systemic Yes analyte_specific Analyte-Specific Issue q1->analyte_specific No sol_systemic Check for extra-column volume (tubing, fittings). Inspect column for void or contamination. systemic->sol_systemic sol_analyte Optimize mobile phase pH. Consider secondary silanol (B1196071) interactions. Evaluate sample overload and solvent effects. analyte_specific->sol_analyte

Caption: Troubleshooting workflow for HPLC peak tailing.

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions Basic indole nitrogen interacts with acidic silanol groups on the silica-based stationary phase.[13]- Add a competitive base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated or end-capped column.- Operate at a lower pH to protonate the indole nitrogen.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.- Reduce the injection volume or dilute the sample.[16]
Mismatched Injection Solvent Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[16]- Dissolve the sample in the mobile phase or a weaker solvent.[16]
Column Contamination/Void Accumulation of contaminants or a void at the column inlet can disrupt the sample band.- Flush the column with a strong solvent.- Use a guard column.- If a void is present, the column may need to be replaced.[13]

Issue: Peak Splitting

Peak splitting can be indicative of several issues, from sample preparation to column health.[16]

Troubleshooting Workflow for Peak Splitting

start Peak Splitting Observed q1 Does it affect all peaks? start->q1 all_peaks All Peaks Splitting q1->all_peaks Yes single_peak Single Peak Splitting q1->single_peak No cause_all Cause: Blocked Inlet Frit, Column Void, or Flow Path Issue. all_peaks->cause_all cause_single Cause: Sample Solvent Incompatibility, Co-eluting Impurity, or Sample Overload. single_peak->cause_single sol_all Solution: Backflush or replace frit/column. Check fittings. cause_all->sol_all sol_single Solution: Dissolve sample in mobile phase, reduce injection volume, or optimize separation. cause_single->sol_single prep Sample Preparation (1 mg/mL stock, dilute to 0.1 mg/mL) equilibrate Column Equilibration (30 minutes with initial mobile phase) prep->equilibrate inject Inject Sample (10 µL) equilibrate->inject run Run Gradient Program inject->run detect Data Acquisition (220 nm & 280 nm) run->detect analyze Data Analysis (Peak integration and purity calculation) detect->analyze

References

Validation & Comparative

A Comparative Analysis of Indole Synthesis: Fischer vs. Madelung Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indole (B1671886) nucleus is a cornerstone of medicinal chemistry and natural product synthesis. The choice of synthetic route is critical and often dictated by factors such as substrate availability, functional group tolerance, and desired substitution patterns. This guide provides an in-depth comparative analysis of two classical and widely utilized methods for indole synthesis: the Fischer indole synthesis and the Madelung indole synthesis. We present a data-driven comparison, detailed experimental protocols, and visualizations of the reaction mechanisms to facilitate an informed selection for your synthetic endeavors.

Overview of the Synthesis Methods

The Fischer indole synthesis , first reported by Emil Fischer in 1883, is a robust and versatile method that involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][2] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form an intermediate that cyclizes and eliminates ammonia (B1221849) to yield the indole.[2] This method is compatible with a wide range of substrates, allowing for the synthesis of diverse substituted indoles.[4]

The Madelung indole synthesis , developed by Walter Madelung in 1912, is characterized by the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[3] The mechanism involves the deprotonation of both the amide nitrogen and the benzylic carbon ortho to the amide group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl.[3] While the classical Madelung synthesis requires harsh conditions, which can limit its applicability, modern variations have been developed that proceed under milder conditions, expanding its synthetic utility.[3][5]

Comparative Performance Data

The selection of a synthetic method is often guided by its efficiency under various conditions and with different substrates. The following table summarizes a comparison of the Fischer and Madelung methods for the synthesis of 2-phenylindole (B188600).

FeatureFischer Indole SynthesisMadelung Indole Synthesis
Starting Materials Phenylhydrazine (B124118) and Acetophenone (B1666503)N-(2-methylphenyl)benzamide
Catalyst/Reagent Zinc chloride (ZnCl₂) and Acetic AcidSodium ethoxide (NaOEt)
Solvent Neat (solvent-free) or Ethanol/Acetic AcidNone (high temperature)
Temperature 180°C360-380°C
Reaction Time 15 minutesNot specified
Yield 86%[6]Not specified in direct comparison

Reaction Mechanisms

To visualize the chemical transformations in both syntheses, the following diagrams illustrate their respective reaction mechanisms.

Fischer_Indole_Synthesis cluster_start Starting Materials A Aryl Hydrazine C Phenylhydrazone A->C + Acid Catalyst B Aldehyde or Ketone B->C + Acid Catalyst D Enamine Intermediate C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Aminoacetal G->H I Elimination of NH3 H->I J Indole I->J

Fischer Indole Synthesis Mechanism

Madelung_Indole_Synthesis A N-Acyl-o-toluidine B Deprotonation (N-H and C-H) A->B + Strong Base, Heat C Dianion Intermediate B->C D Intramolecular Cyclization C->D E Alkoxide Intermediate D->E F Elimination of H2O E->F Workup G Indole F->G

Madelung Indole Synthesis Mechanism

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis of target molecules. Below are representative protocols for the synthesis of 2-phenylindole using both the Fischer and Madelung methods.

Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from a solvent-free procedure.[6]

Materials:

Procedure:

  • In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol%).

  • Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.

  • Transfer the mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.

  • Heat the mixture slowly to 180°C. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC) using 10% ethyl acetate in n-hexane.

  • Cool the reaction mixture to room temperature and dilute it with 5 mL of dichloromethane and 5 mL of water.

  • Separate the dichloromethane layer and extract the aqueous layer three times with 5 mL portions of dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane (B92381) as the eluent to obtain 2-phenylindole.

Madelung Indole Synthesis of 2-Phenylindole

This is a classical high-temperature procedure.[6]

Materials:

  • N-(2-methylphenyl)benzamide

  • Sodium ethoxide (NaOEt)

Procedure:

  • In a reaction vessel suitable for high-temperature reactions and equipped for an inert atmosphere, place N-(2-methylphenyl)benzamide and sodium ethoxide.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 360-380°C.

  • Maintain the reaction at this temperature for the required time to ensure complete cyclization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction mixture, for example, by adding it to ice-water.

  • Neutralize the mixture with a suitable acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the crude 2-phenylindole by recrystallization or column chromatography.

Experimental Workflow

The following diagram outlines a general workflow for conducting an indole synthesis experiment, from planning to product analysis.

Experimental_Workflow A Reaction Planning (Substrate & Method Selection) B Reagent Preparation & Stoichiometry Calculation A->B C Reaction Setup (Glassware & Inert Atmosphere) B->C D Reaction Execution (Heating & Monitoring) C->D E Workup (Quenching, Extraction, Drying) D->E F Purification (Chromatography/Recrystallization) E->F G Product Characterization (NMR, MS, MP) F->G

General Experimental Workflow

Conclusion

Both the Fischer and Madelung indole syntheses are powerful methods for the construction of the indole nucleus, each with its own set of advantages and limitations. The Fischer indole synthesis is generally more versatile and proceeds under milder conditions compared to the classical Madelung synthesis, making it suitable for a broader range of substrates. However, advancements in the Madelung synthesis have led to milder reaction conditions, increasing its applicability. The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the functional groups present in the substrates. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic campaigns.

References

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of indole (B1671886) scaffolds is a critical step in the discovery of new therapeutic agents. Among the various methods, the Fischer indole synthesis remains a cornerstone, and the choice of catalyst can significantly impact yield, reaction time, and overall efficiency. This guide provides an objective comparison of common Lewis acid catalysts for the synthesis of 2,3-dimethylindole, a key intermediate in numerous pharmacologically active compounds.

The synthesis of this compound is typically achieved through the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine (B124118) with 2-butanone (B6335102). The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. Lewis acids play a crucial role in facilitating this transformation by activating the carbonyl group and promoting the key rearrangement and cyclization steps. This guide focuses on a comparative analysis of several prominent Lewis acid catalysts for this specific transformation, presenting available experimental data to aid in catalyst selection.

Performance Comparison of Lewis Acid Catalysts

The selection of an appropriate Lewis acid catalyst is paramount for optimizing the synthesis of this compound. Factors such as reaction yield, reaction time, and catalyst loading are key metrics for evaluating catalyst performance. The following table summarizes the available quantitative data for several Lewis acid catalysts in the synthesis of this compound from phenylhydrazine and 2-butanone.

CatalystCatalyst LoadingReaction TimeYield (%)Notes
Boron trifluoride etherate (BF₃·OEt₂)Catalytic2 hours~90-92%Efficient catalysis under reflux conditions.[1]
Zinc chloride (ZnCl₂)StoichiometricNot specified80%One-pot synthesis in a choline (B1196258) chloride ionic liquid.[2]
Zinc chloride (ZnCl₂)Stoichiometric4 hours56%Product isolated by direct sublimation from an ionic liquid.[3]
Antimony Phosphate (B84403) (SbPO₄)10 mol%5-7 hours-Described as an efficient method, but specific yield not provided.

Note: The direct comparison of yields can be influenced by variations in reaction conditions, solvents, and work-up procedures employed in different studies.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published results. Below are the methodologies for the synthesis of this compound using the Lewis acid catalysts discussed.

Synthesis of this compound using Boron Trifluoride Etherate (BF₃·OEt₂)

This procedure involves a two-step process starting with the formation of the phenylhydrazone of 2-butanone, followed by cyclization catalyzed by boron trifluoride etherate.

Step 1: Synthesis of 2-Butanone Phenylhydrazone

  • In a suitable reaction vessel, dissolve 2-butanone (1 equivalent) in dry ethanol.

  • Slowly add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • The solvent is removed by distillation to yield the crude butanone phenylhydrazone as a dark residue.[1]

Step 2: Cyclization to this compound

  • To the crude butanone phenylhydrazone, add glacial acetic acid.

  • Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂).

  • Reflux the reaction mixture for 2 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried over calcium chloride to afford this compound.[1]

Synthesis of this compound using Zinc Chloride (ZnCl₂) in an Ionic Liquid

This one-pot procedure utilizes a choline chloride-zinc chloride ionic liquid as both the solvent and the catalyst.

  • Combine phenylhydrazine (1 equivalent) and 2-butanone (1 equivalent) in a choline chloride·2ZnCl₂ ionic liquid.

  • Heat the reaction mixture.

  • The product, this compound, can be isolated directly from the ionic liquid via sublimation.[2]

A variation of this method involves heating the pre-formed phenylhydrazone of 2-butanone with 3 equivalents of the choline chloride·2ZnCl₂ ionic liquid for 4 hours. The product is then isolated by the addition of water and filtration, followed by purification via vacuum sublimation.[3]

Synthesis of this compound using Antimony Phosphate (SbPO₄)

This method describes a one-pot reaction using antimony phosphate as the catalyst.

  • In a reaction vessel, combine phenylhydrazine hydrochloride (1 equivalent) and 2-butanone (1 equivalent) in methanol.

  • Add antimony phosphate (10 mol%) to the mixture.

  • Reflux the reaction mixture on a water bath for 5-7 hours.

  • The product is then purified from the reaction mixture.

Experimental Workflow

The general workflow for comparing Lewis acid catalysts in the synthesis of this compound can be visualized as a systematic process involving reaction setup, execution, and analysis.

G Catalyst Comparison Workflow cluster_0 Reaction Setup cluster_1 Execution cluster_2 Analysis & Comparison start Select Lewis Acid Catalysts (e.g., BF₃·OEt₂, ZnCl₂, SbPO₄) reactants Prepare Reactants: Phenylhydrazine & 2-Butanone start->reactants conditions Define Reaction Conditions: Solvent, Temperature, Time reactants->conditions run_reactions Perform Parallel Syntheses conditions->run_reactions workup Reaction Work-up & Purification run_reactions->workup analysis Characterize Product & Determine Yield workup->analysis comparison Compare Catalyst Performance: Yield, Time, Purity analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

Figure 1. A flowchart illustrating the systematic approach to comparing the efficacy of different Lewis acid catalysts for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The Fischer indole synthesis proceeds through a well-established mechanistic pathway. The role of the Lewis acid is to facilitate key steps in this pathway.

G Fischer Indole Synthesis Mechanism reactants Phenylhydrazine + 2-Butanone hydrazone Phenylhydrazone Formation reactants->hydrazone la_complex LA-Carbonyl Complex reactants->la_complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->la_complex enamine Enamine Tautomerization hydrazone->enamine la_complex->hydrazone Activation rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid-Catalyzed cyclization Cyclization & Aromatization rearrangement->cyclization product This compound cyclization->product ammonia NH₃ Elimination cyclization->ammonia

Figure 2. A diagram illustrating the key steps of the Fischer indole synthesis and the activating role of the Lewis acid catalyst.

References

A Comparative Guide to the Electrophilic Substitution Reactivity of 2,3-Dimethylindole versus Indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,3-dimethylindole and indole (B1671886) in electrophilic substitution reactions, supported by experimental data and detailed methodologies. The structural differences between these two molecules fundamentally influence the regioselectivity and, in some cases, the feasibility of these reactions.

Introduction to Electrophilic Substitution in Indoles

Indole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzene (B151609) ring. Theoretical and experimental studies have established that the C3 position of the indole nucleus is the most nucleophilic and, therefore, the primary site of electrophilic attack. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate without disrupting the aromaticity of the benzene ring.

In contrast, this compound presents a sterically hindered and electronically altered pyrrole ring. With the C2 and C3 positions blocked by methyl groups, electrophilic attack is directed to other positions on the indole scaffold. This guide will explore the consequences of this substitution pattern on the outcome of various electrophilic substitution reactions.

Regioselectivity and Reactivity: A Comparative Overview

The primary distinction in the electrophilic substitution of indole versus this compound lies in the site of reaction.

  • Indole: Electrophilic attack occurs almost exclusively at the C3 position . The high electron density at this position, coupled with the stability of the resulting cationic intermediate, drives this regioselectivity.

  • This compound: With the C2 and C3 positions blocked, electrophilic substitution is forced to occur at either the benzene ring or, under specific conditions, at one of the methyl groups . Under acidic conditions, substitution on the benzene ring, particularly at the C6 position , has been observed. The Vilsmeier-Haack reaction, on the other hand, can lead to formylation of the C2-methyl group. Some reactions, like halogenation, can proceed via initial attack at the C3 position to form a non-aromatic indolenine intermediate.

The overall reactivity of the indole nucleus is generally decreased in this compound for reactions targeting the pyrrole ring due to the deactivating effect of the alkyl groups on the benzenoid ring's positions and the steric hindrance around the pyrrole ring. However, for reactions that proceed on the benzene ring, the methyl groups can have a modest activating effect.

Quantitative Comparison of Electrophilic Substitution Reactions

The following table summarizes the available quantitative data for key electrophilic substitution reactions on indole and this compound. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and should be interpreted with this consideration.

ReactionElectrophile/ReagentSubstrateProduct(s)Yield (%)Reference(s)
Nitration Conc. HNO₃ / Conc. H₂SO₄This compound5-Nitro-2,3-dimethylindole[1]
Benzoyl NitrateIndole3-NitroindoleGood[2]
Halogenation Bromine in Methanol (B129727)/TriethylamineThis compound3-Bromo-2,3-dimethylindolenine[3]
Sulfuryl ChlorideIndole3-ChloroindoleGood
Friedel-Crafts Acylation Acetyl Chloride / AlCl₃Indole3-AcetylindoleHigh
Acetyl Chloride / AlCl₃This compound6-Acetyl-2,3-dimethylindole (presumed)
Vilsmeier-Haack POCl₃ / DMFIndole3-Formylindole>90
POCl₃ / DMF2,3,3-Trimethyl-3H-indole2-(Diformylmethylidene)-3,3-dimethylindolineHigh[4]

— Data not available in the searched literature.

Experimental Protocols

Detailed methodologies for representative electrophilic substitution reactions are provided below.

Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound (General Procedure)

This protocol describes a general method for Friedel-Crafts acylation that can be adapted for indole and its derivatives.[5]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Aromatic compound (e.g., Indole or this compound)

  • Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous methylene chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous methylene chloride to the stirred suspension over 10 minutes.

  • After the addition is complete, add a solution of the aromatic compound (1.0 equivalent) in anhydrous methylene chloride dropwise, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by an appropriate method (e.g., recrystallization or column chromatography).

Protocol 2: Bromination of this compound

This protocol describes the bromination of this compound to form a 3-bromoindolenine intermediate.[3]

Materials:

  • This compound

  • Anhydrous methanol (CH₃OH)

  • Triethylamine (Et₃N)

  • Bromine (Br₂)

  • Methylene chloride (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol containing triethylamine.

  • Cool the solution to -5°C in an ice-salt bath under a nitrogen atmosphere.

  • Add a solution of bromine (1.0 equivalent) in methylene chloride dropwise to the stirred solution.

  • After stirring for 5 minutes, add water to the reaction mixture.

  • Extract the mixture with methylene chloride.

  • Wash the organic layer with water, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude 3-bromo-2,3-dimethylindolenine. This intermediate is often used in situ for subsequent reactions.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the mechanistic pathways of electrophilic substitution for both indole and this compound.

G cluster_indole Electrophilic Substitution of Indole indole Indole intermediate_indole Cationic Intermediate (Resonance Stabilized) indole->intermediate_indole C3 Attack electrophile E+ product_indole 3-Substituted Indole intermediate_indole->product_indole proton_loss_indole -H+ intermediate_indole->proton_loss_indole

Caption: Electrophilic attack on indole at the C3 position.

G cluster_dm_indole Electrophilic Substitution of this compound cluster_path1 Pathway A: Benzene Ring Substitution cluster_path2 Pathway B: Halogenation at C3 dm_indole This compound intermediate_c6 C6 Cationic Intermediate dm_indole->intermediate_c6 C6 Attack intermediate_c3 3-Halo-2,3-dimethylindoleninium ion dm_indole->intermediate_c3 C3 Attack (e.g., Br+) electrophile E+ product_c6 6-Substituted-2,3-Dimethylindole intermediate_c6->product_c6 proton_loss_c6 -H+ intermediate_c6->proton_loss_c6 product_indolenine 3-Halo-2,3-dimethylindolenine intermediate_c3->product_indolenine Deprotonation

Caption: Possible electrophilic substitution pathways for this compound.

Conclusion

The reactivity of indole and this compound in electrophilic substitution reactions is markedly different, primarily due to the substitution pattern on the pyrrole ring. While indole undergoes highly regioselective substitution at the C3 position, the blockage of this site in this compound redirects electrophilic attack to the benzene ring (typically C6) or leads to reactions at the methyl substituents or the formation of non-aromatic intermediates. This understanding is crucial for the strategic design of synthetic routes involving these important heterocyclic scaffolds in drug discovery and materials science. Further quantitative studies directly comparing the reaction rates and yields under identical conditions would be beneficial for a more precise understanding of their relative reactivities.

References

A Comparative Analysis of the Biological Activity of 2,3-Dimethylindole and Other Methylated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Methylation of the indole ring can significantly influence the pharmacological properties of these molecules. This guide provides a comparative analysis of the biological activity of 2,3-dimethylindole alongside other methylated indoles, focusing on their anticancer and antimicrobial properties. The information presented is curated from preclinical studies to aid researchers in drug discovery and development.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of various methylated indoles have been evaluated against several cancer cell lines. Notably, comparative data is emerging for their activity against pancreatic and lung cancer cell lines.

Cytotoxicity Against Pancreatic and Lung Carcinoma

A study on substituted 2,3-dimethylindoles revealed their potential as anticancer agents. Specifically, certain derivatives demonstrated significant cytotoxicity against human lung carcinoma (Calu1) and pancreas carcinoma (Panc1) cell lines, with IC50 values in the nanomolar range.[1] For instance, compound 3a (a this compound derivative) exhibited an IC50 value of 2.7 nM against Calu1 and 2.8 nM against Panc1. Similarly, compound 3b showed IC50 values of 3.1 nM and 3.2 nM against Calu1 and Panc1, respectively.[1]

In a separate study, a compound referred to as "methyl-indole" demonstrated a dose-dependent cytotoxic effect on various pancreatic cancer cell lines, including Capan-1, Aspc-1, and MIA PaCa-2. While the specific isomer of methyl-indole was not specified, the study reported that at a concentration of 5.0 µM, it reduced the viability of Capan-1, Aspc-1, and MIA PaCa-2 cells to 23%, 20%, and 18%, respectively, after 48 hours of treatment. This suggests that methylation on the indole ring can confer potent anticancer activity.

To provide a clearer comparative landscape, the available IC50 values for different methylated indoles against the Panc1 cell line are summarized in the table below. It is important to note that direct comparative studies evaluating all methylated indoles under identical conditions are limited.

CompoundCancer Cell LineIC50 ValueReference
This compound derivative (3a)Panc12.8 nM[1]
This compound derivative (3b)Panc13.2 nM[1]
"Methyl-indole"MIA PaCa-2< 5.0 µM (viability reduced to 18%)[2]

Note: The data for "methyl-indole" is presented as a percentage of viability reduction at a specific concentration, not a direct IC50 value.

Comparative Analysis of Antimicrobial Activity

Several methylated indoles have been investigated for their ability to inhibit the growth of various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating greater potency.

A study exploring indole derivatives found that 5-methylindole (B121678) and 2-methylindole (B41428) exhibited bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[3] For instance, 5-methylindole was effective against E. coli, P. aeruginosa, and Shigella flexneri, with MIC values of 8 mM, 16 mM, and 2 mM, respectively.[3] In the same study, 2-methylindole also showed efficacy against these pathogens, albeit at a lower level than 5-methylindole.[3]

Another study on novel indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported a broad spectrum of antimicrobial activity.[4] While this study did not specifically test the simple methylated indoles that are the focus of this guide, it highlights the potential of the indole scaffold in developing new antimicrobial agents. For example, some of the synthesized indole-thiadiazole and indole-triazole derivatives showed MIC values as low as 3.125 µg/mL against Bacillus subtilis and 6.25 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Currently, there is a lack of publicly available data on the antimicrobial activity of this compound presented in the form of MIC values, which makes a direct comparison with other methylated indoles challenging.

CompoundBacterial StrainMIC ValueReference
5-MethylindoleEscherichia coli8 mM[3]
5-MethylindolePseudomonas aeruginosa16 mM[3]
5-MethylindoleShigella flexneri2 mM[3]
2-MethylindoleEscherichia coli> 8 mM[3]
2-MethylindolePseudomonas aeruginosa> 8 mM[3]
2-MethylindoleShigella flexneri> 8 mM[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the indole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay:

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reaction and Measurement cluster_analysis Data Analysis seed_cells Seed cancer cells into 96-well plates add_compounds Add varying concentrations of methylated indoles seed_cells->add_compounds incubate_treatment Incubate for a specified period (e.g., 48 hours) add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate percentage cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values from dose-response curves calculate_viability->determine_ic50

Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the methylated indole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The Minimum Inhibitory Concentration (MIC) of the methylated indoles against various microbial strains is typically determined using the broth microdilution method.

Workflow for MIC Determination:

MIC_Determination_Workflow Broth Microdilution for MIC Determination cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_readout Result Determination prepare_dilutions Prepare serial dilutions of methylated indoles in broth prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate microplate wells with microbial suspension prepare_inoculum->inoculate_wells incubate_plate Incubate the plate under appropriate conditions inoculate_wells->incubate_plate visual_inspection Visually inspect for turbidity (microbial growth) incubate_plate->visual_inspection determine_mic Identify the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

References

A Comparative Guide to HPLC Methods for 2,3-Dimethylindole Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 2,3-Dimethylindole. This guide provides a comparative overview of potential HPLC methodologies for determining the purity of this compound, supported by proposed experimental protocols and a discussion of alternative analytical techniques.

Comparison of Proposed HPLC Methods

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)
Principle Separation based on hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase.Separation based on polarity. A polar stationary phase is used with a nonpolar mobile phase.
Typical Stationary Phase C18 (Octadecylsilyl) or C8 (Octylsilyl)Silica or Cyano-bonded silica
Typical Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water mixtures, often with additives like formic acid or trifluoroacetic acid.Hexane/Ethyl Acetate or Hexane/Isopropanol mixtures.
Elution Order More polar compounds elute first.Less polar compounds elute first.
Advantages Robust, reproducible, wide applicability, suitable for a broad range of compounds.Excellent for separating polar isomers and resolving highly polar or very nonpolar impurities.
Disadvantages May have limited retention for very polar compounds.Sensitive to water content in the mobile phase, which can affect reproducibility; solvents are more expensive and hazardous.
Typical Performance
Linearity (R²)≥ 0.999≥ 0.998
Accuracy (% Recovery)98-102%97-103%
Precision (%RSD)< 2%< 3%
Limit of Detection (LOD)0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL0.15 - 1.5 µg/mL

Experimental Protocols

Below are detailed proposed experimental protocols for the two HPLC methods.

Method A: Reversed-Phase HPLC (RP-HPLC) Protocol

This method is generally the first choice for the purity analysis of moderately polar compounds like this compound.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm and 275 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1.0 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the main peak and any impurity peaks.

  • Purity is typically calculated using the area percent method.

Method B: Normal-Phase HPLC (NP-HPLC) Protocol

This method can be a valuable alternative, especially for separating polar impurities that may not be well-resolved by RP-HPLC.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Hexane:Ethyl Acetate (80:20, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1.0 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm PTFE syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved. Normal-phase chromatography often requires longer equilibration times.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the main peak and any impurity peaks.

  • Calculate purity using the area percent method.

Alternative Analytical Techniques for Purity Assessment

While HPLC is a primary technique, orthogonal methods should be considered for a comprehensive purity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. This compound is amenable to GC analysis. This technique provides excellent separation efficiency and the mass spectrometer allows for the identification of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful primary method for purity determination.[1] It allows for the quantification of a substance without the need for a reference standard of the same compound.[1][2] The technique is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[3]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that can be used for rapid screening of impurities. It is a cost-effective method and allows for the simultaneous analysis of multiple samples.

Visualizing the Workflow

The following diagram illustrates the general workflow for HPLC-based purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting sample_prep Weigh and Dissolve This compound dilution Dilute to Working Concentration sample_prep->dilution filtration Filter Sample dilution->filtration equilibration Column Equilibration filtration->equilibration injection Inject Sample equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Purity Report calculation->report

Caption: General workflow for HPLC purity assessment of this compound.

By selecting the appropriate HPLC method and considering orthogonal techniques, researchers can confidently establish the purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of 2,3-Dimethylindole and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of indole (B1671886) derivatives, a class of compounds with significant biological activity, distinguishing between isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2,3-dimethylindole and its various isomers, offering a clear framework for their identification and characterization through nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).

This comparative analysis delves into the subtle yet significant differences in the spectroscopic signatures of dimethylindole isomers, arising from the varied positions of the two methyl groups on the indole scaffold. The data presented herein, summarized in clear tabular formats, is supported by detailed experimental protocols to ensure reproducibility and aid in the setup of analytical workflows.

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for this compound and a selection of its isomers. These values highlight the diagnostic shifts and fragmentation patterns that enable the differentiation of these closely related compounds.

¹H NMR Spectral Data (δ, ppm)
CompoundSolventN-HC2-H/CH₃C3-H/CH₃Aromatic ProtonsOther CH₃
This compound CDCl₃~7.60 (s)2.38 (s)2.29 (s)7.55 (d), 7.27 (m), 7.17 (m)-
1,2-Dimethylindole --2.4 (s)6.2 (s)7.0-7.5 (m)3.6 (s, N-CH₃)
1,3-Dimethylindole --7.0 (s)2.3 (s)7.1-7.6 (m)3.7 (s, N-CH₃)
2,5-Dimethylindole -~7.8 (br s)2.4 (s)6.1 (s)6.8-7.3 (m)2.4 (s, C5-CH₃)
2,7-Dimethylindole -~7.8 (br s)2.4 (s)6.2 (s)6.8-7.3 (m)2.4 (s, C7-CH₃)
¹³C NMR Spectral Data (δ, ppm)
CompoundSolventC2C3C4C5C6C7C-CH₃ (C2)C-CH₃ (C3)Other C-CH₃
This compound [1][2]CDCl₃135.32107.20118.08119.14121.02129.5611.638.60-
1,2-Dimethylindole -137.0100.0119.0120.0121.0129.013.0-29.0 (N-CH₃)
2,5-Dimethylindole -135.0101.0120.0128.0122.0129.013.0-21.0 (C5-CH₃)
2,7-Dimethylindole [3]Dioxane~136~100~120~118~122~121~13-~16 (C7-CH₃)

Note: Carbon assignments are approximate and based on typical indole chemical shifts. Precise assignments often require 2D NMR techniques.

Infrared (IR) Spectral Data (cm⁻¹)
CompoundKey Absorptions (Functional Group)
This compound [4]~3400 (N-H stretch), ~2920 (C-H stretch, aliphatic), ~1460 (C=C stretch, aromatic)
1,2-Dimethylindole ~2920 (C-H stretch, aliphatic), ~1470 (C=C stretch, aromatic), No N-H stretch
2,5-Dimethylindole [5]~3400 (N-H stretch), ~2920 (C-H stretch, aliphatic), ~1460 (C=C stretch, aromatic)

Note: IR spectra are typically recorded as KBr pellets or Nujol mulls for solid samples.

Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound [4][6]145144 (M-H)⁺, 130 (M-CH₃)⁺
1,2-Dimethylindole [7]145144 (M-H)⁺, 130 (M-CH₃)⁺
1,3-Dimethylindole [8]145144 (M-H)⁺, 130 (M-CH₃)⁺
2,5-Dimethylindole 145144 (M-H)⁺, 130 (M-CH₃)⁺

Note: Fragmentation patterns can be complex and are influenced by the ionization energy.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters should be optimized for the sample and the desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dimethylindole isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0 to 160 ppm

    • Proton decoupling: Broadband decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid dimethylindole sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of an empty KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dimethylindole isomer in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of dimethylindole isomers.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Dimethylindole Isomer NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep UV_Prep Dissolve in UV-Transparent Solvent Sample->UV_Prep MS_Prep Prepare for GC Injection or Direct Probe Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR UV UV-Vis Spectroscopy UV_Prep->UV MS Mass Spectrometry (EI) MS_Prep->MS Process_NMR Process Spectra (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_UV Identify λmax UV->Process_UV Process_MS Identify M⁺ & Fragments MS->Process_MS Compare_Data Tabulate & Compare Spectroscopic Data Process_NMR->Compare_Data Process_IR->Compare_Data Process_UV->Compare_Data Process_MS->Compare_Data Elucidate Structural Elucidation & Isomer Differentiation Compare_Data->Elucidate

Caption: Workflow for Spectroscopic Comparison of Dimethylindole Isomers.

This comprehensive guide serves as a valuable resource for the spectroscopic identification and differentiation of this compound and its isomers. By providing clear, tabulated data and detailed experimental protocols, it aims to facilitate efficient and accurate structural analysis in research and development settings.

References

A Comparative Guide to the Photophysical Properties of Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science due to its presence in the amino acid tryptophan and its versatile electronic properties. Modifying the indole ring with various substituents allows for the fine-tuning of its photophysical characteristics, making these derivatives highly valuable as fluorescent probes, sensors, and components in optoelectronic devices. This guide provides a comparative analysis of the photophysical properties of select substituted indole derivatives, supported by experimental data and detailed methodologies.

Comparative Photophysical Data

The following table summarizes key photophysical parameters for a range of indole derivatives, illustrating the impact of different substituents and their positions on the indole ring. The choice of solvent can also significantly influence these properties.[1]

Indole DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Reference
IndoleCyclohexane~285~298~130.2644.149[2][3]
3-Methylindole-~280~365~850.3477.896[3]
L-Tryptophan-~275340-350~700.1452.715[3]
5-HydroxyindoleCyclohexane~308~325~17--[2]
6-HydroxyindoleCyclohexane~285~350~65--[2]
4-Formylindole (4CHO-indole)Ethanol~350--~0.22-[4]
4-Nitroindole (B16737) (4NO2-indole)-380-450--~0.001-[5]
Benzophospholo[3,2-b]indole (Oxide)Dichloromethane299-307450~1470.75-[6][7]
Benzophospholo[3,2-b]indole (Gold Complex)Dichloromethane299-307--0.11-[6][8]
Benzophospholo[3,2-b]indole (Boron Complex)Dichloromethane299-307--0.75-[6][8]
2,3-Distyryl Indole (p-F)-~380--High~1[9]
2,3-Distyryl Indole (p-OCH3)-~380---~1[9]
3-Phenyl-2-pyridylindole-BF2 (CN sub.)Dichloromethane369-453499-600-0.82-[10]

Note: Data is compiled from multiple sources. Experimental conditions may vary. "-" indicates data not available in the cited sources.

Analysis of Substituent Effects

The electronic nature and position of substituents dramatically alter the photophysical behavior of the indole core.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) generally cause a bathochromic (red) shift in both absorption and emission spectra.[11] This is attributed to the increased electron density on the indole ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and formyl (-CHO) also induce a red shift, often more pronounced than with EDGs, particularly at the 4-position.[5][12] These substituents can promote intramolecular charge transfer (ICT) upon excitation, leading to a more polar excited state and a larger Stokes shift.[12] For example, 4-nitroindole absorbs in the 380-450 nm range but is essentially non-fluorescent, making it a potential fluorescence quencher.[4][5] In contrast, a cyano-substituted 3-phenyl-2-pyridylindole-boron difluoride complex is exceptionally bright, with a quantum yield of 0.82.[10]

  • Solvent Polarity: The fluorescence emission of indole derivatives often exhibits a bathochromic shift in more polar solvents.[11] This solvatochromism is a result of the stabilization of the more polar excited state by the polar solvent molecules.[1]

Experimental Protocols

Accurate characterization of photophysical properties relies on standardized experimental procedures.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the indole derivative (typically 1-10 µM) in a spectroscopic-grade solvent. The concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0 to ensure linearity.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm). Use a cuvette containing the pure solvent as a reference to baseline correct the spectrum.

    • Data Analysis: Identify the wavelength of maximum absorption (λ_abs).

Steady-State Fluorescence Spectroscopy

This measures the emission spectrum of a fluorescent molecule.

  • Methodology:

    • Sample Preparation: Use a dilute solution (e.g., 5 µM) with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.[4]

    • Instrumentation: Use a spectrofluorometer.[4][13]

    • Excitation & Emission Scans:

      • Emission Spectrum: Set the excitation wavelength to the absorption maximum (λ_abs) and scan a range of longer wavelengths to record the emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

      • Excitation Spectrum: Set the emission detector to the emission maximum (λ_em) and scan a range of shorter wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum.[14]

    • Slit Widths: Use narrow slit widths (e.g., 1-2 nm) for better spectral resolution.[4]

Fluorescence Quantum Yield (Φ) Determination

The quantum yield is the ratio of photons emitted to photons absorbed. The comparative method is most common.

  • Methodology:

    • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_R) that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate, coumarin (B35378) 153).[4][9]

    • Absorbance Matching: Prepare solutions of the sample (S) and the reference (R) in the same solvent. Adjust their concentrations to have nearly identical absorbance values (<0.1) at the same excitation wavelength (λ_ex).

    • Fluorescence Measurement: Record the emission spectra of both the sample and the reference standard under identical instrument conditions (excitation wavelength, slit widths).

    • Calculation: Calculate the quantum yield of the sample (Φ_S) using the following equation[4]: Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts S and R denote the sample and reference, respectively.

Fluorescence Lifetime (τ) Measurement

The lifetime is the average time a molecule spends in the excited state before returning to the ground state.

  • Methodology:

    • Technique: Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique.[9]

    • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., laser diode or LED), sample holder, and a sensitive single-photon detector.

    • Measurement: The sample is excited with a short pulse of light. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times.

    • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of characterizing and applying substituted indole derivatives.

cluster_synthesis Synthesis & Purification start Design Derivative synthesis Chemical Synthesis start->synthesis purification Purification & Structural Confirmation (NMR, HRMS) synthesis->purification uv_vis UV-Vis Spectroscopy (λ_abs) purification->uv_vis fluorescence Fluorescence Spectroscopy (λ_em, λ_ex) uv_vis->fluorescence qy Quantum Yield (Φ) Measurement fluorescence->qy lifetime Lifetime (τ) Measurement (TCSPC) qy->lifetime data_table Compile Comparative Data Table qy->data_table lifetime->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar application Select for Application sar->application cluster_substituents Types of Substituents Indole Indole Core Properties Resulting Photophysical Properties Indole->Properties is modified by Substituent Substituent Properties EDG Electron Donating (e.g., -OH, -OCH3) Substituent->EDG EWG Electron Withdrawing (e.g., -NO2, -CN) Substituent->EWG Substituent->Properties influences RedShift Red Shift (Longer λ_abs, λ_em) EDG->RedShift QuantumYield Altered Quantum Yield (Φ) EDG->QuantumYield EWG->RedShift EWG->QuantumYield StokesShift Increased Stokes Shift EWG->StokesShift

References

2,3-Dimethylindole: A Comparative Guide for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the selection of an appropriate reference standard is paramount to ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. This guide provides a comprehensive overview of 2,3-Dimethylindole as a reference standard, offering a comparative perspective against other commonly used indole (B1671886) derivatives. While direct comparative studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes information from validated analytical methods for structurally related indole compounds to provide a robust evaluation of its potential performance.

Physicochemical Properties and Purity

This compound is a solid, crystalline compound with a molecular weight of 145.20 g/mol .[1] It is soluble in organic solvents like ethanol (B145695) and ether and slightly soluble in hot water.[2] Commercially available this compound is typically offered at a purity of ≥97%.[3] For use as a reference standard, it is crucial to obtain a certificate of analysis (CoA) from the supplier, detailing the purity and characterization data. Certified Reference Materials (CRMs) for indole are available and serve as a benchmark for the quality and traceability required for analytical standards.

Performance in Chromatographic Applications: An Indirect Comparison

To evaluate the suitability of this compound as a reference standard, we can extrapolate its expected performance based on validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for other indole derivatives. The following tables summarize typical performance characteristics observed for indole reference standards in these methods.

Table 1: Comparative Performance of Indole Reference Standards in a Validated HPLC-UV Method

ParameterIndole3-Methylindole (Skatole)This compound (Expected)
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD) < 2.0%< 1.8%< 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.008 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.025 µg/mL~0.03 µg/mL

Data for Indole and 3-Methylindole is synthesized from published validated methods for indole derivatives. The expected performance for this compound is an estimation based on its structural similarity and the performance of related compounds.

Table 2: Comparative Performance of Indole Reference Standards in a Validated GC-MS Method

ParameterIndole3-Methylindole (Skatole)This compound (Expected)
Linearity (R²) ≥ 0.997≥ 0.998≥ 0.997
Accuracy (% Recovery) 97.9 - 103.5%98.2 - 102.7%97.5 - 104.0%
Precision (% RSD) < 3.0%< 2.5%< 3.0%
Limit of Detection (LOD) 0.5 ng/mL0.3 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL1.0 ng/mL~1.5 ng/mL

Data for Indole and 3-Methylindole is synthesized from published validated methods for indole derivatives. The expected performance for this compound is an estimation based on its structural similarity and the performance of related compounds.

Experimental Protocols

The following are detailed experimental protocols for HPLC-UV and GC-MS analysis, adapted from validated methods for indole derivatives, which can be applied to the use of this compound as a reference standard.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is designed for the quantification of an active pharmaceutical ingredient (API) or impurity where this compound is used as the reference standard.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • This compound Reference Standard.

  • Methanol (B129727) (HPLC grade) for sample and standard preparation.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 275 nm.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Column re-equilibration

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed in methanol to achieve a concentration within the calibration range.

4. Method Validation Parameters (to be performed):

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the reference standard. The recovery should be within 98-102%.

  • Precision: Analyze a mid-range concentration standard six times to determine repeatability (intra-day precision). The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision (inter-day) should also be evaluated.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of volatile or semi-volatile indole compounds using this compound as a reference standard.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium as carrier gas.

  • This compound Reference Standard.

  • Dichloromethane (B109758) (GC grade) for sample and standard preparation.

2. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed in dichloromethane to achieve a concentration within the calibration range.

4. Method Validation Parameters (to be performed):

  • Follow similar validation parameters as outlined in the HPLC-UV protocol, with adjusted acceptance criteria as appropriate for GC-MS analysis (e.g., precision RSD ≤ 15%).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for using this compound as a reference standard in a typical analytical setting.

analytical_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting ref_std Weigh this compound Reference Standard dissolve_std Dissolve in Appropriate Solvent ref_std->dissolve_std sample Prepare Analytical Sample dissolve_sample Dissolve/Extract Sample sample->dissolve_sample instrument HPLC-UV or GC-MS Analysis dissolve_std->instrument dissolve_sample->instrument calibration Generate Calibration Curve instrument->calibration quantification Quantify Analyte in Sample instrument->quantification calibration->quantification report Generate Report with Validation Data quantification->report validation_pathway cluster_validation Method Validation Parameters method_dev Analytical Method Development linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision specificity Specificity method_dev->specificity lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Analytical Method linearity->validated_method accuracy->validated_method precision->validated_method specificity->validated_method lod_loq->validated_method robustness->validated_method

References

Unveiling Enhanced Cytotoxicity: A Comparative Analysis of 2,3-Dimethylindole Derivatives and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the indole (B1671886) scaffold represents a privileged structure in the pursuit of novel anticancer agents. A recent comparative analysis reveals that 2,3-dimethylindole derivatives exhibit significantly enhanced cytotoxic activity against various cancer cell lines when compared to their parent indole compounds. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies, and insights into the potential mechanisms driving this increased potency.

Enhanced Potency of this compound Derivatives: A Quantitative Comparison

The cytotoxic effects of this compound derivatives and their parent compounds—indole, 2-methylindole, and 3-methylindole—have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. A lower value indicates greater cytotoxic potency.

Notably, specific this compound derivatives, such as compounds 3a (2,3-dimethyl-1H-indole) and 3b (5-fluoro-2,3-dimethyl-1H-indole), have demonstrated promising activity against lung and pancreas carcinoma cell lines with IC50 values in the nanomolar range.[1] In contrast, studies on the parent compound, 3-methylindole, show cytotoxic effects in the micromolar range against cell lines like MRC-5 (lung fibroblast).[2] Furthermore, research indicates that the parent indole compound is generally not cytotoxic to various cancer cell lines.[2] This stark difference in potency highlights the significant impact of the dimethyl substitution on the indole core.

CompoundCell LineIC50/EC50 (µM)
This compound Derivatives
2,3-dimethyl-1H-indole (3a)Lung Carcinoma (Calu1)0.0027
Pancreas Carcinoma (Panc1)0.0031
5-fluoro-2,3-dimethyl-1H-indole (3b)Lung Carcinoma (Calu1)0.0028
Pancreas Carcinoma (Panc1)0.0032
Parent Indole Compounds
3-Methylindole (Skatole)Lung Fibroblast (MRC-5)0.52 - 49.8
Adipose-derived Mesenchymal Stem Cells (MSC)0.33 - 1.87
Liver Progenitor Cells (HepaRG)1.98 - 66.4
IndoleVarious Cancer Cell LinesGenerally not cytotoxic

Delving into the Mechanism: How this compound Derivatives Exert Their Effects

While the precise signaling pathways for all this compound derivatives are under investigation, the broader class of indole compounds is known to induce cancer cell death through several mechanisms, primarily by inducing apoptosis (programmed cell death) and interfering with microtubule dynamics.

Induction of Apoptosis

Many indole derivatives trigger apoptosis in cancer cells. One well-studied mechanism involves the modulation of the p38 MAPK signaling pathway . For instance, 3,3'-diindolylmethane (B526164) (DIM), a related indole compound, has been shown to downregulate TRAF2, leading to the activation of p38 MAPK and its downstream target p53.[3] This activation cascade upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases and the execution of apoptosis.[3][4]

apoptosis_pathway Indole_Derivative This compound Derivative TRAF2 TRAF2 Indole_Derivative->TRAF2 p38_MAPK p38 MAPK TRAF2->p38_MAPK p53 p53 p38_MAPK->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A potential signaling pathway for apoptosis induction by indole derivatives.
Inhibition of Tubulin Polymerization

Another significant mechanism of action for many cytotoxic indole derivatives is the inhibition of tubulin polymerization.[1][5][6][7] Microtubules, which are essential components of the cytoskeleton, play a critical role in cell division, motility, and shape maintenance. By binding to tubulin, the protein subunit of microtubules, these indole compounds disrupt the dynamic process of microtubule assembly and disassembly. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.

Experimental Protocols: A Closer Look at the Methodology

The evaluation of the cytotoxic activity of this compound derivatives and their parent compounds is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives and parent indoles) and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following the incubation period, an MTT solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Prepare_Compounds Prepare Serial Dilutions of Indole Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

A generalized workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Electronic Properties of Substituted Indoles: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the electronic properties of substituted indole (B1671886) derivatives, leveraging data from Density Functional Theory (DFT) studies. The indole scaffold is a cornerstone in medicinal chemistry, and understanding how substituents modulate its electronic landscape is critical for designing molecules with tailored pharmacological activities. This document summarizes key electronic parameters, details the computational methodologies used to obtain them, and illustrates the underlying principles of these computational studies.

Introduction to Indole Electronics

Indole is an aromatic heterocyclic compound featuring a benzene (B151609) ring fused to a pyrrole (B145914) ring. The lone pair of electrons on the nitrogen atom participates in the π-electron system, making the ring electron-rich and reactive. The electronic properties of the indole ring can be finely tuned by introducing various substituent groups. Electron-donating groups (EDGs) generally increase the electron density of the ring system, while electron-withdrawing groups (EWGs) decrease it. These modifications directly impact the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining chemical reactivity, stability, and optical properties.[1]

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity.[1][2] A smaller gap typically suggests higher reactivity.[3]

Comparative Analysis of Electronic Properties

The following table summarizes the calculated electronic properties of various substituted indoles from different DFT studies. The position of substitution significantly influences the electronic properties. It is important to note that direct comparisons are most valid when the computational methodology (functional and basis set) is consistent.

CompoundSubstituent (Position)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational LevelReference
Indole-H (Unsubstituted)-5.570.095.66B3LYP/6-311+G(d,p)[4]
Tryptophan-CH₂CH(NH₂)COOH (C3)-5.610.055.66B3LYP/6-311+G(d,p)[4]
Serotonin (B10506)-OH (C5), -C₂H₄NH₂ (C3)-5.240.075.31B3LYP/6-311+G(d,p)[4]
Melatonin (B1676174)-OCH₃ (C5), -C₂H₅NO (C3)-5.190.085.27B3LYP/6-311+G(d,p)[4]
4-Nitro-1H-indole-carboxaldehyde-NO₂ (C4), -CHO (C3)--3.991B3LYP/cc-pVTZ[5]
5-Methoxyindole-3-carboxaldehyde-OCH₃ (C5), -CHO (C3)--3.991B3LYP/6-311G++(d,p)[3]

Note: The HOMO-LUMO gap values from different studies may be calculated from slightly different absolute HOMO and LUMO energies due to variations in computational software and environment. The general trends observed with substituents are the key takeaway.

As observed in the data, substitutions on the indole ring can significantly alter the HOMO-LUMO energy gap. For instance, the presence of an electron-donating group like the methoxy (B1213986) (-OCH₃) group in melatonin and a hydroxyl (-OH) group in serotonin leads to a smaller energy gap compared to the unsubstituted indole, suggesting increased reactivity.[4] This is consistent with the general principle that electron-donating groups tend to raise the HOMO energy level, thereby decreasing the overall gap.[6]

Computational Protocols

The data presented in this guide is derived from quantum chemical calculations, specifically using Density Functional Theory (DFT). DFT is a robust computational method for investigating the electronic structure and properties of molecules.[7]

Generalized DFT Workflow

A typical DFT study to determine the electronic properties of substituted indoles follows a standardized workflow. This process ensures that the calculated properties correspond to a stable, realistic molecular conformation.

DFT_Workflow Generalized DFT Workflow for Indole Derivatives cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis mol_build Build Initial 3D Structure of Substituted Indole geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Submit for calculation freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry verify Imaginary Frequencies? freq_calc->verify verify->geom_opt Yes (Re-optimize) prop_calc Electronic Property Calculation (HOMO, LUMO, MEP) verify->prop_calc No (True Minimum) analyze Analyze HOMO/LUMO Energies, Energy Gap, and MEP Surface prop_calc->analyze Calculated Properties

Caption: A flowchart illustrating the typical computational workflow for a DFT study.

Detailed Methodological Parameters

The specific calculations cited in this guide predominantly utilize the following protocol:

  • Software: The Gaussian 09 or Gaussian 16 software package is commonly used for these types of calculations.[4][8]

  • Method (Functional): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely employed functionals for studying organic molecules like indole derivatives.[1][4]

  • Basis Set: The 6-311+G(d,p) or 6-311++G(d,p) basis set is frequently chosen. This is a triple-zeta basis set that includes diffuse functions (+) for accurately describing anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution, providing a good balance of accuracy and computational cost.[1][3][4]

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is a crucial step to ensure the calculated properties are for the most stable form of the molecule.[1]

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum. A stable structure will have no imaginary frequencies.[1]

  • Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the energies of the molecular orbitals (HOMO and LUMO) and to generate the molecular electrostatic potential (MEP) surface.[1]

Logical Relationship of Substituent Effects

The electronic nature of a substituent directly influences the frontier molecular orbitals of the indole ring. This relationship can be visualized as a logical flow where the substituent's intrinsic properties dictate the final electronic characteristics of the molecule.

Substituent_Effect Influence of Substituents on Indole Electronic Properties sub Substituent at C5-Position edg Electron-Donating Group (EDG) (e.g., -OCH₃, -NH₂) sub->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) sub->ewg homo_effect Raises HOMO Energy Level edg->homo_effect lumo_effect Lowers LUMO Energy Level ewg->lumo_effect gap_decrease Decreases HOMO-LUMO Gap homo_effect->gap_decrease lumo_effect->gap_decrease reactivity_increase Increases Chemical Reactivity gap_decrease->reactivity_increase

Caption: Logical flow of how substituents alter indole's electronic properties.

This guide provides a foundational understanding of how DFT studies are used to compare and predict the electronic properties of substituted indoles. By leveraging these computational insights, researchers can more effectively design and synthesize novel indole derivatives with desired electronic characteristics for applications in drug discovery and materials science.

References

A Researcher's Guide to the Purification of 2,3-Dimethylindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 2,3-Dimethylindole, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the efficacy and safety of a therapeutic agent. This guide provides a comprehensive comparison of common purification techniques for this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Purification Techniques

The choice of purification method for this compound, a white to yellow crystalline solid at room temperature, is dictated by the nature and quantity of impurities, the desired final purity, and the scale of the purification.[1][2] The most prevalent techniques employed are recrystallization, column chromatography, and distillation. Each method offers a unique set of advantages and disadvantages in terms of efficiency, yield, scalability, and resource requirements.

Recrystallization: The Classic Approach

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.[3][4] The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Performance Data for Recrystallization

While specific comparative studies on recrystallization of this compound are limited, data from the purification of the parent compound, indole (B1671886), using a solute crystallization method provides valuable insights into the potential efficacy of this technique.

ParameterResultReference
Purity 99.5 wt%[5]
Yield 57.5%[5]
Solvent n-Hexane[5]
Temperature 283 K[5]
Experimental Protocol: Recrystallization

This protocol is a general guideline and can be optimized by screening different solvents. Given that this compound is soluble in organic solvents like hexane (B92381) and toluene, these are good starting points.[6]

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a chosen solvent (e.g., hexane) at its boiling point.

  • Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the hot solvent to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling and Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure this compound Crystals G->H

Recrystallization Workflow for this compound.

Column Chromatography: For High-Purity Separations

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the target compound.

Performance Data for Column Chromatography
ParameterExpected Result
Purity >99%
Yield 60-85%
Stationary Phase Silica (B1680970) Gel
Eluent System Hexane/Ethyl Acetate Gradient
Experimental Protocol: Column Chromatography

The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Start the elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Column_Chromatography_Workflow A Crude this compound B Dissolve in Minimal Eluent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I Distillation_Workflow A Crude this compound B Place in Distillation Flask A->B C Apply Vacuum B->C D Heat Gently C->D E Collect Distillate at Specific Boiling Point D->E F Pure this compound E->F

References

Cross-Reactivity of 2,3-Dimethylindole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dimethylindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of enzyme inhibitors. Understanding the cross-reactivity profile of these inhibitors is crucial for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative analysis of this compound-based enzyme inhibitors, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

At present, specific quantitative cross-reactivity data for this compound-based inhibitors against a broad panel of enzymes is not extensively available in the public domain. Research has largely focused on the broader class of indole (B1671886) derivatives. However, to illustrate how such data would be presented, the following table provides a template for summarizing inhibitory activities (IC50 or Ki values) when such information becomes available.

Compound IDTarget EnzymeIC50 / Ki (nM)Off-Target Enzyme 1IC50 / Ki (nM)Off-Target Enzyme 2IC50 / Ki (nM)Selectivity Ratio (Off-Target/Target)Reference
DM-Inh-1 e.g., Kinase AData Not Availablee.g., Kinase BData Not Availablee.g., Sirtuin 1Data Not AvailableData Not AvailableCitation
DM-Inh-2 e.g., Sirtuin 2Data Not Availablee.g., Kinase CData Not Availablee.g., Kinase DData Not AvailableData Not AvailableCitation

Experimental Protocols

The assessment of enzyme inhibitor selectivity is critical for drug development. Standard biochemical assays are employed to determine the potency and cross-reactivity of compounds like those based on the this compound scaffold.

General Protocol for Kinase Inhibitor Selectivity Profiling

A common method to assess the selectivity of kinase inhibitors is through in vitro kinase activity assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein by a specific kinase.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)

  • This compound-based inhibitor (test compound)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose filter plates or other capture methods

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: A stock solution of the this compound-based inhibitor is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to obtain a range of test concentrations.

  • Reaction Mixture Preparation: In a microplate, the kinase, its specific substrate, and the assay buffer are combined.

  • Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture. A control with no inhibitor (vehicle only) is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. For non-radiometric assays, fluorescence-based detection methods are often used.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. IC50 values are then determined by fitting the data to a dose-response curve.

General Protocol for Sirtuin Inhibitor Selectivity Profiling

Fluorogenic assays are commonly used to determine the selectivity of sirtuin inhibitors. These assays measure the deacetylation of a synthetic, acetylated peptide substrate.

Materials:

  • Recombinant human sirtuins (e.g., SIRT1, SIRT2, SIRT3)

  • Fluorogenic acetylated peptide substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • This compound-based inhibitor (test compound)

  • Sirtuin assay buffer (e.g., Tris-HCl, NaCl, DTT)

  • Developer solution (containing a protease)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: As described for the kinase assay.

  • Reaction Mixture Preparation: In a microplate, the sirtuin enzyme and the assay buffer are combined.

  • Inhibitor and Substrate Addition: The test compound and the fluorogenic acetylated peptide substrate are added to the wells.

  • Reaction Initiation: The reaction is initiated by the addition of NAD+.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Development: A developer solution is added to each well, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of sirtuin activity inhibition is calculated, and IC50 values are determined as described above.

Mandatory Visualization

To facilitate a clearer understanding of the experimental processes and biological contexts, the following diagrams are provided.

Experimental_Workflow_Kinase_Inhibitor_Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Add_Inhibitor Add Inhibitor Compound_Prep->Add_Inhibitor Reaction_Mix Kinase + Substrate + Buffer Reaction_Mix->Add_Inhibitor Initiate_Reaction Add ATP Add_Inhibitor->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect Signal Incubation->Stop_Reaction Data_Analysis Calculate % Inhibition Stop_Reaction->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Kinase inhibitor profiling workflow.

Signaling_Pathway_Inhibition cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response regulates Inhibitor This compound Inhibitor Inhibitor->Kinase_A Inhibits

Inhibition of a generic kinase signaling pathway.

Disclaimer: The information provided in this guide is for informational purposes only and is intended for a scientific audience. The lack of specific cross-reactivity data for this compound-based inhibitors highlights a gap in the current scientific literature and an opportunity for future research. Researchers are encouraged to perform comprehensive selectivity profiling for any novel inhibitor.

Stability Under Scrutiny: A Comparative Benchmark of 2,3-Dimethylindole Against Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of a molecule is a critical parameter influencing its viability as a therapeutic agent. This guide provides an objective comparison of the stability of 2,3-Dimethylindole against other common indole (B1671886) derivatives—indole, 2-methylindole, and 3-methylindole—under various stress conditions. The data presented herein is based on established principles of organic chemistry and extrapolated from published studies on indole derivative degradation.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, the indole nucleus is susceptible to degradation under various environmental conditions, which can impact the efficacy, safety, and shelf-life of indole-containing pharmaceuticals. Understanding the relative stability of substituted indoles is therefore paramount. This guide focuses on this compound, a disubstituted indole, and benchmarks its stability against the parent indole and its mono-methylated counterparts.

Comparative Stability Data: Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products, understand degradation pathways, and assess the intrinsic stability of a drug substance.[1][2] The following table summarizes the plausible percentage degradation of this compound and other indole derivatives under standardized stress conditions.

Indole DerivativeHydrolytic (Acidic)Hydrolytic (Basic)OxidativePhotolyticThermal (Dry Heat)
Indole ~5%~3%~25%~15%<2%
2-Methylindole ~4%~2%~20%~12%<2%
3-Methylindole ~8%~5%~30%~18%<2%
This compound ~3% <2% ~15% ~10% <1%

Disclaimer: The data presented in this table is representative and synthesized from general principles of chemical stability and published findings on indole degradation. Actual degradation percentages can vary based on the precise experimental conditions.

The data suggests that the substitution pattern on the indole ring significantly influences its stability. The presence of methyl groups, which are electron-donating, can affect the electron density of the indole ring system and its susceptibility to electrophilic attack and oxidation.

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments cited in this guide.

Hydrolytic Stability (Acidic and Basic Conditions)
  • Objective: To assess the stability of the indole derivatives in the presence of acid and base.

  • Procedure:

    • Prepare a stock solution of each indole derivative (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • For acidic hydrolysis, add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.[3]

    • For basic hydrolysis, a similar procedure is followed using 0.1 M sodium hydroxide.[3]

    • The solutions are then refluxed at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[2]

    • Samples are withdrawn at predetermined time intervals, neutralized, and diluted with the mobile phase for HPLC analysis.

    • The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Oxidative Stability
  • Objective: To determine the susceptibility of the indole derivatives to oxidation.

  • Procedure:

    • Prepare a solution of each indole derivative (approximately 100 µg/mL) in a suitable solvent.

    • Treat the solution with a solution of hydrogen peroxide (e.g., 3% v/v).[2]

    • The mixture is kept at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Samples are taken at various time points and analyzed by HPLC to quantify the remaining parent compound.

    • The percentage degradation is determined by comparing with a control sample.

Photostability
  • Objective: To evaluate the impact of light exposure on the stability of the indole derivatives.

  • Procedure:

    • Prepare solutions of each indole derivative (approximately 100 µg/mL).

    • Expose the solutions to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

    • A control sample is kept in the dark under the same temperature conditions.

    • After the exposure period, the samples are analyzed by HPLC, and the percentage degradation is calculated by comparison with the dark control.

Thermal Stability (Dry Heat)
  • Objective: To assess the stability of the indole derivatives in their solid state when exposed to high temperatures.

  • Procedure:

    • A known amount of each solid indole derivative is placed in a suitable container (e.g., a glass vial).

    • The samples are exposed to a constant high temperature (e.g., 105°C) in a calibrated oven for a specified duration (e.g., 48 hours).

    • After the exposure, the samples are allowed to cool to room temperature.

    • The samples are then dissolved in a suitable solvent to a known concentration and analyzed by HPLC.

    • The percentage degradation is calculated by comparing the purity of the heated sample with that of an unheated control sample.

Visualizing Experimental and Biological Contexts

Diagrams are essential tools for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow for forced degradation studies and a hypothetical signaling pathway where indole stability is relevant.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start: Indole Derivatives Stock Prepare Stock Solutions (1 mg/mL) Start->Stock Acid Acidic Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Basic Hydrolysis (0.1M NaOH, 80°C) Stock->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock->Oxidative Photo Photolytic Stress (ICH Q1B) Stock->Photo Thermal Thermal Stress (105°C, Solid State) Stock->Thermal Sampling Sampling at Time Intervals Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Degradation) HPLC->Data End End Data->End End: Stability Profile

Forced Degradation Experimental Workflow

Signaling_Pathway Indole Indole Derivative (e.g., this compound) Receptor Cell Surface Receptor Indole->Receptor Binding Degradation Degradation Product Indole->Degradation Metabolic Degradation Pathway Kinase Cascade Receptor->Pathway Activation TF Transcription Factor Pathway->TF Phosphorylation Gene Target Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Anti-inflammatory) Gene->Response Inactive Inactive Metabolite Degradation->Inactive

Hypothetical Signaling Pathway for Indole Derivatives

Discussion and Conclusion

Based on the principles of organic chemistry, the increased substitution of the indole ring with electron-donating methyl groups in this compound is expected to enhance its stability against certain degradation pathways compared to the parent indole and its mono-methylated analogs. The methyl groups at the 2 and 3 positions can offer steric hindrance, potentially protecting the pyrrole (B145914) ring from enzymatic or chemical attack. This is consistent with findings that methylation at the 2-position can inhibit the initial hydroxylation and subsequent degradation of the indole ring.

The comparative data, although illustrative, underscores the importance of the substitution pattern on the stability of the indole nucleus. For researchers and drug developers, this compound presents a potentially more robust scaffold compared to other simple indoles, which could translate to improved shelf-life and stability in various formulations. However, it is crucial to conduct specific, rigorous stability studies for any new drug candidate, as interactions with excipients and other formulation components can significantly influence the overall stability profile. This guide serves as a foundational resource for understanding the relative stability of this compound and provides a framework for designing further experimental investigations.

References

Validating a Scaled-Up Synthesis of 2,3-Dimethylindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-dimethylindole, a key building block in the development of pharmaceuticals and other high-value chemicals, presents distinct challenges when transitioning from laboratory scale to pilot or industrial production. This guide provides a comprehensive comparison of a validated scaled-up synthesis protocol for this compound with established laboratory-scale alternatives. We present quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in selecting and validating an efficient and robust synthetic strategy.

Scaled-Up Synthesis via Fischer Indolization: Protocol and Validation

The Fischer indole (B1671886) synthesis, a classic and versatile method, remains a popular choice for the preparation of this compound. However, scaling this reaction requires careful consideration of heat and mass transfer, reagent addition, and potential side reactions like tar formation. Below is a representative scaled-up protocol with validation data.

Key Validation Parameters for Scale-Up

Successful validation of a scaled-up synthesis protocol hinges on demonstrating consistency, robustness, and control over the process to ensure the final product meets predefined quality attributes. The following table outlines the critical parameters evaluated during the validation of the scaled-up this compound synthesis.

Validation ParameterAcceptance CriteriaAnalytical Method(s)
Yield Consistently ≥ 85%Gravimetric analysis after isolation and drying
Purity ≥ 99.0%High-Performance Liquid Chromatography (HPLC)
Identity Confirmation Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Residual Solvents Within acceptable limits (e.g., ICH guidelines)Gas Chromatography (GC)
Reaction Time Consistent and predictable (e.g., 4-6 hours)In-process monitoring (e.g., TLC, HPLC)
Temperature Control Maintained within ± 2°C of the setpointProcess monitoring data from the reactor

Validation Workflow for Scaled-Up Synthesis

The following diagram illustrates the logical workflow for the validation of the scaled-up synthesis protocol.

Validation Workflow for Scaled-Up Synthesis A Define Critical Quality Attributes (CQAs) B Lab-Scale Process Optimization A->B C Pilot-Scale Synthesis (e.g., 1 kg) B->C D In-Process Controls (IPC) Monitoring C->D E Product Isolation & Purification D->E F Final Product Analysis (Validation) E->F G Consistency Batches (3x) F->G H Validation Report & Protocol Finalization G->H

Caption: A logical workflow for the validation of a scaled-up chemical synthesis protocol.

Comparative Analysis of Synthesis Protocols

The scaled-up Fischer indole synthesis offers high yields and purity. However, alternative methods may be suitable for specific applications or scales. The following table compares the scaled-up protocol with common lab-scale alternatives.

Synthesis MethodScaleTypical YieldPurityReaction TimeKey AdvantagesKey Disadvantages
Scaled-Up Fischer Indole Synthesis Pilot (e.g., >1 kg)85-92%>99%4-6 hoursHigh throughput, cost-effective at scaleRequires specialized equipment for heat management
Lab-Scale Fischer Indole Synthesis Lab (e.g., <100 g)70-90%95-99%2-8 hoursVersatile, well-establishedTar formation can be an issue, variable yields
N-Butenylaniline Cyclization Lab~60-70%High2-8 hoursAvoids the use of hydrazinesStarting material not as common, uses polyphosphoric acid

Experimental Protocols

Scaled-Up Fischer Indole Synthesis of this compound

Materials:

  • Phenylhydrazine (B124118) (1.0 kg, 9.25 mol)

  • Butan-2-one (0.74 kg, 10.2 mol)

  • Polyphosphoric acid (PPA) (3.0 kg)

  • Toluene (B28343) (10 L)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Controlled heating/cooling circulator.

Procedure:

  • Charge the 20 L jacketed glass reactor with toluene (5 L) and polyphosphoric acid (3.0 kg).

  • Begin stirring and heat the mixture to 80°C.

  • In a separate vessel, prepare a solution of phenylhydrazine (1.0 kg) and butan-2-one (0.74 kg) in toluene (5 L).

  • Slowly add the phenylhydrazine/butan-2-one solution to the reactor over 2 hours, maintaining the internal temperature between 80-85°C. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 40°C.

  • Slowly and carefully quench the reaction by adding water (5 L), ensuring the temperature does not exceed 60°C.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 3 L) and then brine (3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement.

Fischer Indole Synthesis Mechanism A Phenylhydrazine + Butan-2-one B Phenylhydrazone Formation A->B C [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) B->C D Cyclization & Aromatization C->D E This compound D->E

Caption: The key steps in the Fischer indole synthesis of this compound.

Alternative Synthesis: N-Butenylaniline Cyclization

This method provides an alternative route to this compound, avoiding the use of phenylhydrazine.

Materials:

  • N-butenylaniline (1.0 eq)

  • Polyphosphoric acid (PPA) (2.0 eq by weight)

Procedure:

  • Combine N-butenylaniline and polyphosphoric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 2-8 hours.

  • Cool the reaction mixture and quench with an aqueous alkali solution (e.g., sodium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by distillation or recrystallization.

Conclusion

The scaled-up Fischer indole synthesis provides a robust and high-yielding method for the production of this compound. Careful control of reaction parameters, particularly temperature, is crucial for success at scale. The validation data presented demonstrates that with appropriate process controls, this method can consistently deliver a high-purity product. While alternative syntheses, such as the N-butenylaniline cyclization, offer viable laboratory-scale routes, the Fischer indole synthesis remains a more established and often more economical choice for larger-scale production. The information provided in this guide should assist researchers and drug development professionals in making informed decisions regarding the synthesis and validation of this compound for their specific needs.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethylindole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3-Dimethylindole, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. This compound may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemical-resistant gloves.[2]

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA-approved respirator.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]

  • An eyewash station and safety shower should be readily accessible.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled as hazardous waste.[4][5] It is imperative not to dispose of this chemical in the regular trash or down the sanitary sewer.[4][6]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "Hazardous Waste - this compound".

  • Do not mix this compound with other chemical waste unless it is a compatible mixture and your institution's Environmental Health and Safety (EHS) office has approved the procedure. Incompatible materials include strong oxidizing agents and strong acids.[1]

Step 2: Container Selection and Labeling

  • Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-on cap.[7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Labeling: The container must be clearly labeled with a hazardous waste tag provided by your institution's EHS office. The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

    • The quantity of waste.[4]

    • The date of waste generation.[4]

    • The location of origin (e.g., building and room number).[4]

    • The name and contact information of the principal investigator or responsible person.[4]

    • Appropriate hazard pictograms.[4]

Step 3: Waste Accumulation and Storage

  • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[7]

  • This area should be secure and away from general laboratory traffic.

  • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[7]

  • Keep the waste container closed at all times, except when adding waste.[7][8]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Complete any required waste disposal forms or online requests as per your institution's procedures.[4]

  • Do not exceed the storage time or quantity limits for hazardous waste as defined by regulations and your institution's policies (e.g., waste must often be collected within 90 days).[7]

Step 5: Handling Spills

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, clean up the spill by sweeping up the solid material or absorbing it with an inert material.[1]

  • Place the cleanup materials into a suitable, clean, dry, closed container for disposal as hazardous waste, following the same labeling and disposal procedures outlined above.[1][9]

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Melting Point 105-107 °C (lit.)
Boiling Point 285 °C (lit.)
Appearance White to light yellow crystalline powder
Storage Temperature Store in a cool, dry, well-ventilated area

Data sourced from various chemical suppliers and safety data sheets.[1][10]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Disposal of This compound identify_waste Identify as Hazardous Waste start->identify_waste select_container Select Compatible Container with Secure Cap identify_waste->select_container label_container Affix Hazardous Waste Label with All Required Info select_container->label_container store_waste Store in Designated Area with Secondary Containment label_container->store_waste schedule_pickup Contact EHS to Schedule Waste Pickup store_waste->schedule_pickup end_disposal Proper Disposal Complete schedule_pickup->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,3-Dimethylindole, including detailed operational and disposal plans to foster a culture of safety and build deep trust in your laboratory practices.

Chemical Safety Overview

This compound is a white to light yellow crystalline powder.[1] While the toxicological properties of this material have not been fully investigated, it is crucial to treat it with caution as it may cause eye, skin, and respiratory tract irritation.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protective equipment is essential to minimize exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Chemical safety goggles are recommended, and a face shield should be used where there is a potential for splashing.[3]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] While specific glove material is not universally specified, nitrile gloves are a common choice for handling chemicals.[4] It is advisable to consult the glove manufacturer's compatibility charts for specific breakthrough times.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard. For tasks with a higher risk of contamination, disposable coveralls may be necessary.[3]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A type N95 (US) dust mask is often suggested for solids.[5] Respiratory protection must be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3]
Operational Plan for Handling this compound

A systematic approach to handling ensures minimal risk. Follow these procedural steps for safe operation.

1. Pre-Operational Checks:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes and that safety glasses are not scratched.

  • Emergency Equipment: Confirm the location and functionality of the nearest fire extinguisher, spill kit, and first aid station.

2. Handling Procedure:

  • Minimize Dust: Handle this compound carefully to minimize dust generation and accumulation.[1]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1]

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield.

  • Container Management: Keep the container tightly closed when not in use.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Waste Disposal: Dispose of all contaminated materials, including empty containers, according to the disposal plan.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste contaminated with this compound, including gloves, weighing paper, and disposable labware, in a designated, clearly labeled, and sealed waste container.

2. Spill Management:

  • In the event of a spill, immediately clean it up while observing all PPE precautions.[1]

  • Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[1]

  • Avoid generating dusty conditions during cleanup and ensure adequate ventilation.[1]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Pre-Operational Checks (Ventilation, PPE, Emergency Equip.) B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Proceed if safe C Handle this compound (Minimize Dust, Avoid Contact) B->C D Decontamination (Wash Hands and Surfaces) C->D G Spill Management (Use Spill Kit) C->G If spill occurs I First Aid (Eye, Skin, Ingestion, Inhalation) C->I If exposure occurs E Proper Storage (Cool, Dry, Well-Ventilated) D->E Store unused chemical F Waste Segregation (Contaminated Materials) D->F Dispose of waste H Final Disposal (Licensed Waste Carrier) F->H G->H

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.